Fenpyroximate
Description
This compound is under investigation in clinical trial NCT02533336 (The Effectiveness of Non-pyrethroid Insecticide-treated Durable Wall Liners as a Method for Malaria Control in Endemic Rural Tanzania).
structure in first source
Properties
IUPAC Name |
tert-butyl 4-[[(E)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-MFKUBSTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032557 | |
| Record name | Fenpyroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7032557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Flash Point |
85.0 °C (185 °F) (closed cup). /FujiMite 5EC Miticide/Insecticide/ | |
| Record name | Fenpyroximate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In methanol 15.3, acetone 150, chloroform 1197, tetrahydrofuran 737, toluene 268, ethyl acetate 201, ethanol 16.5, n-hexane 3.5 (all in g/L, 25 °C), Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175, In water, 2.31X10-2 mg/L at 25 °C, pH 7 | |
| Record name | Fenpyroximate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.25 g/cu cm at 20 °C | |
| Record name | Fenpyroximate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
7.4X10-3 mPa /5.58X10-8 mm Hg/ at 25 °C | |
| Record name | Fenpyroximate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
134098-61-6, 111812-58-9 | |
| Record name | Fenpyroximate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134098-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | DL-Fenpyroximate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpyroximate [ISO] | |
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| Record name | Fenpyroximate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Fenpyroximate | |
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| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Benzoic acid, 4-[[[(E)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPYROXIMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W557V4RYA | |
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| Record name | Fenpyroximate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
101.1 to 102.4 °C | |
| Record name | Fenpyroximate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7943 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Fenpyroximate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenpyroximate is a potent acaricide and insecticide widely utilized in agriculture for the control of various mite species. Its efficacy stems from its specific mode of action as a mitochondrial complex I inhibitor, disrupting the energy metabolism of target organisms. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and relevant experimental workflows. All quantitative data are presented in structured tables for ease of comparison and reference.
Chemical Properties
This compound, a member of the phenoxypyrazole class of pesticides, is characterized by the following identifiers and descriptors:
| Property | Value |
| IUPAC Name | tert-butyl (E)-4-[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]benzoate[1] |
| CAS Number | 134098-61-6[1] |
| Molecular Formula | C₂₄H₂₇N₃O₄[1] |
| Molecular Weight | 421.5 g/mol [1] |
| Appearance | White crystalline powder[1] |
Physical Properties
The physical characteristics of this compound are crucial for its formulation, application, and environmental fate.
| Property | Value | Temperature (°C) |
| Melting Point | 101.1–102.4 °C[1] | N/A |
| Boiling Point | Decomposes before boiling | N/A |
| Density | 1.25 g/cm³[1] | 20 |
| Vapor Pressure | 5.6 x 10⁻⁸ mm Hg[2] | 25 |
| Water Solubility | 0.023 mg/L (pH 7)[2] | 25 |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.01[1] | 20 |
Solubility in Organic Solvents
This compound exhibits varying degrees of solubility in different organic solvents, a key factor in its formulation and analytical chemistry.
| Solvent | Solubility (g/L) | Temperature (°C) |
| n-Hexane | 3.5[1] | 25 |
| Methanol | 15.3[1] | 25 |
| Ethanol | 16.5[2] | 25 |
| Acetone | 150[1] | 25 |
| Ethyl Acetate | 201[1][2] | 25 |
| Toluene | 268[1][2] | 25 |
| Chloroform | 1197[1] | 25 |
Experimental Protocols
The determination of the physicochemical properties of chemical compounds like this compound follows standardized methodologies, often outlined in the OECD Guidelines for the Testing of Chemicals. These protocols ensure data consistency and reliability across different laboratories.
Melting Point Determination (OECD Guideline 102)
The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it transitions from a solid to a liquid.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a heating apparatus (e.g., a melting point apparatus with a heated block or a Thiele tube with a liquid bath).
-
The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.
Boiling Point Determination (OECD Guideline 103)
As this compound decomposes before boiling, a standard boiling point determination is not applicable. The observation of decomposition is a critical piece of thermal stability information.
Water Solubility Determination (Flask Method, OECD Guideline 105)
This method is used to determine the saturation concentration of a substance in water at a given temperature.
Methodology:
-
An excess amount of this compound is added to a known volume of water in a flask.
-
The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The solution is then centrifuged or filtered to remove undissolved solid.
-
The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Vapor Pressure Determination (Gas Saturation Method, OECD Guideline 104)
This method involves passing a stream of inert gas over the substance and measuring the amount of substance that volatilizes.
Methodology:
-
A slow, controlled stream of an inert gas (e.g., nitrogen) is passed over a sample of this compound maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The amount of this compound transported by the gas is collected in a trap (e.g., a cold trap or a sorbent tube).
-
The mass of the collected substance and the volume of the gas passed are measured.
-
The vapor pressure is calculated from these values using the ideal gas law.
Octanol-Water Partition Coefficient (Shake Flask Method, OECD Guideline 107)
The Log Kₒw value is a measure of a chemical's lipophilicity and is determined by measuring its distribution between n-octanol and water.
Methodology:
-
A solution of this compound is prepared in either n-octanol or water.
-
A known volume of this solution is placed in a flask with a known volume of the other immiscible solvent (water or n-octanol, respectively).
-
The flask is shaken vigorously for a set period to allow for partitioning between the two phases and then left to stand for the phases to separate completely.
-
The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., HPLC).
-
The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the water phase. The Log Kₒw is the base-10 logarithm of this value.
Signaling Pathway and Mechanism of Action
This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[3][4][5][6] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in paralysis and death of the target pest.
Caption: Mechanism of action of this compound on the mitochondrial electron transport chain.
Experimental Workflows
Workflow for Assessing Mitochondrial Respiration Inhibition
To study the effect of this compound on mitochondrial function, oxygen consumption rates can be measured using high-resolution respirometry.
Caption: Experimental workflow for assessing mitochondrial respiration inhibition by this compound.
Workflow for Acaricide Efficacy Testing (Larval Packet Test)
The Larval Packet Test is a common method to determine the toxicity of an acaricide to mite larvae.
Caption: Workflow for determining acaricide efficacy using the Larval Packet Test.
Conclusion
This technical guide provides a detailed compilation of the chemical and physical properties of this compound, along with standardized methodologies for their determination. The visualization of its mode of action and relevant experimental workflows offers a practical resource for researchers and professionals in the fields of pesticide science and drug development. A thorough understanding of these fundamental properties is essential for the effective and safe use of this compound, as well as for the development of new and improved acaricidal agents.
References
- 1. oecd.org [oecd.org]
- 2. sciencworldpublishing.org [sciencworldpublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Oxidative stress-mediated mitochondrial apoptosis induced by the acaricide, this compound, on cultured human colon cancer HCT 116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Fenpyroximate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fenpyroximate is a potent acaricide and insecticide widely used in agriculture to control various mite species on crops such as fruits and citrus.[1][2] Its mode of action involves the inhibition of the mitochondrial electron transport chain at the NADH-coenzyme Q oxidoreductase (Complex I).[2][3] This guide provides a detailed overview of the primary synthesis pathway for this compound, focusing on the preparation of its key intermediates and the final condensation step. The information is compiled from various scientific and patent literature sources to offer a comprehensive resource for chemical synthesis professionals.
Overall Synthesis Pathway
The industrial synthesis of this compound is a multi-step process that culminates in the coupling of two key intermediates. The core strategy involves the Williamson ether synthesis to connect a pyrazole-based oxime with a substituted benzoate moiety.[4]
The final reaction involves the condensation of 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime with tert-butyl 4-(halomethyl)benzoate (typically the bromo- or chloro- derivative).[5][6] This process is generally carried out in a polar organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) in the presence of a base such as potassium hydroxide.[5][7]
Figure 1: Overall synthetic pathway for this compound.
Synthesis of Key Intermediates
Intermediate 1: 1,3-Dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime
This crucial pyrazole-based intermediate is synthesized through a four-step process starting from basic precursors.[7]
Step 1: Synthesis of 1,3-Dimethyl-2-pyrazolin-5-one
-
Reaction: Ethyl acetoacetate is reacted with methylhydrazine.
-
Protocol: Ethyl acetoacetate and ethanol are added to a reactor. Methylhydrazine is added dropwise under heating. After the reaction is complete, the product is precipitated, and water is removed azeotropically with toluene to yield a toluene solution of 1,3-dimethyl-2-pyrazolin-5-one.[7]
Step 2: Synthesis of 1,3-Dimethyl-5-chloro-4-carbaldehyde pyrazole
-
Reaction: The pyrazolinone from the previous step undergoes Vilsmeier-Haack formylation and chlorination.
-
Protocol: 1,3-Dimethyl-2-pyrazolin-5-one toluene solution is added to a reactor with DMF. Phosphorus oxychloride is added dropwise while cooling. The mixture is heated to complete the reaction. After cooling and extraction with toluene, the organic layer provides the chlorinated aldehyde.[7]
Step 3: Synthesis of 1,3-Dimethyl-5-phenoxy-4-carbaldehyde pyrazole
-
Reaction: The chloro group is displaced by a phenoxy group via nucleophilic aromatic substitution.
-
Protocol: Phenol, sodium hydroxide, and ethanol are heated in a reactor. After stirring, a mixture of 1,3-dimethyl-5-chloro-4-carbaldehyde pyrazole and DMF is added dropwise. The reaction proceeds under heating. After completion, the product is obtained by filtration and precipitation from the mother liquor.[7][8]
Step 4: Synthesis of 1,3-Dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime
-
Reaction: The aldehyde is converted to an oxime using hydroxylamine.
-
Protocol: The aldehyde from Step 3 is dissolved in methanol. Hydroxylamine hydrochloride is added, followed by a solution of potassium hydroxide in water. The reaction is heated, typically at 60 °C for 1 hour. After cooling and removing methanol under reduced pressure, water is added, and the solid product is collected by filtration, washed, and dried.[7][9]
| Parameter | Value | Source |
| Starting Aldehyde | 50.0 g | [9] |
| Methanol | 200 mL | [9] |
| Hydroxylamine HCl | 16.0 g | [9] |
| Potassium Hydroxide (82%) | 16.0 g | [9] |
| Water | 50 mL | [9] |
| Reaction Temperature | 60 °C | [9] |
| Reaction Time | 1 hour | [9] |
| Yield | 45.3 g | [9] |
| Table 1: Experimental data for the synthesis of the oxime intermediate. |
Intermediate 2: tert-Butyl 4-(chloromethyl)benzoate
This benzoate intermediate is typically prepared in three steps from p-toluic acid (p-methylbenzoic acid).[7]
Step 1: Synthesis of p-Chloromethyl benzoic acid
-
Reaction: Radical chlorination of the methyl group of p-toluic acid.
-
Protocol: p-Toluic acid is dissolved in chlorobenzene with a catalyst. Sulfonic acid chloride is added dropwise under reflux conditions. After the reaction, the mixture is cooled, filtered, and the product is recrystallized from methanol.[7]
Step 2: Synthesis of p-Chloromethyl benzoyl chloride
-
Reaction: Conversion of the carboxylic acid to an acyl chloride.
-
Protocol: p-Chloromethyl benzoic acid and DMF are placed in a reactor. Phosphorus oxychloride is added dropwise at a controlled low temperature. After an insulation period, the product is extracted with toluene.[7]
Step 3: Synthesis of tert-Butyl 4-(chloromethyl)benzoate
-
Reaction: Esterification of the acyl chloride with tert-butanol.
-
Protocol: A mixture of tert-butanol and toluene is prepared. The p-chloromethyl benzoyl chloride toluene solution from the previous step is added dropwise while maintaining a low temperature. The reaction is stirred until completion. The resulting mixture containing the final intermediate is washed with water and sodium bicarbonate solution.[7] An alternative method involves the sulfuric acid-catalyzed addition of isobutene (generated in situ from t-butanol) to 4-chloromethyl benzoic acid, which avoids the formation of byproducts.[4]
Final Condensation: Synthesis of this compound
The final step is the coupling of the two key intermediates.
Figure 2: Final condensation step in this compound synthesis.
Experimental Protocol
-
Methodology: The reaction is typically performed under solid-liquid phase transfer catalysis conditions to improve yield and reduce reaction time.[6]
-
Protocol: 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime and tert-butyl 4-(chloromethyl)benzoate are reacted in an organic solvent such as toluene. A base (e.g., potassium hydroxide), water, and a tetraalkylammonium halide (phase transfer catalyst) are added. The mixture is heated to a temperature between 25°C and 100°C.[6] In a different procedure, the oxime is reacted with tert-butyl 4-(bromomethyl)benzoate in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO).[5]
-
Work-up: After the reaction is complete, the mixture is cooled. The product can be precipitated by adding alcohol and then collected by filtration, followed by drying to yield crystalline this compound.[7]
| Parameter | Description | Source |
| Solvents | Toluene, Xylene, Dichloromethane, DMSO, DMF | [5][6][7] |
| Bases | Potassium Hydroxide, Sodium Methoxide | [5][6][7] |
| Catalyst | Tetraalkylammonium halide (Phase Transfer Catalyst) | [6] |
| Temperature | 25 °C to 100 °C | [6] |
| Yield | 67% (using bromomethyl derivative in DMSO) | [6] |
| Table 2: General conditions for the final synthesis of this compound. |
The synthesis of this compound is a well-established process involving the convergent synthesis of two advanced intermediates followed by a final condensation step. The key challenges lie in the efficient and high-yield production of the pyrazole oxime and the tert-butyl benzoate intermediates. The methodologies described, particularly those employing phase transfer catalysis, offer robust and scalable routes for the commercial production of this important acaricide. This guide provides a foundational understanding of the synthetic pathways and experimental considerations for researchers and professionals in the field of agrochemical development.
References
- 1. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 2. fao.org [fao.org]
- 3. 894. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 4. A convenient synthesis of this compound -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]
- 5. This compound | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An Improved Process For Preparation Of this compound [quickcompany.in]
- 7. CN101273720A - Method for preparing raw medicament of stable this compound - Google Patents [patents.google.com]
- 8. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Unraveling the Soil Fate of Fenpyroximate: A Technical Guide to its Metabolic Degradation
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been compiled to illuminate the metabolic fate and degradation products of the acaricide Fenpyroximate in the soil environment. This document, intended for researchers, scientists, and professionals in drug development and environmental science, provides a detailed overview of the degradation pathways, quantitative data on its persistence, and the experimental protocols utilized in its study.
This compound, a widely used pesticide for controlling mites, undergoes a series of transformations in the soil, primarily driven by microbial activity. Its degradation involves a complex network of reactions including hydrolysis, isomerization, cleavage of the oxime ether structure, N-demethylation, and oxidation, ultimately leading to mineralization into carbon dioxide.
Degradation Pathway and Metabolites
The degradation of this compound in soil is a multifaceted process initiated by the hydrolysis of its tert-butyl ester group. This is followed by a cascade of reactions that produce a variety of transient and more stable metabolites. The primary degradation pathway involves isomerization of the parent compound, cleavage to form the corresponding oxime, and subsequent oxidation and demethylation reactions.[1][2]
Key degradation products that have been identified in soil metabolism studies include:
-
(E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxymethyl]benzoic acid (Metabolite 5) : A major product resulting from the hydrolysis of the tert-butyl ester.[2]
-
1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (Metabolite 12) : Formed through further degradation of the molecule.[2]
-
1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile (Metabolite 9) : Another significant degradation product.[2]
-
Other identified metabolites : These include M1 (the Z-isomer of this compound), M3 (a carboxylic acid derivative), M6 (1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde), M8 (1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid), and M11 (1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile).[3]
The proposed degradation pathway of this compound in soil is visualized in the following diagram:
Quantitative Analysis of Degradation
The persistence of this compound in soil is typically measured by its half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. Laboratory studies under upland conditions have shown that the half-life of this compound can vary depending on the soil type.
| Soil Type | Half-life (DT50) in days | Reference |
| Ehime (diluvial) | 34.3 - 49.7 | [2][4] |
| Kanagawa (volcanic ash) | 25.3 - 35.6 | [2][4] |
The formation and decline of major metabolites have also been quantified. For instance, in one study, Metabolite 5, Metabolite 12, and Metabolite 9 were identified as major degradation products.[2] The evolution of carbon dioxide from radiolabeled this compound provides evidence of its mineralization. Studies have shown that after 112 days, 16.9-17.1% of the applied radioactivity from [pyrazole-14C]this compound was liberated as 14CO2, while 51.2-64.6% was liberated from [benzyl-14C]this compound, indicating significant mineralization of the benzyl ring.[2] In sterilized soil, both the degradation of this compound and the evolution of CO2 were negligible, confirming the crucial role of microorganisms in its breakdown.[2]
Experimental Protocols for Soil Metabolism Studies
The investigation of this compound's fate in soil relies on a series of well-defined experimental protocols. A generalized workflow for these studies is outlined below.
A detailed breakdown of the key experimental steps is as follows:
1. Soil Sample Preparation and Fortification:
-
Soils, such as Ehime (diluvial) and Kanagawa (volcanic ash), are typically used.[2]
-
Soil samples (e.g., 25g) are fortified with radiolabeled this compound ([pyrazole-3-14C]- or [benzyl ring-14C(U)]) at concentrations relevant to agricultural use (e.g., 1.30-2.12 ppm).[2]
2. Incubation Conditions:
-
The treated soil samples are incubated under controlled laboratory conditions, typically in the dark at a constant temperature (e.g., 25°C) for an extended period (e.g., 112 days).[2]
3. Extraction of Residues:
-
At various time intervals, soil subsamples are taken for analysis.
-
A sequential extraction procedure is employed using a series of organic solvents with varying polarities to recover the parent compound and its metabolites.[5][6] A typical extraction sequence involves:
-
The soil is shaken with each solvent, followed by centrifugation to separate the extract. The extracts are then combined.[6]
4. Analytical Methodology:
-
The combined extracts are analyzed to identify and quantify this compound and its degradation products.
-
Thin-Layer Chromatography (TLC) with co-chromatography: This technique is used for the initial identification of metabolites by comparing their migration with that of authentic reference standards.[2]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): These are the primary techniques for the quantitative determination of this compound and its metabolites.[5][6] LC-MS/MS provides high sensitivity and selectivity for accurate quantification.[5][6]
5. Mineralization and Bound Residue Analysis:
-
The evolution of 14CO2 is monitored throughout the incubation period by trapping it in a suitable absorbent solution. This provides a measure of the ultimate degradation of the radiolabeled carbon in the this compound molecule to CO2.[2]
-
After exhaustive extraction, the remaining soil is analyzed for non-extractable or "bound" residues.
This comprehensive approach allows for a thorough understanding of the transformation and ultimate fate of this compound in the soil environment, providing crucial data for environmental risk assessments and regulatory decisions.
References
- 1. fao.org [fao.org]
- 2. Degradation of this compound in upland soils under laboratory conditions [agris.fao.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. This compound | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
The Rise of a Potent Acaricide: A Technical History of Fenpyroximate's Discovery and Development
An in-depth examination of the discovery, synthesis, mode of action, and toxicological profile of the pyrazole acaricide, Fenpyroximate, developed to combat a wide range of mite pests in agricultural settings. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key milestones and scientific investigations that established this compound as an effective integrated pest management (IPM) tool.
Discovery and Initial Screening
This compound, a member of the pyrazole class of pesticides, was first reported in 1990 and commercially introduced in 1991. Its discovery was the result of extensive screening programs aimed at identifying novel compounds with potent acaricidal activity. While the specific details of the initial screening cascade are proprietary, the general process for identifying such a lead compound can be conceptualized as a multi-stage process. This process begins with the synthesis of a diverse library of chemical compounds, followed by a series of biological assays to identify candidates with the desired activity and selectivity.
The logical workflow for the discovery and screening of a novel acaricide like this compound is illustrated below.
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process centered around the construction of the pyrazole ring and subsequent elaboration to the final product. A key intermediate in this synthesis is 1,3-dimethyl-5-phenoxy-pyrazole-4-carboxaldehyde oxime. This is then reacted with a tertiary butyl ester of 4-chloromethylbenzoic acid in the presence of a base and a phase transfer catalyst. The (E)-isomer of this compound is the more biologically active form.
Mode of Action: Inhibition of Mitochondrial Electron Transport
This compound's efficacy as an acaricide stems from its specific mode of action as a Mitochondrial Electron Transport Inhibitor (METI). It targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] By binding to this complex, this compound disrupts the transfer of electrons, which is a critical step in the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This inhibition of cellular respiration leads to a rapid cessation of feeding and other essential life functions in the target mite, ultimately resulting in death.[1]
The following diagram illustrates the site of action of this compound within the mitochondrial electron transport chain.
Acaricidal Efficacy
This compound exhibits broad-spectrum activity against a variety of economically important mite species. Its efficacy has been demonstrated in numerous laboratory and field studies. The following table summarizes some of the reported median lethal concentration (LC50) values for this compound against different mite species.
| Target Mite Species | LC50 (ppm) | Reference |
| Tetranychus urticae (Two-spotted spider mite) | 1.91 - 23.10 | [2][3] |
| Aceria guerreronis (Coconut mite) | 0.0000025 | [4] |
| Predatory Mite (Neoseiulus longispinosus) | 0.026 | [5] |
Experimental Protocols
The determination of acaricidal efficacy relies on standardized bioassay protocols. A commonly used method is the leaf-dip bioassay.
Leaf-Dip Bioassay Protocol:
-
Preparation of Test Solutions: Serial dilutions of this compound are prepared in a suitable solvent (e.g., acetone-water mixture) to create a range of concentrations. A surfactant is often included to ensure even coverage.
-
Mite Infestation: Leaf discs (e.g., from bean or citrus plants) are infested with a known number of adult female mites (typically 20-30).
-
Treatment: The infested leaf discs are individually dipped into the test solutions for a short, standardized period (e.g., 5-10 seconds). Control discs are dipped in the solvent-surfactant solution without the active ingredient.
-
Incubation: After air-drying, the treated leaf discs are placed on a moist substrate (e.g., water-saturated cotton or agar) in a petri dish to maintain turgor and prevent mite escape.
-
Mortality Assessment: The petri dishes are incubated under controlled conditions (temperature, humidity, and photoperiod). Mite mortality is assessed at specific time points (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value and its 95% confidence limits.
Toxicological Profile
The toxicological profile of this compound has been extensively evaluated in various animal models to assess its potential risk to non-target organisms, including mammals. The following tables summarize key toxicological endpoints for this compound.
Table 1: Acute Toxicity of this compound
| Study | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 480 mg/kg | [6] |
| LD50 | Rat (female) | Oral | 245 mg/kg | [6] |
| LD50 | Rat | Dermal | >2000 mg/kg | [6] |
| LC50 (4h) | Rat | Inhalation | >0.63 mg/L | [7] |
| LC50 (48h) | Carp | - | 6.1 mg/L | [6] |
| LC50 (3h) | Daphnia pulex | - | 85 mg/L | [6] |
Table 2: Chronic Toxicity and Developmental/Reproductive Toxicity of this compound
| Study Type | Species | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |
| Chronic Toxicity | Dog | 1.5 mg/kg/day | 5 mg/kg/day | Increased incidence of diarrhea. | [8] |
| 2-Generation Reproduction | Rat | 2 mg/kg/day | - | Decreased body weight in parental generation and offspring. | [9] |
| Prenatal Developmental | Rat | - | 25 mg/kg/day | Increased fetal incidence of additional thoracic ribs. | [6][10] |
| Prenatal Developmental | Rabbit | 5 mg/kg/day | - | No developmental effects observed up to the highest dose tested. | [11] |
| Carcinogenicity | Mouse | 9.5 mg/kg/day | - | Not carcinogenic. | [9] |
| Carcinogenicity | Rat | 1 mg/kg/day | - | Not carcinogenic. | [9] |
This compound is not considered to be neurotoxic or immunotoxic.[2] It is also not classified as a human carcinogen.[11][12]
Conclusion
The discovery and development of this compound represent a significant advancement in acaricide technology. Its novel mode of action, broad efficacy, and well-characterized toxicological profile have made it a valuable tool for mite control in a variety of agricultural systems. As with all pesticides, responsible use in accordance with label recommendations is crucial for maintaining its effectiveness and minimizing potential risks to non-target organisms and the environment. Continued research and monitoring are essential to manage the potential for resistance development and ensure the long-term sustainability of this compound in integrated pest management programs.
References
- 1. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 4. Federal Register :: this compound; Pesticide Tolerances for Emergency Exemptions [federalregister.gov]
- 5. entomoljournal.com [entomoljournal.com]
- 6. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 7. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 8. fao.org [fao.org]
- 9. 894. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 10. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 11. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 12. apvma.gov.au [apvma.gov.au]
Fenpyroximate: A Comprehensive Toxicological Profile and Safety Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpyroximate is a broad-spectrum acaricide and insecticide that is widely used in agriculture to control mites and other pests. Its mode of action involves the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), leading to the disruption of cellular respiration and energy production in target organisms.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, drawing from a wide range of studies conducted in various animal models. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of key pathways and workflows to facilitate a deeper understanding of its toxicological properties.
Introduction
This compound, a phenoxypyrazole derivative, is an effective contact acaricide.[3] Its primary mechanism of action is the inhibition of the mitochondrial proton-translocating NADH-quinone oxidoreductase (complex I).[4] This guide aims to provide a detailed technical overview of the toxicological data available for this compound to support its safety assessment.
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats have shown that this compound is well-absorbed following oral administration and is primarily excreted through the biliary route, with a smaller amount excreted in the urine.[5] There is no evidence to suggest bioaccumulation in tissues.[5] this compound undergoes extensive metabolism, with numerous metabolites identified. The primary metabolic pathways include cleavage of the ester bond, hydroxylation of the phenoxypyrazole group, oxidation of the tert-butyl group, and subsequent conjugation with sulfate and glucuronide.[6] No parent compound is found in the urine.[6]
Toxicological Profile
Acute Toxicity
This compound exhibits moderate acute oral and inhalation toxicity in rats.[7] It has low acute dermal toxicity.[7] Signs of acute toxicity in mice and rats include urinary and fecal staining, hypoactivity, and hypopnea.[6]
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat (male) | Oral | 245 mg/kg bw | [8] |
| LD50 | Rat (female) | Oral | 480 mg/kg bw | [8] |
| LD50 | Mouse | Oral | 440-520 mg/kg bw | [6] |
| LC50 | Rat | Inhalation | 0.21-0.36 mg/L air | [6] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | [9] |
Sub-chronic and Chronic Toxicity
Repeated oral exposure to this compound in sub-chronic and chronic studies has been shown to cause a decrease in body weight and body weight gain across multiple species, including rats, mice, and dogs.[8][10] In dogs, which are the most sensitive species, clinical signs such as diarrhea, emesis, and slight bradycardia were observed.[7]
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) from Repeated Dose Studies
| Study Duration | Species | NOAEL | LOAEL | Key Effects at LOAEL | Reference |
| 90-day | Dog | 2 mg/kg bw/day | 10 mg/kg bw/day | Decreased body-weight gain, diarrhea, emaciation, bradycardia | [6] |
| 1-year | Dog | 5 mg/kg bw/day | 15 mg/kg bw/day | Decreased body-weight gain and total protein levels | [6] |
| 104-week | Rat (male) | 25 ppm (1 mg/kg bw/day) | 75 ppm (3.08 mg/kg bw/day) | Decreased body weight and body weight gain | [6][7] |
| 18-month | Mouse | 100 ppm (9.5 mg/kg bw/day) | 400 ppm (38.0 mg/kg bw/day) | Decreased body-weight gain, absolute body weight, and food consumption | [6] |
Genotoxicity
Carcinogenicity
Long-term carcinogenicity studies in both rats and mice have shown no evidence of carcinogenic potential for this compound.[6][9]
-
18-month Mouse Study: No evidence of carcinogenicity at dietary concentrations up to 800 ppm.[6] The NOAEL was 100 ppm based on decreased body weight gain.[6]
-
104-week Rat Study: No evidence of carcinogenicity at dietary concentrations up to 150 ppm.[6] The NOAEL was 25 ppm based on decreased body weight.[6]
Reproductive and Developmental Toxicity
In a two-generation reproduction study in rats, the NOAEL for parental and developmental toxicity was 30 ppm (equal to 2 mg/kg bw/day).[6] The LOAEL was 100 ppm based on decreased body-weight gain in the parental generation and decreased lactational weight gain in the pups.[6]
Developmental toxicity studies have been conducted in rats and rabbits.
-
Rat: No evidence of embryotoxicity or teratogenicity was observed up to the highest dose tested (25 mg/kg bw/day).[6]
-
Rabbit: No evidence of embryotoxicity or teratogenicity was observed at any dose tested. The maternal toxicity NOAEL was 2.5 mg/kg bw/day based on minor effects at 5 mg/kg bw/day.[6]
Safety Assessment and Reference Doses
Based on the comprehensive toxicological data, regulatory bodies have established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for this compound.
-
Acceptable Daily Intake (ADI): 0-0.01 mg/kg bw, based on the NOAEL of 1 mg/kg bw/day from the 104-week rat study, with a 100-fold safety factor applied.[3][6]
-
Acute Reference Dose (ARfD): 0.02 mg/kg bw, based on the NOAEL of 2 mg/kg bw from a study in dogs that showed induction of diarrhea after a single dose, with a 100-fold safety factor.[3][4]
Experimental Protocols
Detailed experimental protocols for the key toxicological studies on this compound are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). While specific study reports with step-by-step methodologies are not always publicly available, the following sections describe the standard protocols for the pivotal studies cited.
Chronic Toxicity/Carcinogenicity Study (Based on OECD Guideline 452 & 451)
-
Test System: Typically, Sprague-Dawley rats and CD-1 mice are used. For the 104-week rat study and 18-month mouse study, animals are young and healthy at the start.
-
Administration of the Test Substance: this compound is administered in the diet at various concentrations (e.g., 0, 10, 25, 75, and 150 ppm for rats; 0, 25, 100, 400, and 800 ppm for mice).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Detailed hematological and clinical chemistry analyses are performed at multiple intervals. At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.
-
Data Analysis: Statistical analysis is performed to determine the significance of any observed effects compared to the control group. The NOAEL and LOAEL are determined.
Two-Generation Reproductive Toxicity Study (Based on OECD Guideline 416)
-
Test System: Wistar or Sprague-Dawley rats are typically used.
-
Administration of the Test Substance: this compound is administered continuously in the diet to the F0 generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation is then exposed from weaning through to the production of the F2 generation.
-
Observations: Parental animals are observed for clinical signs, body weight changes, and reproductive performance (mating, fertility, gestation length, parturition). Pups are examined for viability, growth, and development.
-
Data Analysis: Reproductive and litter parameters are statistically analyzed to determine any treatment-related effects. The NOAELs for parental, reproductive, and offspring toxicity are established.
Developmental Toxicity Study (Based on OECD Guideline 414)
-
Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits are used.
-
Administration of the Test Substance: this compound is administered by gavage during the period of organogenesis (e.g., gestation days 6-15 for rats, 6-19 for rabbits).
-
Observations: Maternal animals are observed for clinical signs, body weight, and food consumption. Near term, fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.
-
Data Analysis: The incidence of malformations and developmental variations is statistically compared between treated and control groups. Maternal and developmental NOAELs and LOAELs are determined.
Ames Test (Bacterial Reverse Mutation Assay) (Based on OECD Guideline 471)
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.
-
Procedure: The bacteria are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 mix). The number of revertant colonies (colonies that have regained the ability to grow on a selective medium) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Visualizations
Mechanism of Action: Mitochondrial Complex I Inhibition
References
- 1. epa.gov [epa.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. 894. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. apps.who.int [apps.who.int]
- 9. fao.org [fao.org]
- 10. Federal Register :: this compound; Time-Limited Pesticide Tolerance [federalregister.gov]
- 11. researchgate.net [researchgate.net]
E/Z Isomerization of Fenpyroximate and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpyroximate, a potent acaricide, is a significant molecule in agrochemical research and development. Its chemical structure, characterized by an oxime ether linkage, gives rise to geometric isomerism, resulting in the presence of E and Z isomers. The interconversion between these isomers, known as E/Z isomerization, is a critical aspect of its metabolism, photodegradation, and residue analysis. This technical guide provides an in-depth exploration of the E/Z isomerization of this compound and its metabolites, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development in this area.
Introduction
This compound, chemically known as tert-butyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneaminooxy)-p-toluate, is widely used to control various mites on fruits and other crops. The molecule's efficacy and metabolic fate are influenced by its isomeric form. The predominant and commercially produced form is the E-isomer. However, the Z-isomer can be formed through various processes, including metabolism in target and non-target organisms and photodegradation in the environment. Understanding the dynamics of E/Z isomerization is crucial for accurate risk assessment, residue analysis, and the development of more stable and effective formulations.
Quantitative Data on this compound and its Z-Isomer
The quantification of this compound and its Z-isomer is essential for residue analysis in food products and environmental samples. The following tables summarize the available quantitative data from studies on citrus fruits.
Table 1: Residue Levels of this compound and its Z-Isomer in Citrus.
| Matrix | Analyte | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Whole Fruit | This compound | 0.01 | 104 | 4 |
| 0.1 | 110 | 1 | ||
| 0.5 | 108 | 2 | ||
| Z-Isomer | 0.01 | 104 | 2 | |
| 0.1 | 113 | 1 | ||
| 0.5 | 109 | 1 | ||
| Citrus Flesh | This compound | 0.01 | 92 | 3 |
| 0.1 | 109 | 1 | ||
| 0.5 | 105 | 2 | ||
| Z-Isomer | 0.01 | 90 | 2 | |
| 0.1 | 91 | 1 | ||
| 0.5 | 91 | 1 |
Table 2: Terminal Residues of this compound and its Z-Isomer in Citrus 15 Days After Application.
| Analyte | Residue in Whole Fruit (mg/kg) | Residue in Citrus Flesh (mg/kg) |
| This compound | <0.010 - 0.18 | <0.010 - 0.063 |
| Total this compound (E + Z) | <0.020 - 0.19 | <0.020 - 0.053 |
Experimental Protocols
Accurate analysis of this compound and its Z-isomer requires robust and validated experimental protocols. This section details a widely used method for the simultaneous determination of both isomers in citrus samples.
Analysis of this compound and its Z-Isomer by UHPLC-MS/MS
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
3.1.1. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a homogenized citrus sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1.5 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for UHPLC-MS/MS analysis.
-
3.1.2. UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7-7.1 min: Linear gradient to 95% A
-
7.1-9 min: Hold at 95% A
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 250 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
Table 3: Mass Spectrometry Parameters for this compound and its Z-Isomer.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (V) | Product Ion 2 (m/z) | Collision Energy 2 (V) |
| This compound (E) | 422.2 | 366.2 | 15 | 135.1 | 30 |
| Z-Isomer | 422.2 | 366.2 | 15 | 135.1 | 30 |
Visualization of Pathways and Workflows
Graphical representations are invaluable for understanding the complex relationships in metabolic pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate key processes related to this compound isomerization.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in organisms like rats, involving several key transformations including E/Z isomerization.
Caption: Proposed metabolic pathways of this compound.
Experimental Workflow for Isomer Analysis
The following diagram outlines the logical steps involved in the analysis of this compound and its Z-isomer in a given sample.
Caption: Workflow for this compound isomer analysis.
Photodegradation and Isomerization Pathway
Exposure to light can induce both the degradation of this compound and its isomerization to the Z-form.
Caption: this compound photodegradation and isomerization.
Conclusion and Future Directions
The E/Z isomerization of this compound is a multifaceted process with significant implications for its biological activity, environmental fate, and analytical determination. This guide has provided a consolidated overview of the current knowledge, including quantitative data, detailed experimental protocols, and visual representations of key pathways.
Future research should focus on elucidating the specific enzymatic mechanisms responsible for metabolic isomerization. Furthermore, detailed kinetic studies on the photoisomerization process under various environmental conditions would enhance our understanding of this compound's environmental persistence and fate. The development of analytical methods to differentiate and quantify a broader range of this compound metabolites, in addition to the Z-isomer, will also be crucial for a more comprehensive risk assessment. This technical guide serves as a foundational resource to support and stimulate these future research endeavors.
Fenpyroximate's Effect on the Neuronal Membranes of Insects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenpyroximate is a potent acaricide and insecticide widely used in agriculture. Its primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I (METI), leading to a rapid depletion of cellular ATP.[1] This energy deficit has profound consequences for neuronal function, ultimately leading to paralysis and death of the target insect. While the mitochondrial effects are well-documented, the direct impact of this compound on the neuronal membranes of insects is a critical area of investigation for understanding its full neurotoxic profile. This guide provides a comprehensive overview of the core mechanism of this compound and its downstream effects on neuronal membranes, supported by experimental protocols and quantitative data.
Core Mechanism of Action: Mitochondrial Electron Transport Inhibition
This compound is classified as a Mitochondrial Electron Transport Inhibitor (METI) and specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[1] By binding to a site at the interface of the PSST and 49 kDa subunits of Complex I, it blocks the transfer of electrons from NADH to coenzyme Q. This inhibition halts the proton-pumping activity of Complex I, disrupting the electrochemical gradient across the inner mitochondrial membrane and, consequently, ceasing the production of ATP through oxidative phosphorylation. The rapid depletion of ATP, the primary energy currency of the cell, is the foundational event in this compound's toxicity.
Signaling Pathway of this compound's Primary Action
Downstream Effects on Neuronal Membranes
The depletion of intracellular ATP has significant and direct consequences on the function of neuronal membranes, primarily through the modulation of ion channel activity. A key downstream effect is the activation of ATP-sensitive potassium (K-ATP) channels.
Activation of ATP-Sensitive Potassium (K-ATP) Channels
In insect neurons, K-ATP channels are crucial for coupling cellular metabolic state to neuronal excitability. These channels are typically closed when intracellular ATP levels are high. However, as this compound inhibits mitochondrial respiration and ATP levels plummet, these channels open. The opening of K-ATP channels leads to an efflux of potassium ions (K+) from the neuron, following its electrochemical gradient.
Neuronal Membrane Hyperpolarization and Inhibition
The efflux of positively charged potassium ions results in the hyperpolarization of the neuronal membrane, making the membrane potential more negative. This hyperpolarization moves the neuron further away from its threshold for firing an action potential. Consequently, the neuron becomes less excitable and its firing rate decreases, leading to a state of neuronal inhibition. This widespread inhibition of the central nervous system contributes significantly to the paralysis observed in insects poisoned with this compound. While direct electrophysiological studies on this compound's effect on insect neuronal membranes are limited, studies on other mitochondrial inhibitors like dimethyl disulfide (DMDS) have demonstrated this hyperpolarizing effect mediated by K-ATP channels.[2]
Proposed Signaling Pathway of Neuronal Membrane Effects
Quantitative Data
Direct quantitative data on the electrophysiological effects of this compound on insect neuronal membranes is scarce in publicly available literature. The following table summarizes analogous data from studies on other mitochondrial inhibitors and related compounds to provide a comparative context.
| Parameter | Compound | Insect/Cell Type | Effect | Value | Reference |
| Membrane Potential | Dimethyl Disulfide (DMDS) | Cockroach DUM neurons | Hyperpolarization | -20.3 ± 3.5 mV | [2] |
| K-ATP Channel Activation | Dimethyl Disulfide (DMDS) | Cockroach DUM neurons | Outward Current Induction | Not specified | [2] |
| Neuronal Firing Rate | Mitochondrial Inhibitors | Hippocampal Neurons | Suppression | Not specified | [3] |
| ATP Levels | MPP+ (Complex I inhibitor) | C. elegans DA neurons | Depletion | Significant decrease | [4] |
Experimental Protocols
The following sections detail the methodologies for key experiments to investigate the effects of this compound on insect neuronal membranes.
Electrophysiological Recording from Insect Neurons
This protocol describes a method for suction electrode recording from the central nervous system (CNS) of Drosophila melanogaster larvae, which can be adapted for testing the effects of this compound.[5][6]
Experimental Workflow
Methodology
-
Preparation of Solutions: Prepare a physiological saline solution appropriate for the insect species. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the saline solution.
-
Dissection: Dissect third-instar Drosophila larvae in the saline solution to isolate the central nervous system, including the brain lobes and ventral nerve cord (VNC).
-
Recording Setup: Place the isolated CNS in a recording chamber filled with saline. Use a micromanipulator to position a glass suction electrode onto the surface of the VNC.
-
Baseline Recording: Record the spontaneous neuronal activity for a stable period to establish a baseline firing rate.
-
Compound Application: Perfuse the recording chamber with the this compound-containing saline.
-
Post-Treatment Recording: Continue to record the neuronal activity to observe any changes in firing rate, amplitude, or pattern.
-
Data Analysis: Analyze the recorded data to quantify the effects of this compound on neuronal activity.
Measurement of Intracellular ATP Levels
This protocol outlines a bioluminescence-based assay to measure ATP levels in insect nervous tissue.[7][8]
Experimental Workflow
Methodology
-
Tissue Preparation: Dissect the desired nervous tissue (e.g., brain, ventral nerve cord) from control and this compound-treated insects. Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.
-
ATP Extraction: Homogenize the frozen tissue in a suitable extraction buffer (e.g., perchloric acid) on ice.
-
Neutralization and Clarification: Neutralize the extract and centrifuge to pellet any debris.
-
Bioluminescence Assay: Add the supernatant to a reaction mixture containing luciferin and luciferase.
-
Measurement: Measure the light output using a luminometer. The amount of light produced is directly proportional to the amount of ATP present.
-
Quantification: Determine the ATP concentration by comparing the luminescence values to a standard curve generated with known ATP concentrations.
Conclusion
This compound's primary mode of action is the potent inhibition of mitochondrial Complex I, leading to a critical depletion of cellular ATP. This metabolic collapse has severe downstream consequences for the highly energy-dependent insect nervous system. The resulting decrease in ATP is proposed to activate ATP-sensitive potassium channels on neuronal membranes, causing hyperpolarization and a subsequent reduction in neuronal excitability. This widespread neuronal inhibition manifests as paralysis and is a key contributor to the insecticidal efficacy of this compound. Further direct electrophysiological studies on insect neurons are warranted to provide more quantitative data on the specific effects of this compound on neuronal membrane properties and to fully elucidate its neurotoxic profile.
References
- 1. nichino-europe.com [nichino-europe.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Real-time in vivo imaging of extracellular ATP in the brain with a hybrid-type fluorescent sensor | eLife [elifesciences.org]
- 4. Imaging of Intracellular ATP in Organotypic Tissue Slices of the Mouse Brain using the FRET-based Sensor ATeam1.03YEMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster [jove.com]
- 6. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface electrodes record and label brain neurons in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Acute Imidacloprid Exposure Alters Mitochondrial Function in Bumblebee Flight Muscle and Brain [frontiersin.org]
Methodological & Application
Application Note: Determination of Fenpyroximate Residue in Crops by HPLC-MS/MS
Introduction
Fenpyroximate is a broad-spectrum phenoxypyrazole acaricide used to control various mites on a wide range of crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in agricultural commodities to ensure consumer safety. This application note provides a sensitive and reliable HPLC-MS/MS method for the quantitative analysis of this compound residues in various crop matrices. The described method, incorporating a QuEChERS-based sample preparation protocol, is suitable for high-throughput screening and regulatory compliance monitoring.
Experimental Workflow
Figure 1: General workflow for the analysis of this compound residue in crops.
Protocols
1. Sample Preparation (QuEChERS Method)
This protocol is a general guideline and may require optimization for specific crop matrices.
Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
Procedure:
-
Homogenization: Homogenize a representative portion of the crop sample. For high water content crops, use the sample directly. For dry crops, rehydrate a 10 g subsample with an appropriate amount of water.[2]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[3]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing MgSO₄, PSA, and C18. For pigmented samples, GCB may be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.[3]
-
The resulting supernatant is the final extract.
-
-
Final Preparation:
-
Transfer a portion of the final extract into an autosampler vial.
-
The extract may be diluted with a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) to minimize matrix effects.[4]
-
2. HPLC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
MS/MS Conditions:
The mass spectrometer should be operated in positive ion electrospray ionization mode (ESI+) using Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Values |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| MRM Transitions | See Table 1 |
Table 1: this compound MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 422.1 | 366.1 | 135.1 | 16 |
| 422.2 | 366.2 | 231.0 | Varies by instrument |
| 422.294 | 366.137 | 138.000 | 14 |
Note: Collision energies should be optimized for the specific instrument being used. The most intense transition is typically used for quantification, while the second is used for confirmation.[1][3][5][6][7]
Method Validation
The analytical method should be validated according to international guidelines (e.g., SANTE/11312/2021) to ensure its performance.[8] Key validation parameters are summarized below.
Table 2: Method Validation Parameters and Typical Performance Data
| Parameter | Typical Range/Value |
| Linearity (R²) | > 0.99 over a concentration range of 0.01 to 0.5 µg/mL.[8] |
| Limit of Quantification (LOQ) | 0.01 mg/kg for most crop matrices.[6][8][9] |
| Limit of Detection (LOD) | 0.002 - 0.004 mg/kg.[4][10] |
| Accuracy (Recovery) | 70 - 120% at various spiking levels.[6][8] |
| Precision (RSD) | ≤ 20% for both repeatability and intra-laboratory reproducibility.[6][8] |
Matrix Effects:
Matrix effects should be evaluated by comparing the response of a standard in solvent to the response of a standard in a blank matrix extract.[4] If significant signal suppression or enhancement is observed, the use of matrix-matched calibration standards is recommended for accurate quantification.[9]
Data Presentation
All quantitative data should be presented in a clear and organized manner. An example of a results table is provided below.
Table 3: Example of this compound Residue Analysis Results
| Sample ID | Crop Matrix | Fortification Level (mg/kg) | Measured Concentration (mg/kg) | Recovery (%) | RSD (%) (n=5) |
| CTRL-01 | Apple | Blank | < LOQ | - | - |
| SPK-01-L | Apple | 0.01 | 0.0095 | 95 | 5.2 |
| SPK-01-H | Apple | 0.1 | 0.102 | 102 | 3.8 |
| FIELD-01A | Apple | - | 0.025 | - | 6.1 |
Conclusion
The HPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the determination of this compound residues in a variety of crop matrices. The use of a QuEChERS-based sample preparation protocol allows for high sample throughput, while the selectivity and sensitivity of tandem mass spectrometry ensure accurate and reliable quantification at levels relevant to regulatory MRLs. Proper method validation is crucial to guarantee the quality and defensibility of the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. skyfox.co [skyfox.co]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. epa.gov [epa.gov]
- 5. nrcgrapes.in [nrcgrapes.in]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. agilent.com [agilent.com]
- 8. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Residue, dissipation, and dietary intake evaluation of this compound acaricide in/on guava, orange, and eggplant under open field condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
Application Notes and Protocols for In Vitro Bioassays with Fenpyroximate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenpyroximate is a potent acaricide and insecticide that functions by inhibiting the mitochondrial electron transport chain (METI) at Complex I (NADH:ubiquinone oxidoreductase).[1] This disruption of cellular respiration leads to a rapid cessation of feeding and eventual death in target organisms, primarily mites.[1] These application notes provide detailed protocols for conducting in vitro bioassays to assess the biological activity and cytotoxicity of this compound. The protocols are designed for use in research and drug development settings to evaluate the efficacy and potential off-target effects of this compound and related compounds.
The following sections detail protocols for cell-based cytotoxicity assays using a fish gill cell line, a mitochondrial respiration assay to investigate the specific mechanism of action, and a leaf dip bioassay for the target organism, the two-spotted spider mite (Tetranychus urticae).
Data Presentation: Quantitative Analysis of this compound Bioactivity
The following tables summarize the quantitative data from in vitro bioassays with this compound.
Table 1: Cytotoxicity of this compound on Flounder Gill (FG) Cells [2][3][4]
| Assay Type | Exposure Time (hours) | IC50 (nM) | 95% Confidence Interval (nM) |
| MTT Assay | 48 | 890 | 790 - 990 |
| Neutral Red Uptake Assay | 48 | 950 | 881 - 1019 |
| Cell Protein Assay | 48 | 1250 | 1159 - 1341 |
| MTT Assay | 96 | 480 | 388 - 572 |
| Neutral Red Uptake Assay | 96 | 490 | 454 - 526 |
| Cell Protein Assay | 96 | 510 | 469 - 551 |
Table 2: Acaricidal Activity of this compound against Tetranychus urticae
| Bioassay Method | LC50 (ppm) |
| Leaf Dip Bioassay | Varies by population and susceptibility |
Signaling Pathway and Experimental Workflows
This compound's Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound exerts its toxic effect by specifically targeting and inhibiting Complex I of the mitochondrial electron transport chain. This blockage prevents the oxidation of NADH to NAD+, halting the flow of electrons to ubiquinone. The disruption of the electron transport chain leads to a decrease in the proton motive force across the inner mitochondrial membrane, which in turn inhibits ATP synthesis. The resulting cellular energy depletion and induction of oxidative stress ultimately lead to cell death.
Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.
Experimental Workflow: Cell-Based Cytotoxicity Assays
The following diagram outlines the general workflow for conducting the MTT, Neutral Red Uptake, and Cell Protein assays to determine the cytotoxicity of this compound.
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Experimental Workflow: Leaf Dip Bioassay for Acaricidal Activity
This workflow details the steps for assessing the acaricidal efficacy of this compound on Tetranychus urticae.
Caption: Workflow for the leaf dip bioassay to determine acaricidal activity.
Experimental Protocols
Protocol 1: Cell-Based Cytotoxicity Assays
This protocol describes the methods for determining the cytotoxicity of this compound using the MTT, Neutral Red Uptake (NRU), and Cell Protein assays with the flounder gill (FG) cell line.
1.1. Materials and Reagents
-
Flounder gill (FG) cell line
-
Leibovitz's L-15 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Neutral Red solution (e.g., 0.33% in DPBS)[5]
-
Neutral Red Assay Fixative (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)[5]
-
Neutral Red Assay Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)[5]
-
Bradford reagent
-
Bovine Serum Albumin (BSA) standard solution
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (for protein assay)
-
Microplate reader
1.2. Cell Culture and Seeding
-
Culture FG cells in L-15 medium supplemented with 10% FBS at 18-20°C without CO2.
-
Harvest cells using standard cell culture techniques.
-
Resuspend cells in fresh medium and perform a cell count.
-
Seed the 96-well plates with an appropriate density of FG cells (e.g., 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.[6]
1.3. This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the overnight culture medium from the 96-well plates and replace it with 100 µL of medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plates for 48 or 96 hours at 18-20°C.
1.4. Assay Procedures
1.4.1. MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 18-20°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
1.4.2. Neutral Red Uptake (NRU) Assay
-
After the incubation period, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.[7]
-
Remove the Neutral Red-containing medium and wash the cells with the fixative solution.
-
Remove the fixative and add 150 µL of the solubilization solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm.[7]
1.4.3. Cell Protein Assay (Bradford Method)
-
After the incubation period, carefully remove the treatment medium and wash the cells with PBS.
-
Add a suitable cell lysis buffer to each well and incubate to lyse the cells and solubilize the proteins.
-
Prepare a standard curve using known concentrations of BSA.
-
In a new 96-well plate, add a small volume of cell lysate from each well and the BSA standards.
-
Add Bradford reagent to each well and incubate for 5-10 minutes.[8][9]
-
Determine the protein concentration in each sample from the BSA standard curve.
1.5. Data Analysis
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the percentage of viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability) from the dose-response curve.
Protocol 2: In Vitro Mitochondrial Respiration Assay
This protocol outlines a method to assess the effect of this compound on mitochondrial respiration in living cells using an extracellular flux analyzer (e.g., Seahorse XFe96). This assay directly measures the oxygen consumption rate (OCR), providing insight into this compound's inhibitory effect on Complex I.
2.1. Materials and Reagents
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Extracellular flux analyzer and associated consumables
2.2. Cell Seeding and Preparation
-
Seed HepG2 cells into a Seahorse XF Cell Culture Microplate at an optimized density and allow them to attach and form a monolayer.
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.
2.3. Assay Procedure
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Load the injection ports of the sensor cartridge with the following compounds:
-
Port A: this compound (at various concentrations) or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone and Antimycin A
-
-
Calibrate the extracellular flux analyzer.
-
Place the cell plate in the analyzer and initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR).
-
Sequentially inject the compounds from the sensor cartridge ports and measure the OCR after each injection.
2.4. Data Analysis
-
The instrument software will generate a profile of OCR over time.
-
Calculate the following parameters:
-
Basal Respiration: The initial OCR before the injection of any compounds.
-
ATP-linked Respiration: The decrease in OCR after the injection of oligomycin.
-
Maximal Respiration: The maximum OCR achieved after the injection of FCCP.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
A significant decrease in basal respiration after the injection of this compound is indicative of mitochondrial inhibition. This compound is often used as a positive control for Complex I inhibition in such assays.[11]
Protocol 3: Leaf Dip Bioassay for Acaricidal Activity
This protocol is for determining the efficacy of this compound against the two-spotted spider mite, Tetranychus urticae.
3.1. Materials and Reagents
-
A healthy, susceptible population of Tetranychus urticae
-
Host plants for rearing mites (e.g., bean or mulberry plants)
-
This compound formulation
-
Distilled water
-
Surfactant (e.g., Tween 80)
-
Petri dishes
-
Filter paper or cotton pads
-
Fine brush
-
Stereomicroscope
3.2. Mite Rearing
-
Maintain a culture of T. urticae on untreated host plants in a controlled environment (e.g., 25 ± 2°C, 60 ± 5% RH, and a 16:8 hour light:dark photoperiod).
3.3. Preparation of Leaf Discs and Treatment Solutions
-
Excise leaf discs (e.g., 3-4 cm in diameter) from fresh, untreated host plant leaves.
-
Prepare a range of this compound concentrations in distilled water. A small amount of surfactant may be added to ensure even wetting of the leaf surface. Prepare a control solution with distilled water and surfactant only.
3.4. Bioassay Procedure
-
Using forceps, dip each leaf disc into a treatment solution for a set time (e.g., 10-20 seconds).[12]
-
Place the treated leaf discs on a clean, non-absorbent surface to air dry.
-
Once dry, place each leaf disc, abaxial side up, on a water-saturated cotton pad or filter paper in a Petri dish to maintain turgor.
-
Using a fine brush, carefully transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Seal the Petri dishes (with ventilation) and incubate them under the same controlled conditions used for mite rearing.
3.5. Data Collection and Analysis
-
Assess mite mortality at 24, 48, and 72 hours post-infestation under a stereomicroscope. Mites that do not respond to gentle prodding with a fine brush are considered dead.
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and other lethal concentration values.
References
- 1. nichino-europe.com [nichino-europe.com]
- 2. In vitro and in vivo acute toxicity of this compound to flounder Paralichthys olivaceus and its gill cell line FG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Cell Line Derived from the Spleen of the Japanese Flounder (Paralichthys olivaceus) and Its Application in Viral Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Respirometric Screening and Characterization of Mitochondrial Toxicants Within the ToxCast Phase I and II Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. entomoljournal.com [entomoljournal.com]
Application Notes and Protocols for Fenpyroximate in Integrated Pest Management (IPM) Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fenpyroximate within Integrated Pest Management (IPM) frameworks. The information is intended to guide research and development efforts by providing key data on its efficacy, effects on non-target organisms, and protocols for its evaluation.
Introduction to this compound in IPM
This compound is a non-systemic pyrazole acaricide and insecticide that plays a significant role in IPM programs for various crops, including citrus, apples, strawberries, and cotton.[1][2][3] Its targeted mode of action and relative safety to some beneficial insects make it a valuable tool for managing mite populations while minimizing the broader ecological impact often associated with broad-spectrum pesticides.[2] An effective IPM strategy integrates multiple control tactics, including cultural practices, biological control, and the judicious use of chemical controls like this compound, based on regular pest monitoring and established economic thresholds.[4][5][6][7][8]
Mode of Action
This compound's primary mode of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[9] This disruption of cellular respiration leads to a rapid cessation of feeding and oviposition, followed by the death of the target pest.[2] It is effective against all motile stages of mites, including larvae, nymphs, and adults.[2]
Signaling Pathway: Inhibition of Mitochondrial Electron Transport Chain
The following diagram illustrates the point of inhibition by this compound in the mitochondrial electron transport chain.
Caption: Inhibition of Mitochondrial Electron Transport by this compound.
Quantitative Data
The following tables summarize the toxicity of this compound to target pests and non-target organisms, as well as its environmental fate.
Toxicity to Target Pests (Mites)
| Target Pest | Life Stage | Bioassay Method | LC50 | Reference(s) |
| Tetranychus urticae (Two-spotted spider mite) | Adult Female | Leaf Dip | 23.10 ppm | [10] |
| Tetranychus urticae | Adult Female | Not Specified | 19.86 mg/L | [11] |
| Tetranychus urticae | Adult | Not Specified | 5.67 ppm | [12] |
| Tetranychus urticae | Eggs | Spray | 220 ppm | [13] |
| Panonychus ulmi (European red mite) | Not Specified | Leaf Disc Spray | 121.8 - 5713.9 mg a.i./L⁻¹ | [14][15][16] |
| Panonychus citri (Citrus red mite) | Eggs and Motile Stages | Field Trial | Effective Control | [17][18][19] |
Toxicity to Non-Target Organisms
| Organism | Species | Type | Endpoint | Value | Reference(s) |
| Predatory Mite | Typhlodromus pyri | Beneficial | Mortality | 0-90% (rate dependent) | |
| Predatory Mite | Phytoseiulus persimilis | Beneficial | Mortality | 0-90% (rate dependent) | |
| Predatory Mite | Amblyseius longispinosus | Beneficial | Mortality | 0-90% (rate dependent) | |
| Ladybird Beetle | Harmonia axyridis | Beneficial | Mortality | 0-90% (rate dependent) | |
| Honey Bee | Apis mellifera | Pollinator | Acute Oral LD50 | >118.5 µ g/bee | [20] |
| Honey Bee | Apis mellifera | Pollinator | Acute Contact LD50 | >15.8 µ g/bee | [20] |
Environmental Fate
| Medium | Parameter | Value | Reference(s) |
| Soil | Half-life | 26.3 - 49.7 days | [21][22] |
| Apple | Half-life | 2.03 days | [23] |
| Citrus | Half-life | 2.42 days | [23] |
| Grape (fruit) | Half-life | 1.56 days | [23] |
| Grape (leaves) | Half-life | 2.75 days | [23] |
Experimental Protocols
Protocol for Acaricide Resistance Monitoring using Leaf Dip Bioassay
This protocol is adapted from established methods for determining acaricide resistance in mite populations.[24][25][26][27]
Objective: To determine the concentration-mortality response of a mite population to this compound and calculate the LC50 value.
Materials:
-
This compound technical grade or commercial formulation
-
Distilled water
-
Triton X-100 or similar surfactant
-
Host plant leaves (e.g., bean, strawberry)
-
Petri dishes (9 cm diameter)
-
Agar
-
Fine camel-hair brush
-
Stereomicroscope
-
Beakers and volumetric flasks
-
Pipettes
-
Parafilm
Procedure:
-
Mite Collection and Rearing: Collect a sufficient number of adult female mites from the field population of interest. Rear them on untreated host plants in a controlled environment (e.g., 25±1°C, 60-70% RH, 16:8 L:D photoperiod) for at least one generation to acclimatize them.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. A small amount of surfactant (e.g., 0.01%) can be added to ensure uniform wetting of the leaves. From the stock solution, prepare a series of at least five serial dilutions that are expected to result in mite mortalities between 10% and 90%. A control solution containing only distilled water and surfactant should also be prepared.
-
Leaf Disc Preparation: Prepare agar beds (1-2%) in the Petri dishes. Cut leaf discs of a uniform size (e.g., 3 cm diameter) from fresh, untreated host plant leaves.
-
Treatment Application: Dip each leaf disc into a test solution for 5-10 seconds with gentle agitation. Allow the leaf discs to air dry completely on a clean, non-absorbent surface.
-
Bioassay Setup: Place one treated leaf disc, adaxial side up, onto the agar bed in each Petri dish. The agar will help maintain the turgidity of the leaf disc.
-
Mite Infestation: Using a fine camel-hair brush, transfer 20-30 adult female mites onto each leaf disc. Seal the Petri dishes with Parafilm to prevent mite escape.
-
Incubation: Incubate the Petri dishes under the same controlled environmental conditions used for rearing.
-
Mortality Assessment: After 24 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis on the corrected mortality data to determine the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.
Caption: Leaf Dip Bioassay Workflow for Acaricide Resistance Monitoring.
Application in Integrated Pest Management (IPM)
The successful integration of this compound into an IPM program relies on a structured decision-making process.
IPM Decision-Making Workflow
The following diagram outlines a typical workflow for deciding on the application of this compound in an orchard setting.
Caption: IPM Decision-Making Workflow for this compound Application.
Example: IPM in Strawberry Production
In strawberry cultivation, the economic threshold for two-spotted spider mites (Tetranychus urticae) can vary. For example, a commonly used threshold before harvest is an average of 5 mites per mid-tier leaflet.[28] This increases to 15-20 mites per leaflet once harvesting begins.[28][29] In some regions, a threshold of 25% infested leaves is used to trigger control measures if no predatory mites are present.[30]
Decision to Use this compound:
-
Monitoring: Weekly scouting of mid-tier leaflets to determine the average number of mites per leaflet and the percentage of infested leaves.
-
Threshold Assessment: If mite populations exceed the established economic threshold and natural enemy populations are insufficient for control, a chemical intervention may be necessary.
-
Acaricide Selection: this compound can be selected as part of a rotational program to manage resistance. Its relatively low toxicity to some predatory mites makes it a more compatible option within an IPM framework compared to some broader-spectrum insecticides.[31]
-
Application: Application should be timed to target active mite populations, ensuring thorough coverage of the plant canopy.
-
Evaluation: Post-application monitoring is crucial to assess the efficacy of the treatment and to determine if further interventions are needed.
Resistance Management
To delay the development of resistance, it is crucial to rotate this compound (IRAC Group 21A) with acaricides from different mode of action groups.[2] Continuous use of this compound can lead to the selection of resistant mite populations.[32] Resistance monitoring, as described in the protocol above, should be a regular component of any IPM program that relies on this compound.
Conclusion
This compound is a valuable tool for integrated pest management, offering effective control of key mite pests with a more favorable profile for some beneficial organisms compared to other pesticides. Its successful and sustainable use requires a comprehensive understanding of its mode of action, quantitative effects on target and non-target species, and adherence to IPM principles, including regular monitoring, the use of economic thresholds, and robust resistance management strategies. The protocols and data presented in these notes provide a foundation for researchers and drug development professionals to further investigate and optimize the role of this compound in modern, sustainable agriculture.
References
- 1. nichino.net [nichino.net]
- 2. epa.gov [epa.gov]
- 3. fao.org [fao.org]
- 4. pesticide.org [pesticide.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. croplife.com [croplife.com]
- 7. Integrated Pest Management (IPM): Methods And Their Uses [eos.com]
- 8. epa.gov [epa.gov]
- 9. sciencworldpublishing.org [sciencworldpublishing.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pjoes.com [pjoes.com]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound resistance in Iranian populations of the European red mite Panonychus ulmi (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound resistance in Iranian populations of the European red mite <i>Panonychus ulmi</i> (Acari: Tetranychidae) - ProQuest [proquest.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. nzpps.org [nzpps.org]
- 20. 894. This compound (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]
- 21. This compound | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. fao.org [fao.org]
- 23. researchgate.net [researchgate.net]
- 24. irac-online.org [irac-online.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. rjas.org [rjas.org]
- 28. Spider Mites / Strawberry / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 29. entnemdept.ufl.edu [entnemdept.ufl.edu]
- 30. IPM Guidelines for Strawberry : Integrated Pest Management : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 31. cabidigitallibrary.org [cabidigitallibrary.org]
- 32. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Detection and Quantification of Fenpyroximate in Soil
Abstract
This application note details a robust and sensitive method for the detection and quantification of Fenpyroximate in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides two effective extraction methodologies: a comprehensive sequential solvent extraction and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based procedure. The method is validated in accordance with SANTE guidelines, demonstrating excellent linearity, accuracy, and precision. The established Limit of Quantification (LOQ) is 0.01 mg/kg, making it suitable for environmental monitoring and residue analysis in agricultural soils.
Introduction
This compound is a broad-spectrum acaricide used to control various mites on a wide range of crops. Its potential for accumulation in soil necessitates sensitive and reliable analytical methods to monitor its presence and ensure environmental safety. This document provides a detailed protocol for the extraction, cleanup, and subsequent quantification of this compound in soil using LC-MS/MS, a technique renowned for its high selectivity and sensitivity.
Experimental Protocols
Reagents and Materials
All reagents should be of analytical or HPLC grade.
-
Solvents: Acetonitrile, Methanol, Acetone, Deionized Water, Formic Acid
-
Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent
-
Standards: this compound analytical standard (purity >99%)
-
Other: 0.1 M Hydrochloric Acid (HCl)
Standard Solutions Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile. This solution should be stored at -20°C.
-
Intermediate and Working Standards: Prepare a series of intermediate and working standard solutions by serial dilution of the stock solution with an appropriate solvent (e.g., acetonitrile or a mixture of acetonitrile and water). These are used for calibration curves and spiking experiments.
Sample Preparation: Extraction and Cleanup
Two primary extraction methods are presented. The choice of method may depend on the laboratory's throughput needs and the specific soil matrix.
This method is thorough and suitable for a variety of soil types.[1][2][3]
-
Weigh 25 g of the soil sample into a polypropylene tube.
-
Add 50 mL of methanol and shake on an orbital shaker for 20 minutes at 150 orbits/min.[2][3]
-
Centrifuge the sample at 1500 rpm for 2 minutes and filter the supernatant through cotton wool into a collection flask.[1][2]
-
Repeat the extraction on the soil residue with the following solvents in sequence: 50 mL methanol, 50 mL methanol, 50 mL acetone, 50 mL methanol:water (1:1 v/v), and 50 mL methanol:0.1 M HCl (1:1 v/v).[1][2][3]
-
Combine all the extracts and adjust the final volume to 500 mL with deionized water.[1][2]
-
Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.
This method offers a faster and more streamlined workflow.[4][5][6]
-
Weigh 10 g of a soil sample with ≥70% water content (or 3 g of dry soil hydrated with 7 mL of water) into a 50 mL centrifuge tube.[6]
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 5 minutes.[6]
-
Add the contents of a citrate-buffered QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake immediately for at least 2 minutes.
-
Centrifuge for 5 minutes at ≥ 3000 rcf.[6]
-
Dispersive SPE (dSPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge for 2 minutes at high speed.
-
Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The following are typical instrumental parameters. Optimization may be required based on the specific instrumentation used.
-
LC System: Agilent 1100 Binary HPLC or equivalent[3]
-
Mass Spectrometer: AB Sciex API 4000 or equivalent[3]
-
Column: Ascentis Express C18, 50 x 2.1 mm, 2.7 µm particle size[2][3]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute this compound.
-
Injection Volume: 10 µL[3]
-
Ionization Mode: Electrospray Ionization (ESI), Positive[3]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data Summary
The following tables summarize the key quantitative data for this analytical method.
Table 1: Method Detection and Quantification Limits
| Parameter | Value | Soil Type(s) | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Sandy Loam, Clay Loam | [1][3] |
| Limit of Detection (LOD) | 0.0002 mg/kg | Clayey Loam | [1] |
| 0.0004 mg/kg | Sandy Loam | [1] |
Table 2: LC-MS/MS MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) | Reference |
| 422.2 | 366.1 | Quantifier | 16 | [3][7] |
| 422.2 | 135.1 | Qualifier | 36 | [3][7] |
Table 3: Method Validation Data
| Parameter | Specification | Result | Reference |
| Linearity (R²) | > 0.99 | Achieved | [4][8] |
| Recovery | 70-120% | 82.5% to 93.5% | [8] |
| Precision (RSD) | < 20% | 4.70% to 11.30% | [8] |
Experimental Workflow Diagram
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 5. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fenpyroximate 5% EC in Experimental Field Trials
For Researchers, Scientists, and Drug Development Professionals
These notes provide comprehensive guidelines and detailed protocols for the use of Fenpyroximate 5% Emulsifiable Concentrate (EC) in experimental agricultural field trials. The document covers the acaricide's mode of action, application recommendations, and a step-by-step protocol for evaluating its bio-efficacy.
Application Notes
Introduction
This compound 5% EC is a broad-spectrum acaricide belonging to the phenoxypyrazole class of chemicals.[1] It is highly effective for controlling a wide variety of mite pests in agricultural settings.[2][3][4] This formulation is a contact and stomach poison that provides quick knockdown of mite populations and offers long-lasting residual activity.[1][2][5][6] this compound is effective against all motile stages of mites, including larvae, nymphs, and adults.[1][2] It also exhibits inhibitory effects on the moulting of nymphs and oviposition.[1][2][5]
Mechanism of Action
This compound acts by inhibiting mitochondrial electron transport at Complex I (NADH: ubiquinone oxidoreductase).[2][7][8] This disruption interrupts cellular respiration and the production of ATP, the primary energy currency of the cell.[5] The cessation of energy generation leads to a rapid stop in feeding and other biological activities, resulting in paralysis and death of the target mite.[1]
References
- 1. parijatagrochemicals.com [parijatagrochemicals.com]
- 2. peptechbio.com [peptechbio.com]
- 3. This compound 5% ec acaricida insecticide - Youge Biotech-Chinese pesticide supplier offering insecticides, fungicides, herbicides, and plant growth regulators for agricultural use. [yougebiotech.com]
- 4. angelcrop.com [angelcrop.com]
- 5. peptechbio.com [peptechbio.com]
- 6. koronationbioscience.com [koronationbioscience.com]
- 7. irac-online.org [irac-online.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Application Note: Analysis of Fenpyroximate Stability in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenpyroximate is a non-systemic pyrazole acaricide and insecticide used to control various mites and hoppers on a range of agricultural crops.[1] It functions by inhibiting the mitochondrial electron transport chain at complex I.[1] Understanding the stability of this compound in aqueous environments is critical for assessing its environmental fate, defining appropriate storage conditions for aqueous formulations, and ensuring the accuracy of analytical standards. This document outlines the stability profile of this compound under hydrolytic and photolytic stress conditions and provides detailed protocols for its quantitative analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Stability Profile of this compound
This compound is relatively stable to hydrolysis in the dark across a range of environmental pH values but degrades rapidly when exposed to light.
2.1 Hydrolytic Stability In sterile aqueous buffered solutions kept in the dark at 25°C, this compound demonstrates significant stability.[2][3] The degradation half-life is well over several months, indicating that hydrolysis is not a primary degradation pathway under typical environmental pH conditions.[3]
Table 1: Hydrolytic Stability of this compound in Aqueous Solutions at 25°C
| pH | Half-Life (t½) in Days | Reference |
|---|---|---|
| 5.0 | 180 | [3] |
| 7.0 | 226 | [3] |
| 9.0 | 221 |[3] |
2.2 Photolytic Stability this compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to photodegradation.[2] When exposed to a light source mimicking natural sunlight, such as a Xenon arc lamp, its degradation is rapid.[3][4] The primary degradation product formed under these conditions is its Z-isomer.[5]
Table 2: Photolytic Stability of this compound in Aqueous Solution at 25°C
| Condition | pH | Half-Life (t½) in Hours | Reference |
|---|
| Xenon Arc Lamp | 7.0 | 1.5 |[3][4][5][6] |
Analytical Methodology Workflow
The accurate determination of this compound concentration over time is essential for stability studies. The recommended approach involves incubating this compound solutions under controlled conditions, followed by sample preparation using liquid-liquid extraction (LLE) and subsequent analysis by UPLC-MS/MS. This technique offers high sensitivity, selectivity, and accuracy for quantifying this compound at low concentrations.
Experimental Protocols
4.1 Protocol 1: Hydrolysis Stability Study
-
Objective: To determine the rate of hydrolytic degradation of this compound in aqueous solutions at different pH values in the absence of light.
-
Materials:
-
This compound analytical standard (>99% purity)
-
Acetonitrile (HPLC or LC-MS grade)
-
Sterile, buffered aqueous solutions (pH 5, 7, and 9)
-
Volumetric flasks, pipettes
-
Amber glass vials with screw caps
-
Temperature-controlled incubator or water bath
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.
-
Fortify the pH 5, 7, and 9 buffered solutions with the this compound stock solution to achieve a final concentration relevant to the study (e.g., 10 µg/L). Ensure the volume of acetonitrile is minimal (<0.1%) to not affect the solution properties.
-
Dispense aliquots of each solution into replicate amber glass vials and seal tightly.
-
Place the vials in an incubator set to a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 180 days), remove replicate vials for each pH level.
-
Immediately process the samples for analysis as described in Protocol 3 and 4.
-
4.2 Protocol 2: Photolysis Stability Study
-
Objective: To determine the rate of photodegradation of this compound in an aqueous solution upon exposure to a light source simulating sunlight.
-
Materials:
-
Same as Protocol 1, but with quartz or borosilicate glass vials (transparent to UV/Vis light).
-
A photostability chamber equipped with a Xenon arc lamp capable of emitting a spectrum similar to natural sunlight.
-
Dark control samples wrapped in aluminum foil.
-
-
Procedure:
-
Prepare a buffered aqueous solution (e.g., pH 7) of this compound as described in the hydrolysis protocol.
-
Dispense aliquots into replicate transparent vials. Prepare an equal number of dark control samples by wrapping vials in aluminum foil.
-
Place all vials in the photostability chamber at a constant temperature (e.g., 25°C).
-
Turn on the Xenon lamp.
-
At appropriate time intervals (e.g., 0, 0.5, 1, 1.5, 2, 4, 8, and 24 hours), remove replicate light-exposed and dark control vials.
-
Immediately process the samples for analysis as described in Protocol 3 and 4.
-
4.3 Protocol 3: Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from the validated method provided by the EPA.[7]
-
Objective: To extract this compound from the aqueous matrix into an organic solvent for concentration and analysis.
-
Materials:
-
Hexane (HPLC grade)
-
Polypropylene centrifuge tubes (e.g., 50 mL)
-
Vortex mixer
-
Centrifuge
-
Dri-Block heater or nitrogen evaporator
-
Ultrasonic bath
-
-
Procedure:
-
Transfer a known volume (e.g., 20 mL) of the aqueous sample from the stability study into a 50 mL centrifuge tube.
-
Add 2.5 mL of hexane to the tube.
-
Vortex mix vigorously for 30 seconds.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.[7]
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction by adding another 2.5 mL of hexane to the original aqueous sample, vortex, centrifuge, and combine the hexane extracts.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen or air in a Dri-Block heater at 50°C.[7]
-
Re-dissolve the residue in 1.0 mL of acetonitrile/water (1:1, v/v) using an ultrasonic bath and vortex mixer to ensure complete dissolution.[7]
-
Transfer the final extract to an autosampler vial for UPLC-MS/MS analysis.
-
4.4 Protocol 4: UPLC-MS/MS Analysis
Instrumental parameters can be optimized but the following provides a robust starting point.
-
Objective: To quantitatively determine the concentration of this compound in the prepared samples.
-
Instrumentation & Conditions:
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 4500, Agilent 6400 series).
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[8]
-
Mobile Phase A: 4 mmol L⁻¹ ammonium acetate with 0.1% formic acid in water.[8]
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.2 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 2 µL.[8]
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
MRM Transitions (Example):
-
Parent Ion (Q1): m/z 422.2
-
Product Ions (Q3): m/z 366.1 (Quantifier), m/z 135.0 (Qualifier)
-
-
Quantification:
-
Prepare a calibration curve by making serial dilutions of the this compound stock solution in acetonitrile/water (1:1, v/v) at concentrations ranging from approximately 0.005 to 0.5 µg/mL.
-
Analyze the calibration standards and samples.
-
Calculate the concentration of this compound in the samples by plotting the peak area against concentration and applying a linear regression.
-
The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time, with the slope of the line being the rate constant (k). The half-life is calculated as t½ = 0.693/k.
-
Conclusion
The stability of this compound in aqueous solutions is highly dependent on the presence of light. It is stable against hydrolysis across a pH range of 5 to 9 but degrades rapidly via photolysis with a half-life of approximately 1.5 hours. The analytical method presented, combining liquid-liquid extraction with UPLC-MS/MS analysis, provides a robust, sensitive, and selective protocol for accurately monitoring the stability of this compound in aqueous media. These procedures are essential for environmental fate studies and the development of stable aqueous-based formulations.
References
- 1. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 2. This compound | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. Direct photolysis of this compound in a buffered aqueous solution under a xenon lamp [agris.fao.org]
- 6. fao.org [fao.org]
- 7. epa.gov [epa.gov]
- 8. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Acaricide Resistance Mechanisms Using Fenpyroximate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fenpyroximate, a potent acaricide, for the study of resistance mechanisms in mite populations, particularly the two-spotted spider mite, Tetranychus urticae. This document outlines detailed protocols for bioassays, synergist assays, and biochemical assays, and presents quantitative data to facilitate the characterization of resistance profiles.
Introduction to this compound and Acaricide Resistance
This compound is a pyrazole acaricide that effectively controls a wide range of phytophagous mites.[1] Its primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I (METI).[2][3] This disruption of cellular respiration leads to a rapid cessation of feeding and ultimately, the death of the mite.[4][5] this compound is active against all motile stages of mites, including larvae, nymphs, and adults.[1][6]
The intensive use of acaricides has led to the development of resistance in many mite populations.[7] Understanding the mechanisms underlying this resistance is crucial for developing effective resistance management strategies and for the discovery of novel acaricides. The primary mechanisms of resistance to this compound and other acaricides include:
-
Target-site insensitivity: Mutations in the genes encoding the target protein (in this case, subunits of the mitochondrial complex I) can reduce the binding affinity of the acaricide.
-
Metabolic resistance: Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs), can lead to the rapid breakdown and excretion of the acaricide.[8]
These application notes will guide researchers through the process of identifying and characterizing these resistance mechanisms using this compound as a chemical probe.
Quantitative Data on this compound Resistance
The following tables summarize the lethal concentration (LC50) values and resistance ratios (RR) of this compound against various strains of Tetranychus urticae and Panonychus ulmi. This data is essential for establishing baseline susceptibility and quantifying the level of resistance in field-collected or laboratory-selected populations.
Table 1: this compound Toxicity against Tetranychus urticae
| Strain/Population | Bioassay Method | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Susceptible | Not Specified | 0.4 | - | [7] |
| Rasht | Not Specified | 5 | 12.5 | [7] |
| Yazd | Not Specified | 176 | 440 | [7] |
| Isfahan | Not Specified | 1541 | 3852.5 | [7] |
| Karaj | Leaf-dip | 2.1 | - | [7] |
| Mahallat | Leaf-dip | 92 | 43.8 | [7] |
| FR-20 (Resistant) | Spray Method | - | 252 | [9][10] |
Table 2: this compound Toxicity against Panonychus ulmi
| Population | LC50 (mg a.i. L⁻¹) | Resistance Ratio (RR) | Reference |
| Urmia (Most Susceptible) | 121.8 | - | [11] |
| Padena | 5713.9 | 47 | [11] |
Table 3: Cross-Resistance Profile of a this compound-Resistant (FR-20) Strain of T. urticae
| Acaricide | Resistance Ratio (RR) | Level of Resistance | Reference |
| Acrinathrin | 196 | Extremely Strong | [9][10] |
| Benzoximate | 55 | High | [9][10] |
| Propargite | 64 | High | [9][10] |
| Abamectin | 11-40 | Moderate | [9] |
| Fenbutatin oxide | 11-40 | Moderate | [9] |
| Fenpropathrin | 11-40 | Moderate | [9] |
| Pyridaben | 11-40 | Moderate | [9] |
| Tebufenpyrad | 11-40 | Moderate | [9] |
| Azocyclotin | < 10 | Low | [9] |
| Dicofol | < 10 | Low | [9] |
| Fenazaquin | < 10 | Low | [9] |
| Milbemectin | < 10 | Low | [9] |
Experimental Protocols
Rearing of Tetranychus urticae
A healthy and consistent supply of spider mites is fundamental for reliable bioassay results.
-
Host Plants: Mites can be reared on bean plants (Phaseolus vulgaris) or other suitable host plants.
-
Colony Establishment: Introduce a starter culture of T. urticae to the host plants by placing infested leaves from an existing colony onto new plants.
-
Maintenance: Maintain the mite colony in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60 ± 5%, and a 16:8 hour (light:dark) photoperiod.[7]
-
Synchronization (Optional): For age-specific assays, transfer adult female mites to fresh, uninfested leaves and remove them after 24 hours. The resulting eggs can be monitored to obtain a cohort of same-aged mites.
Acaricide Bioassays
Bioassays are performed to determine the toxicity of this compound against different mite populations and to calculate LC50 values.
This method is commonly used to assess the contact toxicity of an acaricide.
Materials:
-
Fresh bean leaves
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other non-ionic surfactant)
-
Distilled water
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Stereomicroscope
Protocol:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, create a series of five to seven serial dilutions in distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution containing only distilled water and surfactant should also be prepared.
-
Leaf Disc Preparation: Cut leaf discs (approximately 3 cm in diameter) from fresh bean leaves.
-
Dipping: Immerse each leaf disc in a test solution for 5-10 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on filter paper to air-dry for 1-2 hours.
-
Mite Infestation: Place the dried leaf discs, adaxial side up, on a water-saturated cotton pad in a Petri dish. Transfer 20-30 adult female mites onto each leaf disc using a fine brush.
-
Incubation: Seal the Petri dishes with perforated lids or parafilm and incubate at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: After 24-48 hours, examine the mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality using Abbott's formula if the mortality in the control group is between 5% and 20%. Use probit analysis to calculate the LC50 values and their 95% confidence intervals.[12]
This method simulates the field application of pesticides.
Materials:
-
Potter spray tower or similar spray apparatus
-
Bean leaf discs on agar in Petri dishes
-
Adult female mites
-
This compound solutions (prepared as in 3.2.1)
Protocol:
-
Mite Preparation: Place 20-30 adult female mites on each bean leaf disc.
-
Spraying: Place the Petri dish with the mites in the Potter spray tower. Spray each disc with 1-2 ml of the test solution at a constant pressure.
-
Incubation and Assessment: Follow steps 6-8 from the Leaf-Dip Bioassay Protocol.
Synergist Bioassays
Synergists are used to investigate the involvement of specific enzyme families in metabolic resistance.
Common Synergists:
-
Piperonyl butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases.[13]
-
S,S,S-tributyl phosphorotrithioate (DEF) or Triphenyl phosphate (TPP): Inhibitors of esterases.[9]
-
Diethyl maleate (DEM): An inhibitor of glutathione S-transferases.[13]
Protocol:
-
Determine Synergist Concentration: First, determine a sub-lethal concentration of each synergist that does not cause significant mortality to the mites.
-
Perform Bioassay with Synergist: Conduct a bioassay (leaf-dip or spray) as described in section 3.2, but pre-treat the mites with the sub-lethal concentration of the synergist for a short period (e.g., 1 hour) before exposing them to the this compound solutions, or include the synergist in the this compound dilutions.
-
Calculate Synergism Ratio (SR): SR = LC50 of this compound alone / LC50 of this compound + synergist A synergism ratio significantly greater than 1 suggests the involvement of the inhibited enzyme system in resistance.[14]
Biochemical Assays
Biochemical assays directly measure the activity of detoxification enzymes in mite homogenates.
-
Collect a known number (e.g., 50-100) of adult female mites.
-
Homogenize the mites in a cold phosphate buffer (e.g., 0.1 M, pH 7.5) using a glass homogenizer or a microcentrifuge tube pestle.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for use in the enzyme assays. The protein concentration of the supernatant should be determined using a standard method (e.g., Bradford assay).
-
Prepare a reaction mixture containing phosphate buffer, mite homogenate, and p-nitroanisole.
-
Initiate the reaction by adding NADPH.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a set time.
-
Stop the reaction and measure the formation of the product, p-nitrophenol, spectrophotometrically at 405 nm.
-
Enzyme activity is expressed as pmol of p-nitrophenol formed per minute per mg of protein. A 2.5-fold higher activity was observed in a this compound-resistant strain.[9]
-
Prepare a reaction mixture in a microplate well containing phosphate buffer and mite homogenate.
-
Add the substrate, α-naphthyl acetate (or β-naphthyl acetate).
-
Incubate at room temperature.
-
Add a staining solution (e.g., Fast Blue B salt) to develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 600 nm).
-
Enzyme activity is expressed as nmol of α-naphthol produced per minute per mg of protein. A 2.2 to 2.5-fold higher activity was observed in a this compound-resistant strain.[9]
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: this compound inhibits Complex I of the mitochondrial electron transport chain.
Caption: Workflow for investigating this compound resistance mechanisms in mites.
Caption: Metabolic pathways involved in this compound detoxification by mites.
References
- 1. nichino-europe.com [nichino-europe.com]
- 2. aceagrochem.com [aceagrochem.com]
- 3. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 4. peptechbio.com [peptechbio.com]
- 5. epa.gov [epa.gov]
- 6. peptechbio.com [peptechbio.com]
- 7. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 8. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]
- 9. This compound resistance in Tetranychus urticae (Acari: Tetranychidae): cross-resistance and biochemical resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound resistance in Iranian populations of the European red mite <i>Panonychus ulmi</i> (Acari: Tetranychidae) - ProQuest [proquest.com]
- 12. Evaluation of resistance pattern to this compound and pyridaben in Tetranychus urticae collected from greenhouses and apple orchards using lethal concentration-slope relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of Fenpyroximate from Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction of Fenpyroximate, a widely used acaricide, from various plant tissues. The methodologies outlined are essential for residue analysis, ensuring food safety, and supporting regulatory compliance.
This compound is a phenoxypyrazole acaricide used to control a variety of mites in crops such as citrus, apples, grapes, and tea.[1][2] Its effective monitoring requires robust and efficient extraction protocols from complex plant matrices. The most common and effective method for this purpose is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, which has been adapted for numerous plant-based commodities.[3][4][5]
Data Summary
The following tables summarize the quantitative data from various studies on this compound extraction, providing key performance metrics for different plant matrices and analytical methods.
Table 1: Recovery Rates of this compound in Various Plant Tissues
| Plant Matrix | Extraction Method | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Citrus (Whole Fruit) | QuEChERS | 0.01, 0.1, 0.5 | 104 - 110 | 1 - 4 | [1][3] |
| Citrus (Flesh) | QuEChERS | 0.01, 0.1, 0.5 | 92 - 109 | 1 - 3 | [1][3] |
| Okra | LC-MS/MS | 0.005, 0.01, 0.1, 1 | 89.4 - 98.6 | 7.6 | [6][7] |
| Eggplant | QuEChERS | Not Specified | 92.7 - 102.3 | 4.4 - 7.2 | [4] |
| Guava | QuEChERS | Not Specified | 93.7 - 107.3 | 4.1 - 8.6 | [4] |
| Orange | QuEChERS | Not Specified | 92.4 - 104.3 | 3.3 - 8.5 | [4] |
| Apples | Supercritical Fluid Extraction (SFE) | 0.1 - 1.0 µg/kg | ~60 | 4 - 18 | [8] |
| Black Tea | HPLC | 0.1, 1.0, 10.0 | 85.90 - 98.36 | 14.30 | [9] |
| Herbal Medicines | HPLC-PDA and HPLC-MS/MS | 2 or 3 levels | 72.0 - 106.4 | 0.2 - 4.4 | [10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Plant Matrix | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Citrus | UHPLC-MS/MS | - | 0.01 | [1][3] |
| Okra | LC-MS/MS | 0.0002 | 0.001 | [6][7] |
| Grapes | LC-MS/MS | - | 0.01 | [11] |
| Tomato | LC-MS/MS | - | 0.05 | [11] |
| Peppers | GC/NPD | - | 0.05 | [11] |
| Apples, Citrus, Cotton, Hops, Grapes, Peppers, Tomato, Okra, Cantaloupe, Cucumber | GC-NPD | - | 0.005 | [11] |
| Water | LC/MS/MS | 0.002 µg/L | 0.01 µg/L | [12] |
Experimental Protocols
Protocol 1: QuEChERS Method for Fruits and Vegetables
This protocol is a widely adopted method for the extraction of this compound from high-moisture plant matrices.[5][13][14][15]
Materials:
-
Homogenized plant sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
Centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For samples with high pigment content, such as spinach, add 5 mg of GCB.[3]
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Ethyl Acetate Extraction
This method is an alternative to the QuEChERS protocol and has been used for the extraction of this compound from various plant materials.[11]
Materials:
-
Homogenized plant sample
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Centrifuge tubes (50 mL)
-
Shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of ethyl acetate and 10 g of anhydrous sodium sulfate.
-
Shake vigorously for 20 minutes on a mechanical shaker.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Decant the ethyl acetate supernatant.
-
Repeat the extraction of the solid residue with another 20 mL of ethyl acetate.
-
Combine the supernatants and evaporate to near dryness using a rotary evaporator at 40°C.
-
Re-dissolve the residue in a suitable solvent for chromatographic analysis.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. fao.org [fao.org]
- 3. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Residue, dissipation, and dietary intake evaluation of this compound acaricide in/on guava, orange, and eggplant under open field condition [frontiersin.org]
- 5. ijesd.org [ijesd.org]
- 6. Residue determination and decline pattern of abamectin and this compound in okra fruits: a prelude to risk assessment - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00176E [pubs.rsc.org]
- 7. Residue determination and decline pattern of abamectin and this compound in okra fruits: a prelude to risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agriscigroup.us [agriscigroup.us]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
- 12. epa.gov [epa.gov]
- 13. ikm.org.my [ikm.org.my]
- 14. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 15. gcms.cz [gcms.cz]
Fenpyroximate Application Techniques for Greenhouse Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenpyroximate is a potent acaricide and insecticide widely utilized in greenhouse production systems for the management of various mite species and the suppression of whiteflies.[1] As a mitochondrial complex I electron transport inhibitor (METI), it offers a distinct mode of action (IRAC Group 21A) crucial for insecticide resistance management (IRM) programs.[2][3] This document provides detailed application notes and protocols for the effective use of this compound in a greenhouse research setting, with a focus on data-driven methodologies and experimental design.
Data Presentation
Efficacy of this compound (5% SC) Against Two-Spotted Spider Mite (Tetranychus urticae)
The following tables summarize the efficacy of this compound (formulated as a 5% Suspension Concentrate) against the two-spotted spider mite on various greenhouse crops.
| Crop | Application Rate | Pest Stage | Observation Time | Efficacy (% Mortality) | Reference |
| Cucumber | 1.0 ml/L | Adult | 14 days | 79.20 | [4] |
| Cucumber | Not Specified | Adult | 4 days | 100 | [5] |
| Rose | Not Specified | All motile stages | 10 days | 68.58 (reduction over control) |
Note: Efficacy can vary based on environmental conditions, pest pressure, and the specific formulation used.
Application Rates for this compound 5SC in Greenhouses
Recommended application rates for the control of mites and suppression of whiteflies on various greenhouse-grown crops.[6][7]
| Crop | Target Pest(s) | Rate per 100 Gallons | Rate per Acre | Maximum Applications per Crop Cycle | Minimum Interval Between Applications (days) |
| Vegetables | |||||
| Cucumber | Spider mites, Whitefly (suppression) | 16.0 - 32.0 fl oz | 1.0 - 2.0 pints | 2 | 14 |
| Tomato | Mites, Potato Psyllid, Whitefly | 16.0 - 32.0 fl oz | 1.0 - 2.0 pints | 2 | 14 |
| Pepper | Mites, Potato Psyllid, Whitefly | 16.0 - 32.0 fl oz | 1.0 - 2.0 pints | 2 | 14 |
| Ornamentals | |||||
| Trees, Vines, Shrubs, Foliage, and Flowering Plants | Spider mites, Broad mites, Cyclamen mites, Rust mites | 16.0 - 24.0 fl oz | Not Specified | 2 per year | 14 |
Phytotoxicity of this compound 5SC
This compound is generally considered to have a low risk of phytotoxicity on a wide range of ornamental and vegetable crops when used according to label directions. However, it is always recommended to test on a small number of plants before large-scale application.
| Crop | Application Rate | Phytotoxicity Symptoms Observed | Reference |
| Cotton* | 37.5, 75, and 150 g a.i./ha | None |
While not a typical greenhouse crop, this study indicates a good margin of safety at higher concentrations.
Experimental Protocols
Protocol 1: Greenhouse Efficacy Trial for this compound
Objective: To evaluate the efficacy of this compound 5SC in controlling a target mite species (e.g., Tetranychus urticae) on a specific greenhouse crop.
Materials:
-
This compound 5SC formulation
-
Calibrated spray equipment (e.g., backpack sprayer with appropriate nozzles)
-
Personal Protective Equipment (PPE) as per the product label
-
Infested host plants of uniform size and age
-
Untreated control plants
-
Magnifying lens or microscope for mite counts
-
Data collection sheets
Procedure:
-
Plant Preparation: Acclimate uniformly infested plants in the greenhouse environment for at least one week prior to treatment.
-
Pre-treatment Assessment: Randomly select a subset of leaves from each plant and count the number of motile mites to establish a baseline population.
-
Treatment Application:
-
Prepare the this compound spray solution at the desired concentrations.
-
Include a water-only control group.
-
Apply the treatments to the point of runoff, ensuring thorough coverage of all plant surfaces, especially the undersides of leaves.
-
-
Post-treatment Assessment: At specified intervals (e.g., 3, 7, and 14 days after treatment), conduct mite counts on a random sample of leaves from each plant.
-
Data Analysis: Calculate the percent mortality or population reduction for each treatment relative to the untreated control.
Protocol 2: Phytotoxicity Assessment
Objective: To assess the potential for phytotoxicity of this compound 5SC on a range of greenhouse crops.
Materials:
-
This compound 5SC formulation
-
A variety of healthy, actively growing greenhouse plant species
-
Calibrated spray equipment
-
Data collection sheets with a phytotoxicity rating scale
Procedure:
-
Plant Selection: Choose a diverse range of plant species commonly grown in greenhouses.
-
Treatment Application:
-
Apply this compound at both the recommended label rate and a higher rate (e.g., 2x or 4x the label rate) to test for sensitivity.
-
Include a water-only control group.
-
-
Observation: Visually inspect the plants for any signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after application).
-
Rating: Use a 0-10 rating scale to quantify any observed damage, where 0 represents no damage and 10 represents complete plant death.[8] Record symptoms such as chlorosis, necrosis, leaf curling, or stunting.
Protocol 3: Leaf-Dip Bioassay for Resistance Monitoring
Objective: To determine the susceptibility of a greenhouse mite population to this compound and monitor for the development of resistance.
Materials:
-
Technical grade this compound or a formulated product
-
Distilled water and a suitable solvent (if using technical grade)
-
Serial dilution tubes
-
Petri dishes with moistened filter paper
-
Fresh, untreated leaves of a suitable host plant
-
Adult female mites from the greenhouse population and a known susceptible population
-
Fine brush for transferring mites
-
Microscope
Procedure:
-
Preparation of Test Solutions: Create a series of this compound dilutions.
-
Leaf Disc Preparation: Cut leaf discs and dip each into a different test solution for a standardized time (e.g., 5-10 seconds). Allow the discs to air dry.
-
Mite Infestation: Place the treated leaf discs, underside up, on the moistened filter paper in the petri dishes. Transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16:8 L:D photoperiod).
-
Mortality Assessment: After a specified time (e.g., 48 or 72 hours), count the number of dead mites under a microscope. Mites that do not respond to a gentle touch with a fine brush are considered dead.
-
Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the population) for the greenhouse population and compare it to the LC50 of the susceptible population to determine the resistance ratio (RR).[9][10][11]
Visualizations
Caption: Workflow for a greenhouse efficacy trial.
Caption: Integrated Pest Management (IPM) workflow.
Caption: Acaricide rotation for resistance management.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. peptechbio.com [peptechbio.com]
- 3. epa.gov [epa.gov]
- 4. COMPARATIVE EVALUATION OF NOVEL ACARICIDES AGAINST TWO SPOTTED SPIDER MITE. TETRANYCHUS URTICAE KOCH. INFESTING CUCUMBER (CUCUMIS SATIVUS) UNDER LABORATORY AND GREEN HOUSE CONDITIONS | The Bioscan [thebioscan.com]
- 5. scialert.net [scialert.net]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. sepro.com [sepro.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of resistance pattern to this compound and pyridaben in Tetranychus urticae collected from greenhouses and apple orchards using lethal concentration-slope relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcp.modares.ac.ir [jcp.modares.ac.ir]
Application Notes and Protocols for Liquid-Liquid Partition Extraction of Fenpyroximate from Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the liquid-liquid partition extraction of the acaricide Fenpyroximate from water samples. The protocol is designed to deliver high recovery rates and is suitable for subsequent analysis by various chromatographic techniques.
I. Introduction
This compound is a widely used pesticide for controlling mites in various agricultural settings.[1] Its potential presence in water sources necessitates reliable and efficient methods for its extraction and quantification to ensure environmental safety and regulatory compliance. Liquid-liquid extraction (LLE) is a robust and commonly employed technique for isolating this compound from aqueous matrices.[2] This method relies on the differential solubility of this compound in an aqueous sample and an immiscible organic solvent. Due to its chemical properties, including low aqueous solubility and a high octanol-water partition coefficient (log Pow = 5.01), this compound readily partitions into a nonpolar organic phase.[3][4]
II. Principle of the Method
The analytical method involves the extraction of a water sub-sample through a liquid-liquid partition into an organic solvent, typically hexane.[5] Following the extraction, the organic solvent is evaporated, and the resulting residue is redissolved in a suitable solvent mixture, such as acetonitrile and water, for final determination by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[5]
III. Quantitative Data Summary
The following table summarizes the quantitative performance parameters of the described liquid-liquid extraction method for this compound in water.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.01 µg/L | [2] |
| Limit of Detection (LOD) | 0.002 µg/L | [2] |
| Recovery at LOQ | 95.7% (RSD: 4.0%) | [2] |
| Recovery at 10x LOQ | 95.3% (RSD: 2.1%) | [2] |
| Recovery at 100x LOQ | 98.5% (RSD: 1.5%) | [2] |
RSD: Relative Standard Deviation
IV. Experimental Protocol
This protocol details the step-by-step procedure for the liquid-liquid partition extraction of this compound from water samples.
A. Materials and Reagents
-
This compound standard (analytical grade)
-
Hexane (HPLC grade)[5]
-
Acetonitrile (LC-MS grade)[5]
-
Deionized water (AR Grade)[5]
-
50 mL polypropylene centrifuge tubes[5]
-
15 mL polypropylene centrifuge tubes[5]
-
Adjustable pipettes
-
Vortex mixer[5]
-
Centrifuge[5]
-
Dri-Block heater or water bath set to 50°C[5]
-
Gentle stream of nitrogen or air[5]
-
Ultrasonic bath[5]
-
Autosampler vials[5]
B. Standard Preparation
-
Prepare a primary stock solution of this compound in acetonitrile.
-
Perform serial dilutions of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare working standards for instrument calibration and fortification spikes.[2]
C. Extraction Procedure
-
Sample Collection: Transfer a 20 mL aliquot of the water sample into a 50 mL polypropylene centrifuge tube.[5][2]
-
Fortification (for Quality Control): For recovery experiments, fortify the water samples with the appropriate this compound standard solution to achieve the desired concentration levels (e.g., LOQ, 10x LOQ, 100x LOQ). Manually shake the tube to mix.[5][2]
-
First Extraction:
-
Second Extraction:
-
Solvent Evaporation:
-
Reconstitution:
-
Final Preparation for Analysis:
-
Transfer the final extract into an autosampler vial for analysis by LC-MS/MS.[5]
-
V. Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the liquid-liquid partition extraction of this compound.
Caption: Workflow for this compound extraction.
This comprehensive guide provides a validated and reliable method for the extraction of this compound from water samples, ensuring accurate and reproducible results for environmental monitoring and research purposes.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Fenpyroximate Solubility Challenges in Polar Solvents
For researchers, scientists, and drug development professionals, ensuring the effective delivery of active compounds in experimental models is paramount. Fenpyroximate, a potent acaricide and inhibitor of mitochondrial electron transport chain Complex I, presents a significant challenge in laboratory settings due to its low solubility in polar solvents, including aqueous buffers and cell culture media. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and overcome these solubility issues, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in polar solvents like water or PBS?
A1: this compound is a highly hydrophobic molecule, characterized by a high octanol-water partition coefficient (log Kow = 5.01).[1] This indicates a strong preference for non-polar (oily) environments over polar (watery) ones, leading to very low aqueous solubility.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its hydrophobic nature, a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for preparing a concentrated stock solution of this compound.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous experimental medium. Why did this happen and how can I prevent it?
A3: This phenomenon, often called "crashing out" or "precipitation," occurs due to the rapid change in solvent polarity. When the concentrated DMSO stock is introduced into an aqueous medium, the this compound molecules are forced out of the solution as they are not soluble in the high concentration of water. To prevent this, it is crucial to employ a proper dilution technique, such as dropwise addition of the stock solution into the vigorously stirring aqueous medium. Using co-solvents or surfactants can also help maintain solubility.
Q4: What is the maximum concentration of DMSO that is safe for my cell cultures?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q5: Can I use surfactants to improve this compound solubility in my aqueous solution?
A5: Yes, non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used to increase the aqueous solubility of hydrophobic compounds like this compound. These molecules form micelles that can encapsulate the compound, allowing it to be dispersed in a polar solvent. However, it is important to use them at low concentrations and to test for any potential effects on your experimental system.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions in polar solvents.
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in the chosen polar solvent. | The solvent is too polar for the hydrophobic this compound. | Use a less polar solvent that is miscible with your final aqueous medium, such as DMSO or ethanol, to prepare a concentrated stock solution first. |
| The solution is cloudy or contains visible precipitate after dilution. | The solubility limit of this compound in the final aqueous medium has been exceeded. The dilution was performed too quickly, causing localized high concentrations and precipitation. | Lower the final concentration of this compound. Add the stock solution dropwise into the vortexing or rapidly stirring aqueous medium. Consider using a co-solvent or a surfactant as described in the experimental protocols. |
| The solution is initially clear but becomes cloudy over time. | The solution is supersaturated and thermodynamically unstable. The compound may be slowly crystallizing out of the solution. | Prepare fresh working solutions immediately before use. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | Inaccurate concentration of this compound due to incomplete dissolution or precipitation. | Visually inspect your working solutions for any signs of precipitation before each experiment. If precipitation is observed, prepare a fresh solution using the recommended protocols. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data is crucial for selecting the appropriate solvent for your stock solution and for understanding its behavior in different solvent systems.
| Solvent | Solubility (g/L at 25°C) | Solvent Type |
| Water | Very low | Polar Protic |
| Methanol | 15.3 | Polar Protic |
| Ethanol | 16.5 | Polar Protic |
| Acetone | 150 | Polar Aprotic |
| Ethyl Acetate | 201 | Moderately Polar |
| Toluene | 268 | Non-polar |
| Dichloromethane | 1307 | Non-polar |
| Chloroform | 1197 | Non-polar |
| n-Hexane | 3.5 | Non-polar |
| Dimethyl Sulfoxide (DMSO) | 28.6 | Polar Aprotic |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted into aqueous media for experiments.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be applied.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Medium
This protocol outlines the procedure for diluting the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) to achieve the final desired concentration.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium (pre-warmed to the experimental temperature, e.g., 37°C)
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your aqueous medium. Ensure the final DMSO concentration remains below 0.5%.
-
Place the required volume of the pre-warmed aqueous medium into a sterile tube or beaker.
-
While vigorously vortexing or stirring the aqueous medium, add the calculated volume of the this compound stock solution dropwise to the side of the tube.
-
Continue to vortex or stir for another 30-60 seconds to ensure thorough mixing and prevent precipitation.
-
Visually inspect the solution for any signs of cloudiness or precipitation. A clear solution indicates successful solubilization. Use the working solution immediately for your experiments.
Protocol 3: Using a Surfactant to Enhance this compound Solubility
This protocol provides a method for using a non-ionic surfactant to improve the solubility of this compound in aqueous solutions.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous medium
-
Sterile stock solution of a non-ionic surfactant (e.g., 10% Tween® 20 or 10% Pluronic® F-68 in sterile water)
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
Procedure:
-
To the sterile aqueous medium, add the surfactant stock solution to achieve a low final concentration (e.g., 0.01-0.1% v/v). Mix thoroughly.
-
While vigorously vortexing or stirring the surfactant-containing medium, add the calculated volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for an additional 1-2 minutes to allow for the formation of micelles and encapsulation of the this compound.
-
Visually inspect the solution. The presence of the surfactant should help to maintain a clear solution at a higher this compound concentration than without it.
Visualizations
The following diagrams illustrate key concepts related to this compound's mode of action and the experimental workflow for its solubilization.
References
Optimizing Fenpyroximate concentration for effective mite control in lab assays
This guide provides troubleshooting advice and frequently asked questions for researchers using Fenpyroximate in laboratory-based mite control assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an acaricide that disrupts the mite's cellular energy production.[1] It functions by inhibiting the mitochondrial electron transport chain at Complex I, which blocks the production of ATP, the primary energy source for the mite.[2][3][4] This disruption of energy metabolism leads to a quick knockdown effect, stopping feeding and reproduction, and ultimately causing the mite's death.[1][5]
Q2: I am seeing low mortality rates in my susceptible mite populations. What is a typical starting concentration for Tetranychus urticae (two-spotted spider mite)?
A2: For susceptible (non-resistant) strains of Tetranychus urticae, the median lethal concentration (LC50) has been reported to be around 2.1 mg/ml.[6] However, this value can vary based on the specific bioassay method and environmental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific laboratory conditions and mite strain.
Q3: My results are inconsistent across experiments. What factors could be causing this variability?
A3: Several factors can lead to inconsistent results in mite bioassays:
-
Mite Age and Health: Ensure you are using mites of a consistent age and from a healthy, thriving colony.
-
Environmental Conditions: Maintain stable temperature, humidity, and photoperiod throughout the rearing and experimental phases.[6][7] Recommended conditions are typically around 25 ± 2°C, 60 ± 10% relative humidity, and a 16:8 hour (light:dark) photoperiod.[6][8]
-
Application Technique: Inconsistent application of this compound, whether through dipping or spraying, can lead to variable exposure. Ensure uniform coverage of the leaf discs or slides.
-
Solution Preparation: Prepare fresh this compound solutions for each experiment, as the compound's efficacy can degrade over time. Ensure it is fully dissolved or suspended in the chosen solvent.
Q4: I suspect the mite population I'm working with has developed resistance. How does this affect the required concentration?
A4: Resistance can dramatically increase the required concentration of this compound for effective control. For example, one study documented a resistant population of T. urticae with an LC50 of 92 mg/ml, which is over 43 times higher than the susceptible population's LC50 of 2.1 mg/ml.[6] If you suspect resistance, it is crucial to establish a new dose-response curve and calculate the resistance ratio (RR) by dividing the LC50 of your population by the LC50 of a known susceptible strain.[9][10]
Q5: What are the primary modes of this compound exposure for mites in a lab assay?
A5: this compound acts primarily through contact and ingestion.[2] Therefore, bioassay methods should be designed to maximize one or both of these exposure routes. The leaf-dip method is effective as it ensures full contact and mites will ingest the compound as they feed on the treated leaf.[6]
Data Presentation: this compound Efficacy
The following tables summarize lethal concentration (LC50) data for this compound against susceptible and resistant strains of Tetranychus urticae.
Table 1: LC50 Values for this compound against Tetranychus urticae
| Mite Population | Bioassay Method | LC50 (mg/ml) | 95% Confidence Interval | Resistance Ratio (RR) | Reference |
| Susceptible (Karaj) | Leaf-Dip | 2.1 | Not Specified | - | [6] |
| Resistant (Mahallat) | Leaf-Dip | 92.0 | Not Specified | 43.8 | [6] |
Experimental Protocols
Protocol 1: Determining this compound LC50 using the Leaf-Dip Bioassay
This protocol is designed to determine the median lethal concentration (LC50) of this compound against adult female mites.
1. Materials and Mite Rearing:
-
Mites: A healthy, synchronized colony of the target mite species (e.g., Tetranychus urticae).
-
Host Plants: Bean plants grown in a pesticide-free environment.[6][8]
-
This compound Formulation: A commercial formulation of this compound (e.g., 5% SC).[11]
-
Equipment: Petri dishes, filter paper, cotton, fine camel-hair brush, stereomicroscope, beakers, volumetric flasks, micropipettes.
-
Rearing Conditions: Maintain mite colonies at 25 ± 2°C, 60 ± 5% relative humidity, and a 16:8 (L:D) hour photoperiod.[6]
2. Preparation of Test Solutions:
-
Prepare a stock solution of this compound.
-
Create a series of at least 5-7 serial dilutions from the stock solution. The concentration range should be chosen to produce mortality rates between 10% and 90%. For a susceptible T. urticae strain, you might start with a range from 0.5 to 10 mg/ml. For a suspected resistant strain, a much higher range will be necessary (e.g., 10 to 200 mg/ml).[6]
-
A control group treated only with the solvent (e.g., water with a surfactant) must be included.
3. Bioassay Procedure:
-
Cut leaf discs (approx. 2-3 cm in diameter) from fresh, untreated bean leaves.
-
Using a fine brush, transfer approximately 20-30 adult female mites of a uniform age onto each leaf disc.
-
Prepare Petri dishes by placing a layer of moistened cotton or filter paper on the bottom to maintain humidity and prevent the leaf discs from drying out.[7]
-
Holding the leaf disc by its petiole with forceps, dip it into the desired this compound solution (or control solution) for 5-10 seconds, ensuring complete immersion and coverage.
-
Place the treated leaf discs, mite-side up, onto the moist cotton base in the Petri dishes.
-
Incubate the Petri dishes under the same controlled conditions used for rearing (25 ± 2°C, 16:8 L:D).[6]
4. Mortality Assessment:
-
After 24 hours, count the number of dead and live mites on each leaf disc under a stereomicroscope.
-
A mite is considered dead if it cannot move a distance of one body length when gently prodded with a fine brush.[8]
-
Repeat the assessment at 48 hours if necessary.
5. Data Analysis:
-
If mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula.
-
Use probit analysis to calculate the LC50 value, 95% confidence intervals, and the slope of the concentration-mortality line.[8][9]
Visualizations
Caption: this compound's mode of action via inhibition of mitochondrial Complex I.
References
- 1. peptechbio.com [peptechbio.com]
- 2. peptechbio.com [peptechbio.com]
- 3. aceagrochem.com [aceagrochem.com]
- 4. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 5. epa.gov [epa.gov]
- 6. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 7. easletters.com [easletters.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of resistance pattern to this compound and pyridaben in Tetranychus urticae collected from greenhouses and apple orchards using lethal concentration-slope relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Investigating Fenpyroximate Degradation Under UV Irradiation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for investigating the degradation of Fenpyroximate under UV irradiation. It includes frequently asked questions, detailed experimental protocols, quantitative data summaries, and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the UV degradation of this compound?
A1: The photodegradation of this compound involves the absorption of UV light, which excites the molecule to a higher energy state. This excitation can lead to the breaking of chemical bonds and the formation of various transformation products. The process can occur through direct photolysis, where the molecule itself absorbs the light, or indirect photolysis, which is mediated by other substances in the solution (photosensitizers) like dissolved organic matter.[1]
Q2: What is the expected half-life of this compound under UV or sunlight?
A2: The half-life of this compound varies significantly depending on the experimental conditions, including the matrix (e.g., water, soil, plant surface), temperature, and the intensity of the light source. Field studies have shown half-lives ranging from approximately 1.6 to 4.3 days on fruits and leaves.[2][3] For instance, one study indicated that prolonged sunshine and higher temperatures lead to faster degradation.[4] In aqueous solutions exposed to sunlight, more than 80% of the initial residue can decompose.[4]
Q3: What are the primary factors that influence the rate of this compound degradation?
A3: Several factors can influence the degradation rate:
-
Light Source and Intensity: The wavelength and intensity of the UV source are critical. Sunlight or lamps that simulate the solar spectrum (e.g., xenon or mercury lamps) are commonly used.[5][6]
-
Matrix Composition: The presence of substances like dissolved organic matter (e.g., humic acids) can inhibit photodegradation.[7] The pH of the solution and the presence of certain metal ions (like Fe³⁺, Cu²⁺) or anions (like NO₃⁻) can also have inhibitory effects on the photolysis rate.[6]
-
Temperature: Higher temperatures can accelerate the degradation process.[4]
-
Photosensitizers: Compounds that absorb light and transfer the energy to this compound or generate reactive oxygen species can enhance the degradation rate.
Q4: What analytical methods are most suitable for measuring this compound concentrations?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. Specific configurations include:
-
HPLC with a UV Detector (HPLC-UV): A standard method for quantification.[8][9]
-
HPLC coupled with Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity, making it ideal for identifying degradation products and analyzing complex matrices.[10][11][12] Reverse-phase columns, such as C18, are typically used for separation.[10][11][13]
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for Aqueous Photodegradation Study
-
Prepare Stock Solution: Accurately weigh a standard of this compound and dissolve it in a suitable organic solvent like acetonitrile to prepare a concentrated stock solution (e.g., 1000 mg/L).
-
Prepare Working Solution: Dilute the stock solution in purified water (e.g., deionized or Milli-Q) to achieve the desired starting concentration for the experiment (e.g., 1-10 mg/L). The final concentration of the organic solvent should be minimal to avoid interference.
-
pH Adjustment (Optional): If investigating the effect of pH, adjust the pH of the working solution using appropriate buffer solutions (e.g., phosphate buffers for pH 4, 7, and 9).[6]
-
Addition of Other Substances (Optional): If studying the impact of water constituents, add known concentrations of substances like humic acid, nitrate salts, or metal ions to the working solution.[6]
Protocol 2: UV Irradiation Experimental Setup
-
Reactor Setup: Use a suitable photoreactor, which can be a simple borosilicate glass vessel or a specialized chamber.[5] Quartz vessels are preferable as they are more transparent to a broader range of UV light.
-
Light Source: Place a UV lamp (e.g., medium-pressure mercury lamp or a xenon lamp) to irradiate the solution. The lamp can be immersed in the solution (within a protective quartz sleeve) or positioned externally.[14] For studies simulating environmental conditions, a lamp that mimics the solar spectrum is recommended.[5]
-
Temperature Control: Maintain a constant temperature using a water bath or cooling jacket around the reactor to prevent overheating from the lamp.
-
Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the solution for analysis.
-
Control Sample: Run a parallel experiment with a control sample kept in the dark to measure any degradation not caused by light (e.g., hydrolysis).
Protocol 3: HPLC-UV Analysis of this compound
-
Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm particle size), and an autosampler.[8][11]
-
Mobile Phase: Prepare a mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape.[10][13]
-
Chromatographic Conditions:
-
Quantification: Create a calibration curve by injecting standards of known concentrations. Calculate the concentration of this compound in the experimental samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
Table 1: Half-Life (t½) of this compound in Various Field Studies
| Matrix | Half-Life (days) | Location/Conditions |
| Apple | 2.03 | Field Conditions[2] |
| Citrus | 2.42 | Field Conditions[2] |
| Grape Fruits | 1.56 | Field Conditions[2] |
| Grape Leaves | 2.75 | Field Conditions[2] |
| Cotton Leaves | 3.8 - 4.3 | Field Conditions (Jinan & Hangzhou)[3] |
| Soil | 8.8 - 9.6 | Field Conditions (Jinan & Hangzhou)[3] |
Table 2: Degradation of this compound on Various Fruits
| Matrix | Time After Application | Degradation (%) | Initial Deposit (mg/kg) |
| Apple | 7 days | 91.41% | 1.63[2][15] |
| Citrus | 7 days | 72.7% | 0.33[2][15] |
| Grape Fruits | 7 days | 83.6% | 0.49[2][15] |
| Grape Leaves | 7 days | 96.0% | 1.75[2][15] |
Troubleshooting Guide
Q: My this compound degradation rate is much lower than expected. What could be the cause?
A: There are several potential reasons for slow degradation:
-
UV Lamp Issues: Check the age and output of your UV lamp. Lamp intensity decreases over time, which will reduce the rate of photolysis. Ensure the lamp's emission spectrum is appropriate for degrading this compound.
-
Reactor Material: If you are using standard borosilicate glass, it may be absorbing a significant portion of the UV radiation. Quartz is a better material for UV transparency.
-
Solution Composition: As noted in the FAQs, components in your water matrix can inhibit the reaction. High concentrations of dissolved organic matter or certain ions can act as UV screens or quench reactive species.[6][7] Consider running a control experiment in highly purified water.
Q: I am observing inconsistent or non-reproducible results. What should I check?
A: Inconsistency often stems from a lack of control over experimental variables:
-
Temperature Fluctuations: Ensure your reactor temperature is stable. A difference of even a few degrees can alter reaction kinetics.[4]
-
Inconsistent Sample Mixing: If the solution is not well-mixed, degradation may occur unevenly, especially if the light penetration is not uniform. Use a magnetic stirrer if possible.
-
Variable Sample Handling: Ensure that the time between sample collection and analysis is consistent and that samples are protected from light after collection to prevent further degradation.
Q: My HPLC chromatogram shows poor peak shape (e.g., tailing or fronting). How can I fix this?
A: Poor peak shape is usually a chromatography issue:
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Adding a small amount of acid (like formic or phosphoric acid) can often improve peak symmetry.[13]
-
Column Contamination: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if it is old.
-
Sample Solvent Mismatch: If the solvent your sample is dissolved in is much stronger than your mobile phase, it can cause peak distortion. Try to dissolve your final sample in the mobile phase itself.
Q: I suspect there are degradation products, but I cannot identify them with my UV detector. What should I do?
A: A UV detector can only detect compounds that absorb light at the monitored wavelength. Degradation products may have different chemical structures and may not absorb at the same wavelength as the parent compound, or their concentrations may be too low to detect. The best approach is to use a more powerful analytical technique like LC-MS/MS, which can separate the compounds and identify them based on their mass-to-charge ratio, providing structural information.[10][11]
Visualizations: Workflows and Pathways
References
- 1. The role of indirect photochemical degradation in the environmental fate of pesticides: a review - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agriscigroup.us [agriscigroup.us]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ppqs.gov.in [ppqs.gov.in]
- 9. researchjournal.co.in [researchjournal.co.in]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. epa.gov [epa.gov]
- 12. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. kjmr.com.pk [kjmr.com.pk]
- 15. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Fenpyroximate resistance monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during fenpyroximate resistance monitoring experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during bioassays and biochemical analyses for this compound resistance.
Q1: Why am I observing high mortality in my untreated control group?
A1: High mortality in the control group (typically >10-20%) can invalidate experimental results.[1] Several factors can contribute to this issue:
-
Mechanical Damage: Mites, particularly spider mites like Tetranychus urticae, are delicate. Rough handling during transfer to leaf discs or experimental arenas can cause injury and subsequent death.
-
Solution: Use a fine, soft camel-hair brush for transferring mites and handle them gently to minimize physical stress.
-
-
Environmental Stress: Suboptimal environmental conditions can lead to increased mortality.
-
Contamination: The leaf discs, water, or rearing materials may be contaminated with residual pesticides or microbial pathogens.
-
Solution: Use pesticide-free leaves for your experimental arenas. All glassware and equipment should be thoroughly cleaned, and only distilled water should be used for preparing solutions and moistening cotton.
-
-
Poor Health of Mite Colony: The overall health of the source mite colony is critical.
-
Solution: Regularly monitor your stock population for signs of disease or declining vigor. Use mites of a consistent age and life stage for your assays.
-
Q2: My dose-response data is inconsistent, and I'm not getting a clear LC50 value. What could be the cause?
A2: Inconsistent results and the inability to establish a clear dose-response curve are common challenges in toxicological bioassays.[4][5] Potential causes include:
-
Inappropriate Concentration Range: The tested concentrations may be too high, resulting in 100% mortality across most doses, or too low, causing negligible mortality.
-
Solution: Conduct a preliminary range-finding test with a broad series of concentrations (e.g., 0.1, 1, 10, 100, 1000 mg/L) to identify a range that produces mortality between 10% and 90%.
-
-
Variability in Mite Susceptibility: The test population may have a heterogeneous mix of susceptible and resistant individuals, or there may be significant age and developmental stage differences.
-
Solution: Use a synchronized cohort of adult female mites of the same age to reduce biological variability.
-
-
Acaricide Degradation or Precipitation: this compound may degrade if exposed to light for extended periods or precipitate out of solution at high concentrations, especially if not properly dissolved.
-
Solution: Prepare fresh test solutions for each experiment. Ensure the acaricide is fully dissolved in the initial stock solution before making serial dilutions. Visually inspect solutions for any signs of precipitation.
-
-
Procedural Variability: Inconsistent application of the test substance can lead to variable exposure.
Q3: My biochemical assay results show high variability between replicates. How can I improve consistency?
A3: Variability in enzyme activity assays can be attributed to several factors related to sample preparation and the assay procedure itself.
-
Inconsistent Sample Homogenization: Incomplete or inconsistent homogenization of mite samples will result in variable enzyme concentrations in the supernatant.
-
Solution: Ensure a standardized homogenization protocol. Use a consistent number of mites per sample and homogenize for a set duration on ice. Centrifuge all samples at the same speed and for the same duration to pellet cellular debris.
-
-
Protein Degradation: Esterases and cytochrome P450s are sensitive enzymes that can degrade if not handled properly.
-
Solution: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic degradation. Use fresh or properly stored (-80°C) mite samples.
-
-
Substrate or Reagent Instability: Some reagents, like the diazonium salt (Fast Blue B Salt) used in esterase assays, are light-sensitive and have a limited working time.
-
Solution: Prepare working solutions of unstable reagents immediately before use and protect them from light.
-
-
Inaccurate Pipetting: Small volumes are often used in microplate assays, and minor pipetting errors can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Include multiple technical replicates for each biological sample.
-
Q4: I have confirmed this compound resistance. How can I determine the likely mechanism?
A4: Determining the resistance mechanism typically involves a combination of synergist bioassays and biochemical or molecular analyses.
-
Synergist Bioassays: Use metabolic inhibitors to see if they restore susceptibility to this compound.
-
Piperonyl Butoxide (PBO): PBO is an inhibitor of cytochrome P450 monooxygenases.[7][8][9] A significant increase in this compound toxicity in the presence of PBO (a high synergistic ratio) strongly suggests that P450-mediated detoxification is a key resistance mechanism.
-
Triphenyl Phosphate (TPP): TPP is an inhibitor of esterases. If TPP significantly increases this compound toxicity, it indicates the involvement of esterases in resistance.
-
-
Biochemical Assays: Directly measure the activity of detoxification enzymes.
-
Esterase Activity Assay: Compare the rate of hydrolysis of substrates like α-naphthyl acetate or β-naphthyl acetate between resistant and susceptible mite populations.[6] Elevated esterase activity in the resistant strain is a strong indicator of metabolic resistance.
-
Cytochrome P450 Assay: Measure P450 activity using a model substrate like p-nitroanisole. Increased O-demethylation activity in the resistant strain points to P450-mediated resistance.[6]
-
-
Molecular Analysis:
-
Gene Expression Analysis (qRT-PCR): Quantify the expression levels of specific cytochrome P450 genes, such as CYP392A11, which has been associated with this compound resistance in Tetranychus urticae.[6]
-
Target-Site Sequencing: While less common for this compound, sequencing the target site (mitochondrial complex I) can identify mutations, such as the H92R substitution in the PSST subunit, that may contribute to resistance.[10]
-
Data Presentation
Table 1: this compound Toxicity in Susceptible vs. Resistant Strains of Tetranychus urticae
| Strain/Population | Bioassay Method | LC50 (mg/L) | 95% Confidence Interval | Resistance Ratio (RR) | Reference |
| Karaj (Susceptible) | Leaf-dip | 2.1 | - | - | [6] |
| Mahallat (Resistant) | Leaf-dip | 92.0 | - | 43.8 | [6] |
| Susceptible | Leaf-dip | 0.4 | - | - | [6] |
| Rasht (Resistant) | Leaf-dip | 5.0 | - | 12.5 | [6] |
| Yazd (Resistant) | Leaf-dip | 176.0 | - | 440 | [6] |
| Isfahan (Resistant) | Leaf-dip | 1541.0 | - | 3852.5 | [6] |
| Lab Susceptible | Leaf-dip | 0.01 | - | - | [1] |
| Field Resistant | Leaf-dip | 19.86 | - | 1986 | [1] |
Table 2: Synergistic Effect of Piperonyl Butoxide (PBO) on this compound Toxicity
| Mite Species | Resistance Status | This compound LC50 (mg/L) | This compound + PBO LC50 (mg/L) | Synergistic Ratio (SR) | Implied Mechanism | Reference |
| Neoseiulus baraki | Tolerant | - | - | Significant | P450 monooxygenase | [7] |
| Tetranychus urticae | Resistant | Varies | Significantly Lower | >1 | P450 monooxygenase | [8] |
Table 3: Detoxification Enzyme Activity in Susceptible vs. Resistant Strains of Tetranychus urticae
| Strain/Population | Enzyme | Substrate | Activity Ratio (Resistant/Susceptible) | Reference |
| Mahallat/Karaj | Esterase | α-Naphthyl Acetate | 2.5 | [6] |
| Mahallat/Karaj | Esterase | β-Naphthyl Acetate | 1.2 | [6] |
| Mahallat/Karaj | Cytochrome P450 | - | 1.37 | [6] |
| Permethrin-Resistant | Esterase | - | ~7.0 | [8] |
| Permethrin-Resistant | Cytochrome P450 | - | ~2.4 | [8] |
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Acaricide Resistance
This method is commonly used to determine the toxicity of an acaricide to mites.
Materials:
-
Pesticide-free host plant leaves (e.g., bean, strawberry)
-
This compound technical grade or commercial formulation
-
Distilled water and appropriate solvent (e.g., acetone) if needed
-
Triton X-100 or similar surfactant
-
Petri dishes (9 cm diameter)
-
Cotton wool or agar
-
Fine camel-hair brush
-
Adult female mites of uniform age
-
Beakers, graduated cylinders, and pipettes
Procedure:
-
Preparation of Leaf Discs: Punch discs (2-3 cm diameter) from healthy, pesticide-free leaves. Place each disc, abaxial (lower) side up, on a layer of moistened cotton or agar in a Petri dish. The moisture prevents the disc from drying out and traps the mites on the leaf surface.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent if necessary, and then make serial dilutions in distilled water. Add a small amount of surfactant (e.g., 0.01-0.05% Triton X-100) to ensure even wetting of the leaf surface. A minimum of five concentrations plus an untreated control (surfactant in water only) should be prepared.
-
Dipping: Using forceps, immerse each leaf disc into a test solution for a standardized time (e.g., 20-45 seconds).[2][6] Ensure the entire surface is wetted.
-
Drying: Place the dipped leaf discs on a paper towel to air dry for approximately 1-2 hours in a fume hood.
-
Mite Infestation: Once the discs are completely dry, carefully transfer 10-20 adult female mites onto each leaf disc using a fine brush.
-
Incubation: Seal the Petri dishes with lids and incubate under controlled conditions (e.g., 25°C, 60-70% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: Record mite mortality after 48 hours. A mite is considered dead if it does not move when gently prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Calculate LC50 values and their 95% confidence intervals using probit analysis software. The Resistance Ratio (RR) is calculated by dividing the LC50 of the field/resistant population by the LC50 of a known susceptible population.
Protocol 2: Potter Spray Tower Bioassay
This method provides a more uniform application of the acaricide, simulating a field spray.
Materials:
-
Potter spray tower
-
Air compressor
-
Leaf discs prepared as in Protocol 1
-
Test solutions prepared as in Protocol 1
-
Adult female mites
Procedure:
-
Tower Calibration: Calibrate the Potter spray tower to deliver a consistent volume and uniform spray deposit (e.g., 2 mg/cm²). Set the air pressure to a standardized level (e.g., 15-20 psi).[11]
-
Sample Preparation: Place leaf discs in the base of the spray tower. Transfer adult female mites onto the discs either before or after spraying, depending on the specific protocol.
-
Spraying: Pipette a defined volume (e.g., 2-5 mL) of the test solution into the atomizer.[11] Place the tower cylinder in position and activate the spray. Allow the mist to settle for 1-2 minutes before removing the cylinder.
-
Drying and Transfer: Allow the sprayed discs to air dry completely. If mites were not on the discs during spraying, transfer them now. Place the discs into Petri dishes with moistened cotton as described previously.
-
Incubation and Assessment: Follow steps 6-8 from the Leaf-Dip Bioassay protocol.
Protocol 3: Biochemical Assay - General Esterase Activity
This spectrophotometric assay measures the activity of non-specific esterases using α-naphthyl acetate as a substrate.
Materials:
-
Adult mites (20-50 per sample)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Homogenizer (manual or electric)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
96-well microplate
-
Microplate reader
-
α-Naphthyl acetate solution
-
Fast Blue B salt solution
-
Bovine Serum Albumin (BSA) for protein quantification
Procedure:
-
Enzyme Extraction: Homogenize 20-50 adult mites in an ice-cold phosphate buffer (e.g., 200 µL). Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the enzyme fraction.
-
Protein Quantification: Determine the total protein concentration of the supernatant using the Bradford method, with BSA as a standard. This is necessary to normalize enzyme activity.
-
Enzyme Reaction:
-
In a 96-well plate, add 20 µL of the enzyme supernatant to each well.
-
Add 200 µL of a solution containing 0.3 mM α-naphthyl acetate in phosphate buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Color Development: Stop the reaction and initiate color development by adding 50 µL of a freshly prepared solution of Fast Blue B salt (1% w/v) containing 5% SDS.
-
Measurement: After a 15-minute incubation at room temperature in the dark, measure the absorbance at a wavelength of 570 nm.[12]
-
Calculation: Calculate the specific activity as µmol of α-naphthol produced per minute per mg of protein, using a standard curve prepared with α-naphthol.
Protocol 4: Biochemical Assay - Cytochrome P450 Activity
This assay measures P450 activity via the O-demethylation of p-nitroanisole (PNOD).
Materials:
-
Mite microsomal fraction (requires ultracentrifugation) or S9 fraction.
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
p-Nitroanisole solution
-
NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a microsomal or S9 fraction from a larger number of mites through differential centrifugation. This step concentrates the P450 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme preparation, phosphate buffer, and p-nitroanisole.
-
Initiate Reaction: Start the reaction by adding the NADPH generating system.
-
Incubation: Incubate the plate at 30-37°C for a set time (e.g., 30-60 minutes).
-
Measurement: The reaction produces p-nitrophenol, which can be measured spectrophotometrically at 405 nm.[13]
-
Calculation: Quantify the amount of p-nitrophenol produced using a standard curve and express the P450 activity as pmol of product formed per minute per mg of protein.
Visualizations
References
- 1. pjoes.com [pjoes.com]
- 2. Keap1/Nrf2 signaling regulates oxidative stress tolerance and lifespan in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Insecticide Synergists on the Response of Scabies Mites to Pyrethroid Acaricides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publichealthtoxicology.com [publichealthtoxicology.com]
- 10. researchgate.net [researchgate.net]
- 11. innovationtoimpact.org [innovationtoimpact.org]
- 12. benchchem.com [benchchem.com]
- 13. Cytochrome P450-linked p-nitroanisole O-demethylation in the perfused lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and characterizing Fenpyroximate degradation products in storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Fenpyroximate degradation products in storage.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound observed during storage?
A1: During storage, this compound primarily degrades into several products through isomerization, hydrolysis, oxidation, and demethylation. The most commonly identified degradation products include:
-
Z-isomer of this compound (Compound A): A geometric isomer of the parent compound.[1]
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Demethyl-fenpyroximate (Compound L): Results from the loss of a methyl group.[1]
-
(E)-4-[(1,3-dimethyl-5-phenoxypyrazole-4-yl)-methyleneaminooxymethyl]benzoic acid (Compound C): A product of ester hydrolysis.[1][2]
-
1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (Compound H): Another hydrolysis product.[1]
-
1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile (Compound M11): A nitrile degradant.[3]
Q2: What are the primary degradation pathways for this compound?
A2: this compound degradation proceeds through several key pathways:
-
Isomerization: The E-isomer of this compound can convert to its Z-isomer.[1]
-
Hydrolysis: Cleavage of the ester and methyleneamino-oxy bonds is a significant degradation route, leading to the formation of carboxylic acid metabolites.[1]
-
Oxidation: Oxidation of the tert-butyl and pyrazole-3-methyl groups occurs.[1]
-
Demethylation: Loss of the N-methyl group is another observed transformation.[1]
-
Photodegradation: Exposure to sunlight can accelerate degradation, with the Z-isomer being a predominant product.[1][4]
Q3: What are the recommended storage conditions to minimize this compound degradation?
A3: To minimize degradation, this compound and its formulations should be stored in their original, tightly sealed containers in a cool, dry, and well-ventilated area.[5][6][7] It is crucial to protect them from direct sunlight and incompatible materials, such as oxidizing agents.[5][6] Storage temperatures between 0°C and 38°C are generally recommended.[5] For analytical standards, storage at -18°C or -20°C in a freezer is common practice.[1][8]
Q4: How stable is this compound in frozen samples during long-term storage?
A4: Studies on the storage stability of this compound in frozen samples (at -20°C) have shown some degradation over time. In one study on apples and grapes, approximately 65% of the initial residue remained after about 3 years.[1] Another study on fortified apples showed that after 145 days, 68% of this compound, 71% of its Z-isomer, and 60% of N-demethyl this compound remained.[1] In grapes stored for 77 days, the remaining percentages were 76%, 87%, and 50%, respectively.[1]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing a stored this compound sample.
-
Possible Cause: These peaks may correspond to degradation products of this compound.
-
Troubleshooting Steps:
-
Review Degradation Pathways: Compare the retention times of the unknown peaks with those of known this compound degradants if standards are available. The major degradation products to consider are the Z-isomer, demethyl-fenpyroximate, and various carboxylic acid derivatives.[1][2][3]
-
LC-MS/MS Analysis: If standards are not available, utilize a mass spectrometer to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the unknown peaks. Compare these with the expected masses of potential degradation products.
-
Forced Degradation Study: Perform a forced degradation study on a pure this compound standard under conditions of acid, base, oxidation, and photolysis. This will help to generate the degradation products and confirm their retention times and mass spectra.
-
Issue 2: My quantitative results for this compound are lower than expected in a sample that has been stored for a long time.
-
Possible Cause: this compound may have degraded during storage.
-
Troubleshooting Steps:
-
Check Storage Conditions: Verify that the sample was stored under the recommended conditions (cool, dark, and dry).[5][6]
-
Analyze for Degradation Products: Quantify the major known degradation products, such as the Z-isomer and demethyl-fenpyroximate, to see if their concentrations can account for the loss of the parent compound.
-
Consult Stability Data: Refer to storage stability data for this compound in similar matrices to estimate the expected level of degradation over the storage period.[1]
-
Issue 3: I am having difficulty separating this compound from its Z-isomer chromatographically.
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Column: Use a high-resolution C18 column.[9]
-
Mobile Phase: Adjust the mobile phase composition and gradient. A mixture of acetonitrile and water is commonly used.
-
Flow Rate: Optimize the flow rate to improve resolution.
-
-
Consider GC Analysis: Gas chromatography (GLC) can also be used and may provide better separation for the isomers.[1]
-
Data Presentation
Table 1: Summary of this compound Storage Stability in Fortified Samples at -20°C
| Matrix | Storage Duration (days) | Analyte | % Remaining | Reference |
| Apples | 145 | This compound | 68 | [1] |
| Z-isomer | 71 | [1] | ||
| N-demethyl-fenpyroximate | 60 | [1] | ||
| Grapes | 77 | This compound | 76 | [1] |
| Z-isomer | 87 | [1] | ||
| N-demethyl-fenpyroximate | 50 | [1] |
Table 2: Half-lives of this compound under Different Conditions
| Condition | Matrix | Half-life | Reference |
| Sunlight Irradiation (pH 7) | Water | 2.6 days | [1] |
| Xenon Lamp Irradiation (pH 7) | Water | 1.5 hours | [1][4] |
| Field Conditions | Apple | 2.03 days | [10] |
| Field Conditions | Citrus | 2.42 days | [10] |
| Field Conditions | Grape | 3.5 days | [10] |
| Field Conditions | Eggplant | 1.7 days | [10] |
| Field Conditions | Guava | 2.2 days | [10] |
Experimental Protocols
Protocol 1: Sample Preparation using QuEChERS for this compound Residue Analysis
This protocol is adapted from a method for analyzing this compound in fruits.[8][9]
-
Homogenization: Homogenize 10 g of the sample with 10 mL of acetonitrile.
-
Extraction: Add extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1-2 minutes and then centrifuge for 10 minutes at 5,000 rpm.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA and magnesium sulfate). Vortex for 1 minute and centrifuge for 5 minutes at 6,000 rpm.
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis by HPLC-DAD or LC-MS/MS.
Protocol 2: HPLC-DAD Analysis of this compound and its Degradation Products
This is a general method; specific conditions may need to be optimized.
-
Instrument: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[9]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 220 nm.[9]
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: General workflow for analyzing this compound degradation products.
References
- 1. fao.org [fao.org]
- 2. This compound | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. fao.org [fao.org]
- 5. croplifescience.com [croplifescience.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Residue, dissipation, and dietary intake evaluation of this compound acaricide in/on guava, orange, and eggplant under open field condition [frontiersin.org]
Mitigating the impact of pH on Fenpyroximate stability in buffered solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fenpyroximate. The following information addresses common issues related to its stability in buffered solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions at different pH values?
A1: this compound is generally stable against hydrolysis in both acidic and alkaline aqueous solutions when protected from light.[1] Studies have shown long half-lives at various pH levels at 25°C in the dark.
Q2: My this compound solution is degrading much faster than expected. What could be the cause?
A2: Rapid degradation of this compound is often due to photodegradation. This compound is sensitive to light and degrades quickly when exposed to it.[2][3] Ensure your experiments are conducted in the dark or under amber light to minimize photolytic degradation. The half-life of this compound at pH 7 can be as short as 1.5 hours when exposed to a Xenon arc lamp.[2]
Q3: Can the type of buffer I use affect the stability of this compound?
Q4: What are the major degradation products of this compound?
A4: The degradation of this compound can occur through several pathways, including isomerization of the (E)-isomer to the (Z)-isomer, hydrolysis of the tert-butyl ester group, and cleavage of the oxime ether bond.[6] In metabolic studies, oxidation and hydroxylation have also been identified as transformation pathways.[1]
Q5: What analytical methods are suitable for monitoring this compound stability?
A5: Several analytical methods can be used to quantify this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a common technique.[1][7] For higher sensitivity and selectivity, especially when identifying degradation products, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound concentration in solution. | 1. Photodegradation: Exposure to ambient or UV light.[2][3]2. Incorrect pH: Although stable, extreme pH values combined with other factors might accelerate degradation.3. Buffer Interaction: The buffer species may be catalyzing degradation.[4][5] | 1. Repeat the experiment in the dark or using amber-colored reaction vessels.2. Verify the pH of your buffered solution before and after the addition of this compound.3. Test stability in an alternative buffer system (e.g., switch from phosphate to citrate). |
| Appearance of unknown peaks in chromatogram. | 1. Degradation: The new peaks are likely degradation products such as the Z-isomer or hydrolysis products.[6]2. Contamination: Impurities in the solvent, buffer, or from the container. | 1. Attempt to identify the degradation products using LC-MS/MS and compare with known metabolites of this compound.2. Run a blank (buffer and solvent without this compound) to check for contamination. |
| Inconsistent stability results between experiments. | 1. Variable Light Exposure: Inconsistent protection from light.2. Temperature Fluctuations: Although less critical than light, temperature can affect degradation rates.3. Inconsistent Sample Preparation: Variations in stock solution preparation or final concentration. | 1. Standardize lighting conditions for all experiments.2. Ensure a constant and accurately controlled temperature throughout the experiment.3. Follow a strict and detailed sample preparation protocol. |
Data Presentation
Table 1: Hydrolytic Stability of this compound in the Dark at 25°C
| pH | Half-life (days) |
| 5 | 180 |
| 7 | 226 |
| 9 | 221 |
(Data sourced from FAO reports)[2]
Table 2: Photolytic Stability of this compound at 25°C
| pH | Condition | Half-life (hours) |
| 4 | 4000 lx illuminance | 13.6 |
| 7 | 4000 lx illuminance | 115.5 |
| 7 | Xenon arc lamp | 1.5 |
| 9 | 4000 lx illuminance | 99 |
(Data sourced from FAO reports)[2]
Experimental Protocols
Protocol: Hydrolytic Stability Testing of this compound
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound in buffered solutions.
-
Buffer Preparation:
-
Prepare a series of sterile buffers at the desired pH values (e.g., pH 4, 7, and 9) using high-purity water and analytical grade reagents.
-
Commonly used buffers include acetate, phosphate, and borate.
-
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) of known concentration.
-
-
Sample Preparation:
-
In amber glass vials, spike the this compound stock solution into each buffer to achieve a final concentration suitable for analysis (e.g., 1-10 µg/mL). The volume of the organic solvent should be minimal (e.g., <1%) to avoid affecting the properties of the aqueous buffer.
-
Prepare triplicate samples for each pH and time point.
-
Include a "time zero" sample by immediately extracting and analyzing a set of samples after preparation.
-
-
Incubation:
-
Seal the vials and incubate them in a temperature-controlled environment (e.g., 25°C) in the dark.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a set of vials for analysis.
-
Extract this compound from the aqueous buffer using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the concentration of this compound in the extracts using a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the this compound concentration versus time.
-
Determine the degradation rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
Caption: Workflow for this compound Hydrolytic Stability Testing.
Caption: Simplified this compound Degradation Pathways.
References
- 1. researchjournal.co.in [researchjournal.co.in]
- 2. fao.org [fao.org]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. benchchem.com [benchchem.com]
- 5. Abiotic hydrolysis of pesticides in the aquatic environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. agriscigroup.us [agriscigroup.us]
- 8. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for handling and storage of Fenpyroximate to prevent degradation
This guide provides best practices for the handling and storage of Fenpyroximate to prevent chemical degradation, ensuring the integrity of your research and development activities.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Q1: My this compound solution appears cloudy or has formed precipitates. What should I do?
A1: Cloudiness or precipitation can indicate several issues. First, verify that the solvent used is appropriate for this compound and that the concentration does not exceed its solubility limit. This compound has varying solubility in common organic solvents (e.g., in methanol 15.3 g/L, acetone 150 g/L, chloroform 1197 g/L at 25°C)[1]. If solubility is not the issue, the product may have degraded due to improper storage, such as exposure to extreme temperatures or moisture. It is recommended to discard the solution and prepare a fresh one from a properly stored stock.
Q2: I've observed a change in the color of my solid this compound sample. Is it still usable?
A2: A color change in the white, crystalline powder can be a sign of degradation or contamination.[1] Exposure to light, air (oxidation), or incompatible materials can cause chemical changes. Photodegradation is a known pathway for this compound.[2] It is strongly advised to perform an analytical validation (e.g., via HPLC) to check for purity and the presence of degradation products before using the material. For critical experiments, using a new, uncompromised lot is the safest approach.
Q3: My experimental results are inconsistent. Could this be related to this compound degradation?
A3: Yes, inconsistency in results is a potential consequence of using a degraded compound. This compound can degrade via isomerization (to its Z-isomer), hydrolysis, and N-demethylation, which can alter its biological activity.[2] To minimize this variable, always prepare fresh solutions for your experiments from a stock that has been stored under recommended conditions. If you suspect degradation, a stability study of your compound under your specific experimental conditions may be warranted.
Q4: What should I do in case of a this compound spill?
A4: In case of a spill, immediately evacuate personnel from the area to avoid inhalation of dust or fumes.[3][4] Wear appropriate Personal Protective Equipment (PPE), including a respirator, chemical-resistant gloves, and safety goggles.[3][5] For solid spills, use dry clean-up procedures to avoid generating dust.[4] For liquid spills, contain the spill with absorbent material like sand, clay, or vermiculite.[5][6] Collect the spilled material and absorbent into a sealed, properly labeled container for hazardous waste disposal.[5][7] Do not flush into surface water or sewer systems.[3]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability, this compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] The storage area should be locked and kept away from direct sunlight, heat sources, and incompatible materials like oxidizing agents.[4][5][8] A recommended storage temperature range is between 0°C and 38°C.[5]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound include isomerization to its Z-isomer, oxime-ether cleavage, and hydrolysis.[2] It is also susceptible to photodegradation; the half-life in sunlight is approximately 2.6 days.[2] Metabolism in various systems can involve oxidation, hydroxylation, and demethylation.[1][2]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: When handling this compound, it is essential to wear appropriate PPE to avoid contact with skin and eyes.[3] This includes impervious gloves (nitrile gloves are recommended), a lab coat or protective clothing, and safety glasses or goggles.[3][5][9] If there is a risk of generating dust or aerosols, a respirator should be used in a well-ventilated area.[4][5]
Q4: How stable is this compound in solution and during long-term storage?
A4: this compound is stable in acidic and alkaline conditions.[4] However, its stability in frozen storage can vary. Studies have shown that after approximately 3 years at -20°C, about 65% of the initial residue remained on apples.[2] Shorter-term studies on fortified samples stored at -20°C showed varying levels of recovery depending on the matrix and duration.[2] A commercial formulation is noted to be stable for at least 12 months under normal storage conditions (25 ± 2°C).[1] For experimental use, it is best practice to prepare fresh solutions and minimize long-term storage of solutions.
Quantitative Stability Data
The following table summarizes the stability of this compound and its key metabolites in various matrices when stored at -20°C.
| Matrix | Storage Duration (Days) | Compound | Percent Remaining |
| Apples | ~1095 | This compound | ~65% |
| Apples | 145 | This compound | 68% |
| Z-isomer | 71% | ||
| N-demethyl-fenpyroximate | 60% | ||
| Grapes | 77 | This compound | 76% |
| Z-isomer | 87% | ||
| N-demethyl-fenpyroximate | 50% | ||
| Citrus Pulp | 140 | This compound & Z-isomer | 65% |
| Citrus Peel | 188 | This compound & Z-isomer | 72% |
Data sourced from FAO evaluations.[2]
Experimental Protocols
Protocol: General Stability Assessment of this compound Using HPLC
This protocol outlines a fundamental approach to assess the stability of a this compound sample under specific storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure the compound is fully dissolved. This stock should be stored under ideal conditions (e.g., at -20°C in an amber vial) and used for preparing all standards and samples.
-
-
Initial Analysis (Time Zero):
-
Prepare a working standard solution from the stock.
-
Analyze this standard solution using a validated HPLC-UV method. The analytical methods are typically based on extraction with methanol or acetone, followed by cleanup and determination by HPLC.[2]
-
Establish the initial peak area and retention time for the parent this compound compound. This serves as the baseline (100% purity) for the stability study.
-
-
Sample Storage:
-
Prepare multiple aliquots of the this compound sample (either solid or in solution) in appropriate vials.
-
Store these aliquots under the desired experimental conditions (e.g., specific temperature, humidity, light exposure).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 7, 14, 30, 60 days), retrieve an aliquot from storage.
-
Prepare the sample for analysis in the same manner as the initial sample.
-
Analyze the sample using the same HPLC method.
-
-
Data Evaluation:
-
Compare the peak area of this compound in the stored sample to the peak area from the Time Zero analysis.
-
Calculate the percentage of this compound remaining.
-
Inspect the chromatogram for the appearance of new peaks, which may indicate degradation products (e.g., the Z-isomer).
-
Visualizations
References
- 1. This compound | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. croplifescience.com [croplifescience.com]
- 6. Checklist: Pesticide Storage, Handling and Disposal [valentgroup.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Pesticide Storage, Handling and Disposal : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]
- 9. octanegloves.com [octanegloves.com]
Addressing matrix effects in the LC-MS/MS analysis of Fenpyroximate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Fenpyroximate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: What are the primary causes of matrix effects?
A2: Matrix effects in LC-MS/MS analysis, particularly with electrospray ionization (ESI), are primarily caused by:
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Competition for Ionization: Co-eluting matrix components can compete with this compound for the available charge in the ion source, which reduces the ionization efficiency of the analyte.
-
Changes in Droplet Properties: In ESI, matrix components can alter the surface tension and viscosity of the droplets, which affects the efficiency of solvent evaporation and the release of ions.[3]
-
Ion Neutralization: Basic compounds within the matrix can deprotonate and neutralize the protonated this compound ions, which reduces the signal detected by the mass spectrometer.[3]
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound in my samples?
A3: There are two main methods to evaluate matrix effects:
-
Post-Column Infusion (Qualitative): This method involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the mass spectrometer.[2] A blank, extracted sample matrix is then injected. Any fluctuation (dip or rise) in the constant analyte signal indicates the retention times at which ion suppression or enhancement occurs.[3]
-
Post-Extraction Spike Method (Quantitative): This is considered the gold standard for quantifying matrix effects.[3] It involves comparing the peak area of this compound spiked into a blank, extracted matrix to the peak area of this compound in a pure solvent at the same concentration.[2] The matrix effect percentage can be calculated using the following formula:
Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100[4]
A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement. An acceptable range for matrix effects is often considered to be between -20% and +20%.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Problem: Poor reproducibility, inaccurate quantification, or inconsistent peak areas for this compound.
Initial Assessment Workflow
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Strategies to minimize Fenpyroximate's impact on beneficial insects in research settings
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the impact of Fenpyroximate on beneficial insects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a pyrazole acaricide and insecticide that acts as a Mitochondrial Electron Transport Inhibitor (METI). It specifically inhibits the NADH-ubiquinone oxidoreductase at Complex I of the mitochondrial electron transport chain.[1] This disruption of cellular respiration leads to a rapid cessation of feeding, paralysis, and ultimately, death of the target pest.
Q2: Is this compound selective in its action?
A2: this compound is primarily an acaricide, effective against a broad spectrum of mites.[2] However, it can also have lethal and sublethal effects on various beneficial insects, including predatory mites, lacewings, and ladybugs. Its selectivity depends on the species and the concentration used.
Q3: What are the known signs of this compound toxicity in beneficial insects?
A3: Acute toxicity in beneficial insects manifests as paralysis and death. Sublethal effects can be more subtle and include reduced fecundity (egg-laying), decreased longevity, prolonged developmental stages, and altered foraging behavior.[3][4][5]
Q4: How can I reduce the exposure of beneficial insects to this compound in my experiments?
A4: In research settings like greenhouses, several strategies can be employed:
-
Targeted Application: Apply this compound directly to the infested plants or areas, avoiding broad-spectrum spraying.
-
Use of Barriers: Physical barriers can be used to isolate treated areas from areas housing beneficial insect populations.
-
Timing of Application: Apply during periods of low beneficial insect activity, such as in the evening.
-
Appropriate Ventilation: Ensure proper ventilation after application to dissipate airborne residues, but be mindful of not spreading the pesticide to non-target areas.
-
Personal Protective Equipment (PPE): Researchers should always use appropriate PPE as outlined on the product label to protect themselves.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High mortality of beneficial insects after application. | 1. Direct spraying of beneficial insects. 2. Use of a concentration that is too high. 3. Contamination of food or water sources for beneficials. | 1. Review application protocol to ensure targeted application. 2. Consult toxicity data to determine if a lower, effective concentration can be used. 3. Ensure food and water sources for beneficials are protected or replaced after application. |
| Beneficial insects show sublethal effects (e.g., reduced egg-laying). | 1. Residual contact with treated surfaces. 2. Ingestion of contaminated prey or water. 3. Chronic exposure to low levels of this compound. | 1. Provide untreated refuge areas for beneficial insects. 2. If possible, introduce a clean food source after a suitable waiting period. 3. Re-evaluate the experimental design to minimize the duration of exposure. |
| Inconsistent results in toxicity assays. | 1. Variation in the age or life stage of the tested insects. 2. Inconsistent application of this compound. 3. Environmental fluctuations (temperature, humidity) in the lab/greenhouse. | 1. Standardize the age and life stage of the insects used in assays. 2. Calibrate application equipment to ensure a consistent dose. 3. Monitor and control environmental conditions during the experiment. |
Quantitative Data: Toxicity of this compound to Beneficial Insects
The following tables summarize the lethal concentrations (LC50) of this compound for various beneficial insects, providing a comparative overview of its impact.
Table 1: Lethal Concentration (LC50) of this compound on Predatory Mites
| Species | Life Stage | LC50 | Exposure Time | Reference |
| Amblyseius swirskii | Adult Female | 16.67 mg a.i./L | 24 hours | [7] |
| Phytoseius plumifer | Adult Female | 10.29 µg a.i./mL | 48 hours | [8] |
| Phytoseius plumifer | Adult Male | 11.95 µg a.i./mL | 48 hours | [8] |
Table 2: Lethal Concentration (LC50) of this compound on Predatory Insects
| Species | Life Stage | LC50 | Exposure Time | Reference |
| Scolothrips longicornis | Adult Female | 18.32 µg a.i./mL | Not specified | [9] |
| Scolothrips longicornis | Adult Male | 15.49 µg a.i./mL | Not specified | [9] |
| Chrysoperla zastrowi sillemi | Adult | > Recommended dose | 96 hours | [10] |
Experimental Protocols
1. Protocol for Assessing Acute Contact Toxicity (Leaf-Dip Bioassay)
This protocol is adapted from methodologies used in various studies to determine the lethal concentration of this compound.
-
Materials:
-
This compound stock solution and serial dilutions
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100) as a control
-
Leaf discs from a suitable host plant (e.g., bean leaves for predatory mites)
-
Petri dishes lined with moistened filter paper
-
Fine camel hair brush
-
Beneficial insects of a standardized age and life stage
-
Incubator with controlled temperature, humidity, and photoperiod
-
-
Procedure:
-
Prepare a range of this compound concentrations and a control solution.
-
Dip leaf discs into each test solution for a standardized time (e.g., 10 seconds).
-
Allow the leaf discs to air dry completely.
-
Place one treated leaf disc in each Petri dish.
-
Using a fine brush, transfer a known number of beneficial insects (e.g., 20-30 adults) onto each leaf disc.
-
Seal the Petri dishes and place them in an incubator under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Assess mortality at specified time intervals (e.g., 24, 48, 72, and 96 hours). Insects that are unable to move when prodded with a fine brush are considered dead.
-
Use the mortality data to calculate the LC50 value using probit analysis.
-
2. Protocol for Assessing Sublethal Effects on Fecundity and Longevity
This protocol is designed to evaluate the impact of sublethal concentrations of this compound on the reproductive capacity and lifespan of beneficial insects.
-
Materials:
-
Sublethal concentrations of this compound (e.g., LC10, LC20) determined from acute toxicity assays.
-
Control solution (distilled water with surfactant).
-
Experimental arenas (e.g., ventilated plastic containers or Petri dishes).
-
A food source for the beneficial insects (e.g., pollen for predatory mites, aphids for ladybugs).
-
Stereomicroscope.
-
-
Procedure:
-
Expose adult female beneficial insects to sublethal concentrations of this compound using a method appropriate for the species (e.g., leaf-dip for mites, topical application for larger insects).
-
After the exposure period, transfer individual females to separate experimental arenas.
-
Provide a sufficient amount of food and a substrate for egg-laying.
-
Monitor the insects daily to record:
-
The number of eggs laid per female (fecundity).
-
The survival of each female (longevity).
-
-
Continue monitoring until all females have died.
-
Analyze the data to compare the fecundity and longevity of the treated groups with the control group.
-
Visualizations
Caption: this compound's mode of action: Inhibition of Complex I in the mitochondrial electron transport chain.
Caption: Workflow for conducting an acute contact toxicity bioassay.
Caption: Logical workflow for troubleshooting high mortality of beneficial insects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 3. Frontiers | Sublethal and transgenerational effects of synthetic insecticides on the biological parameters and functional response of Coccinella septempunctata (Coleoptera: Coccinellidae) under laboratory conditions [frontiersin.org]
- 4. Toxicity and Lethal Effect of Greenhouse Insecticides on Coccinella septempunctata (Coleoptera: Coccinellidae) as Biological Control Agent of Myzus persicae (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. ncipmhort.cfans.umn.edu [ncipmhort.cfans.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the lethal and sublethal effects of this compound on Scolothrips longicornis, a non-target predator of spider mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. entomon.ambadi.org.in [entomon.ambadi.org.in]
Validation & Comparative
A Comparative Analysis of Fenpyroximate and Other METI Inhibitor Acaricides
This guide provides a detailed comparison of the efficacy of Fenpyroximate against other prominent Mitochondrial Electron Transport Inhibitor (METI) acaricides. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on performance, resistance profiles, and methodologies, offering an objective assessment of these compounds.
Mechanism of Action: Inhibition of Mitochondrial Complex I
This compound and its counterparts, including Pyridaben, Tebufenpyrad, and Fenazaquin, belong to the METI-I group of acaricides. Their primary mode of action is the disruption of cellular respiration by inhibiting the mitochondrial electron transport chain at Complex I (NADH: ubiquinone oxidoreductase). This blockage prevents the oxidation of NADH to NAD+, halting the electron flow, which in turn stops proton pumping and collapses the proton gradient across the inner mitochondrial membrane. The ultimate consequence is a severe deficit in ATP production, leading to energy depletion and the death of the mite.[1][2]
Comparative Efficacy
The efficacy of acaricides is commonly quantified by the median lethal concentration (LC50), the concentration required to kill 50% of a test population. Lower LC50 values indicate higher toxicity and greater efficacy. The following table summarizes LC50 data for this compound and other METI inhibitors against susceptible populations of the two-spotted spider mite, Tetranychus urticae, a globally significant agricultural pest.
Table 1: Comparative Toxicity (LC50) of METI-I Acaricides against Tetranychus urticae
| Acaricide | Chemical Class | LC50 (mg a.i./L) | Reference(s) |
| This compound | Pyrazole | 19.86 | [3] |
| Pyridaben | Pyridazinone | Data not available in provided abstracts | |
| Tebufenpyrad | Pyrazole | Data not available in provided abstracts | |
| Fenazaquin | Quinazoline | Data not available in provided abstracts |
Note: While direct LC50 values for all compared acaricides on a susceptible reference strain were not available in the initial search, field efficacy and resistance data provide strong comparative insights. A study on Phaseolus vulgaris found this compound to be highly effective, achieving an 86.57% reduction in T. urticae populations in the field.[3]
Resistance and Cross-Resistance
A critical factor in the long-term viability of an acaricide is the development of resistance in target populations.[4] The extensive use of METI-I acaricides has led to reports of resistance in several spider mite species.[5] Resistance often arises from enhanced metabolic detoxification by enzymes such as cytochrome P450 monooxygenases and esterases, or from target-site mutations.[6][7]
Crucially, cross-resistance between different METI-I compounds is a significant concern. A strain of mites resistant to one METI inhibitor may exhibit reduced susceptibility to others, even without prior exposure. The table below presents resistance ratio (RR) data from studies on resistant mite strains, where RR is the LC50 of the resistant strain divided by the LC50 of a susceptible strain.
Table 2: Resistance and Cross-Resistance Profiles in Tetranychus urticae
| Acaricide | Resistance Ratio (RR) in a this compound-Resistant Strain (FR-20) | Resistance Ratio (RR) in a Multi-Resistant Field Strain (MR-VP) | Primary Resistance Mechanism(s) | Reference(s) |
| This compound | 252 (Extremely High) | 1547 (Extremely High) | Mixed-Function Oxidases (P450s), Esterases | [6][8] |
| Pyridaben | 11-40 (Moderate) | 5971 (Extremely High) | P450s, Esterases | [6][8] |
| Tebufenpyrad | 11-40 (Moderate) | 184 (Extremely High) | P450s | [6][8] |
| Fenazaquin | < 10 (Low) | 35 (Moderate) | Not specified | [6][8] |
These data indicate that while this compound, Pyridaben, and Tebufenpyrad share a common mode of action, the specific biochemical mechanisms conferring resistance can differ. For instance, in one resistant strain, Pyridaben resistance was strongly synergized by both P450 and esterase inhibitors, whereas this compound resistance was not significantly suppressed by either, suggesting distinct detoxification pathways.[8]
Experimental Protocols
Standardized bioassays are essential for evaluating and comparing the efficacy of acaricides. The leaf-dip or spray method is commonly employed to determine the LC50 for spider mites.
Key Experimental Protocol: Leaf-Dip Bioassay
-
Mite Rearing: Maintain a susceptible reference strain of Tetranychus urticae on a suitable host plant (e.g., bean or kidney bean plants) under controlled laboratory conditions (e.g., 25-27°C, >60% relative humidity, 16:8 L:D photoperiod).[3][9]
-
Preparation of Acaricide Solutions: Prepare a series of graded concentrations of the test acaricide (e.g., this compound) using distilled water and a surfactant (e.g., Triton X-100) to ensure even spreading. A control group using only water and surfactant is essential.
-
Application: Adult female mites are placed on leaf discs (e.g., from bean plants). These leaf discs are then dipped into the respective acaricide solutions for a standardized time (e.g., 5 seconds).
-
Incubation: After dipping, the leaf discs are allowed to air dry and are then placed upside down on wet cotton or agar in Petri dishes to maintain turgor. The dishes are incubated under the same controlled conditions as the mite rearing.[7]
-
Mortality Assessment: Mortality is assessed at specific time points, typically after 24 or 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC50 value, its 95% confidence limits, and the slope of the concentration-mortality line.[3]
Conclusion
This compound is a potent METI-I acaricide effective against key mite pests like Tetranychus urticae. Its efficacy is comparable to other members of its class, such as Pyridaben and Tebufenpyrad. However, the significant threat of resistance development necessitates careful management. The data reveal that high-level resistance to this compound is a serious issue and that cross-resistance patterns among METI-I acaricides can be complex and variable.[6][8] This suggests that while they share a primary target site, differences in their chemical structure can influence their interaction with detoxification enzymes in resistant mite populations. For sustainable pest management strategies, it is crucial to rotate acaricides with different modes of action and to monitor local mite populations for signs of developing resistance.
References
- 1. doccheck.com [doccheck.com]
- 2. researchgate.net [researchgate.net]
- 3. pjoes.com [pjoes.com]
- 4. utia.tennessee.edu [utia.tennessee.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound resistance in Tetranychus urticae (Acari: Tetranychidae): cross-resistance and biochemical resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 8. Resistance mechanisms to mitochondrial electron transport inhibitors in a field-collected strain of Tetranychus urticae Koch (Acari: Tetranychidae) - ProQuest [proquest.com]
- 9. Evaluation of the Efficacy of Acaricides Used to Control the Cattle Tick, Rhipicephalus microplus, in Dairy Herds Raised in the Brazilian Southwestern Amazon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative HPLC-Based Methods for Fenpyroximate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated quantitative High-Performance Liquid Chromatography (HPLC) methods for the analysis of Fenpyroximate, a widely used acaricide. The focus is on providing objective performance data and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific analytical needs.
Methodology Comparison
The primary method for the quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, making it ideal for residue analysis in complex matrices. For comparison, alternative detection methods such as Diode Array Detection (DAD) and other chromatographic techniques are also discussed.
Table 1: Comparison of HPLC Method Performance for this compound Analysis
| Parameter | HPLC-MS/MS | HPLC-DAD | Gas Chromatography (GC-NPD) |
| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg[1][2][3] | 0.02 - 0.05 mg/kg[4] | 0.005 - 0.02 mg/kg[3] |
| Limit of Detection (LOD) | 0.0002 - 0.0004 mg/kg[2] | 0.008 - 0.02 mg/kg[4] | Not consistently reported |
| Linearity (Correlation Coefficient, r²) | >0.99[1][5] | >0.999[4] | Not consistently reported |
| Accuracy (Mean Recovery) | 72.0% - 119%[5][6][7] | 86% - 99%[4] | Not consistently reported |
| Precision (Relative Standard Deviation, RSD) | < 19%[6] | < 5%[6] | Not consistently reported |
| Selectivity | Very High | Moderate to High | High |
| Matrix Compatibility | Excellent (Soil, Water, Fruits, etc.)[1][6][8] | Good (less complex matrices preferred)[4] | Good (requires derivatization for some matrices)[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and HPLC analysis of this compound.
Protocol 1: Sample Preparation for Soil Matrix
This protocol is adapted from a validated method for the determination of this compound in soil.[1][9]
-
Extraction:
-
Weigh 25 g of the soil sample into a polypropylene tube.
-
Perform sequential extractions with:
-
50 mL Methanol (x2)
-
50 mL Acetone
-
50 mL Methanol:Water (1:1, v/v)
-
50 mL Methanol:0.1 M Hydrochloric acid (1:1, v/v)
-
-
Shake the sample on an orbital shaker at 150 rpm for 20 minutes for each extraction step.
-
Centrifuge the sample at 1500 rpm for 2 minutes after each extraction.
-
Filter the supernatant through cotton wool and combine the extracts.
-
-
Final Preparation:
-
Adjust the volume of the combined extract to 500 mL with de-ionized water.
-
Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of this compound.[1][8]
-
HPLC System: Agilent 1100/1290 Series or equivalent
-
Mass Spectrometer: AB Sciex API 4000/5500/6500 Triple Quadrupole MS or equivalent
-
Column: Ascentis Express C18, 2.1 mm x 50 mm, 2.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: Isocratic or gradient elution depending on the specific method (e.g., 40:60 A:B)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 45 °C
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode
-
Ion Transitions: m/z 422 → 366 (quantitation) and m/z 422 → 135 (confirmation)[1]
Visualized Workflow
The following diagram illustrates the general workflow for the validation of a quantitative HPLC method for this compound analysis.
Caption: Workflow for HPLC method validation of this compound.
This guide demonstrates that while HPLC-MS/MS is a robust and highly sensitive method for this compound analysis, other techniques like HPLC-DAD can be suitable alternatives depending on the required limits of detection and the complexity of the sample matrix. The provided protocols offer a solid foundation for developing and validating in-house analytical methods.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. epa.gov [epa.gov]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Cross-Resistance Between Fenpyroximate and Other Pyrazole Acaricides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-resistance patterns between the pyrazole acaricide Fenpyroximate and other members of its chemical class. The data presented is compiled from various scientific studies to aid in the understanding of resistance mechanisms and to inform the development of effective resistance management strategies.
Quantitative Cross-Resistance Data
The following table summarizes the cross-resistance data from studies on this compound-resistant strains of the two-spotted spider mite, Tetranychus urticae. The data includes the Lethal Concentration (LC50) values for susceptible (S) and resistant (R) strains, and the calculated Resistance Ratio (RR), which indicates the magnitude of resistance.
| Acaricide | Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| This compound | Susceptible (S) | 0.09 | - | [1] |
| This compound-Resistant (FR-20) | 22.68 | 252 | [1] | |
| Pyridaben | Susceptible (S) | 0.15 | - | [1] |
| This compound-Resistant (FR-20) | 2.85 | 19 | [1] | |
| Tebufenpyrad | Susceptible (S) | 0.12 | - | [1] |
| This compound-Resistant (FR-20) | 1.56 | 13 | [1] |
Note: The FR-20 strain was a field-collected colony of T. urticae resistant to this compound, further selected with this compound for 20 generations.[1] Resistance ratios are calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
Experimental Protocols
The data presented in this guide were primarily generated using the following experimental methodologies:
Leaf Dip Bioassay
The leaf dip bioassay is a standard method for determining the toxicity of acaricides to spider mites.
-
Mite Rearing: Susceptible and resistant strains of Tetranychus urticae are reared on bean plants (Phaseolus vulgaris) in separate, controlled environments to prevent cross-contamination.[2]
-
Preparation of Acaricide Solutions: Serial dilutions of the technical grade acaricides are prepared in distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.
-
Bioassay Procedure:
-
Bean leaf discs (approximately 3-4 cm in diameter) are excised.
-
Each leaf disc is dipped into a specific acaricide dilution for a standardized time (e.g., 5 seconds).
-
The treated leaf discs are allowed to air dry.
-
Once dry, the leaf discs are placed on a water-saturated cotton pad in a petri dish.
-
A cohort of adult female mites (typically 20-30) is transferred to each treated leaf disc.
-
-
Incubation and Mortality Assessment: The petri dishes are maintained under controlled conditions (e.g., 25°C, 60% relative humidity, 16:8 L:D photoperiod). Mortality is assessed after a specified period, usually 24 to 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 values. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
Synergist Bioassay for Mechanistic Studies
To investigate the biochemical mechanisms of resistance, synergists that inhibit specific metabolic enzymes are used in conjunction with the acaricide bioassay.
-
Synergists Used:
-
Piperonyl butoxide (PBO): An inhibitor of cytochrome P450 monooxygenases (mixed-function oxidases).
-
S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.
-
Diethyl maleate (DEM): A compound that depletes glutathione, used to assess the role of glutathione S-transferases (GSTs).
-
-
Procedure: Mites are pre-treated with a sub-lethal dose of the synergist before being exposed to the acaricide in a standard bioassay as described above. A significant increase in mortality in the presence of a synergist indicates the involvement of the corresponding enzyme family in the resistance mechanism.
Visualizing Resistance Mechanisms and Experimental Workflow
Mechanism of Action and Resistance in Pyrazole Acaricides
This compound and other pyrazole acaricides act as Mitochondrial Electron Transport Inhibitors (METIs) at Complex I (NADH:ubiquinone oxidoreductase). Resistance can develop through two primary mechanisms: target-site insensitivity and enhanced metabolic detoxification.
Caption: Mechanism of pyrazole acaricides and associated resistance pathways.
Experimental Workflow for Cross-Resistance Assessment
The following diagram illustrates the typical workflow for a cross-resistance study.
Caption: A typical workflow for assessing acaricide cross-resistance.
Discussion and Conclusion
The data indicates that a this compound-resistant strain of T. urticae exhibits moderate cross-resistance to other pyrazole acaricides, namely Pyridaben and Tebufenpyrad.[1] While the resistance ratios for these compounds are lower than for this compound itself, they are significant and suggest a common resistance mechanism.
Synergist bioassays have indicated that enhanced activity of both mixed-function oxidases (cytochrome P450s) and esterases likely contribute to this compound resistance.[1] This metabolic resistance is a plausible explanation for the observed cross-resistance, as these enzymes can often detoxify multiple related compounds.
For researchers and professionals in drug development, these findings underscore the importance of considering cross-resistance when designing new acaricides and developing resistance management programs. The continuous use of acaricides with the same mode of action can select for broad-spectrum resistance mechanisms, rendering multiple compounds ineffective. Future research should focus on identifying novel target sites and developing compounds with different chemical structures to mitigate the impact of cross-resistance.
References
A Comparative Toxicological Analysis of Fenpyroximate and Bifenazate on Non-Target Organisms
A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicological profiles of two common acaricides, Fenpyroximate and Bifenazate, on non-target organisms. This report synthesizes available experimental data to provide an objective comparison of their effects on key environmental species.
Introduction
This compound and Bifenazate are two widely used acaricides effective against various mite pests in agricultural and ornamental settings. While efficacious in controlling target mite populations, their potential impact on non-target organisms is a critical aspect of their environmental risk assessment. This guide provides a comparative toxicological analysis of this compound and Bifenazate, focusing on their effects on beneficial insects, aquatic life, and other non-target species. The information presented herein is intended to assist researchers and professionals in understanding the ecological implications of these compounds and in making informed decisions regarding their use and the development of safer alternatives.
Mechanism of Action
This compound and Bifenazate, while both targeting the mitochondria, have distinct modes of action which influence their toxicological profiles.
This compound is a potent inhibitor of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] By blocking electron flow at this initial stage, it disrupts cellular respiration, leading to a rapid depletion of ATP and ultimately causing paralysis and death in susceptible organisms.
Bifenazate , on the other hand, is believed to act on Complex III (ubiquinone:cytochrome c oxidoreductase) of the mitochondrial electron transport chain.[3][4][5] While its precise binding site is still under investigation, evidence suggests it disrupts the function of this complex, thereby inhibiting ATP synthesis. This difference in the target site within the electron transport chain can contribute to variations in species selectivity and overall toxicity.
Comparative Toxicity Data
The following tables summarize the acute and chronic toxicity of this compound and Bifenazate to a range of non-target organisms. It is important to note that the data are compiled from various sources and direct comparisons should be made with caution, considering potential differences in experimental conditions and test species.
Table 1: Acute Toxicity to Non-Target Organisms
| Organism Group | Species | Test Type | This compound (Value) | Bifenazate (Value) | Reference |
| Bees | Apis mellifera (Honey Bee) | Acute Oral LD50 (µ g/bee ) | 2.29 | Moderately Toxic | [6] |
| Apis mellifera (Honey Bee) | Acute Contact LD50 (µ g/bee ) | 0.038 | 1.18 | [7] | |
| Aquatic Invertebrates | Daphnia magna | 48-hr EC50 (mg/L) | 0.00026 | 0.5 | [8] |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 (mg/L) | 0.0053 | 0.76 | [8][9] |
| Lepomis macrochirus (Bluegill Sunfish) | 96-hr LC50 (mg/L) | 0.006 | 0.58 | [8][9] | |
| Birds | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 (mg/kg) | >2000 | 1142 | [8][9] |
Table 2: Chronic Toxicity to Non-Target Organisms
| Organism Group | Species | Test Type | This compound (Value) | Bifenazate (Value) | Reference |
| Fish | Pimephales promelas (Fathead Minnow) | Early Life Stage NOEC (µg/L) | 0.23 | - | [8] |
| Aquatic Invertebrates | Daphnia magna | 21-day NOEC (mg/L) | 0.00013 | 0.076 | [8] |
| Birds | Colinus virginianus (Bobwhite Quail) | Dietary LC50 (mg/kg diet) | >5000 | 2298 | [8][9] |
| Anas platyrhynchos (Mallard Duck) | Dietary LC50 (mg/kg diet) | >5000 | 726 | [8][9] |
Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). Below are summaries of the key experimental methodologies.
Acute Oral Toxicity Test for Honey Bees (based on OECD Guideline 213)
This test is designed to determine the median lethal dose (LD50) of a substance when administered orally to adult worker honey bees.[10][11][12]
-
Test Organism: Young adult worker honey bees (Apis mellifera) from a healthy, queen-right colony.
-
Test Substance Preparation: The test substance is dissolved or suspended in a sucrose solution (typically 50% w/v). A range of at least five concentrations is prepared.
-
Exposure: Bees are starved for a short period before being individually or group-fed a known volume of the treated sucrose solution.
-
Observation: Mortality is recorded at 4, 24, and 48 hours after exposure. The test may be extended to 72 or 96 hours if significant mortality occurs between 24 and 48 hours.
-
Data Analysis: The LD50, the dose estimated to cause 50% mortality, is calculated using appropriate statistical methods (e.g., probit analysis).
Acute Immobilisation Test for Daphnia sp. (based on OECD Guideline 202)
This test evaluates the acute toxicity of a substance to daphnids, a key freshwater invertebrate.[8][13][14][15][16]
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.
-
Test Conditions: The test is conducted in a static or semi-static system for 48 hours under controlled temperature and light conditions.
-
Exposure: Daphnids are exposed to at least five concentrations of the test substance in a geometric series.
-
Endpoint: The primary endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.
-
Data Analysis: The EC50, the concentration estimated to cause immobilisation in 50% of the daphnids, is calculated for the 48-hour exposure period.
Acute Toxicity Test for Fish (based on OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.[9][17][18][19][20]
-
Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
-
Test Conditions: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system.
-
Exposure: A range of at least five concentrations of the test substance is used.
-
Observation: Mortality is recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50, the concentration estimated to be lethal to 50% of the fish, is calculated for the 96-hour exposure period.
Conclusion
Based on the available data, both this compound and Bifenazate exhibit toxicity to non-target organisms, albeit with varying degrees of potency depending on the species and exposure route. This compound generally demonstrates higher toxicity to aquatic organisms, particularly invertebrates like Daphnia magna, with a very low EC50 value. Both compounds are toxic to bees, with this compound showing high contact toxicity.
The choice between these acaricides should consider the specific ecological context of their application. For instance, in areas with sensitive aquatic ecosystems, the use of this compound may pose a greater risk. Conversely, both acaricides require careful management during bee foraging periods to minimize adverse impacts on pollinators.
This comparative analysis underscores the importance of a thorough understanding of the toxicological profiles of pesticides beyond their intended targets. Further research, particularly direct comparative studies under standardized conditions, would be beneficial for a more definitive risk assessment. For drug development professionals, this information can guide the design of new acaricides with improved selectivity and a more favorable environmental profile.
References
- 1. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differences in Mitochondrial Cytochrome b Binding Mediate Selectivity of Bifenazate toward Phytophagous and Predatory Mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity and biochemical effects of four pesticides on honey bee, Apis mellifera under laboratory conditions [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. shop.fera.co.uk [shop.fera.co.uk]
- 9. eurofins.com.au [eurofins.com.au]
- 10. Effects on bees - honeybee - acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. oecd.org [oecd.org]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 15. oecd.org [oecd.org]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. biotecnologiebt.it [biotecnologiebt.it]
- 18. oecd.org [oecd.org]
- 19. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 20. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
Validating Fenpyroximate's Specific Inhibitory Action on Mitochondrial Complex I: A Comparative Guide
For researchers in drug development and cellular metabolism, understanding the precise mechanism of mitochondrial inhibitors is paramount. This guide provides a detailed comparison of Fenpyroximate with other well-known Complex I inhibitors, Rotenone and Piericidin A, focusing on validating its specificity. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding.
Comparative Inhibitory Potency Against Complex I
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. While direct comparative studies on a single standardized system are limited, the available data from various sources provide valuable insights into the relative potency of this compound, Rotenone, and Piericidin A.
| Inhibitor | IC50 Value | Biological System |
| This compound | ~0.08 µM | Mitochondrial NADH-Co Q reductase from Tetranychus urticae (spider mite) |
| <10-fold difference in potency compared to spider mites | Rat Liver Mitochondria (qualitative) | |
| Rotenone | 6.9 nM | Bovine Heart Mitochondria |
| ~25 nM | SH-SY5Y neuroblastoma cells | |
| 1.7-2.2 µM | Rat Brain Mitochondria | |
| Piericidin A | 0.061 µM | Tn5B1-4 cells |
| ~2-fold less potent than Annonacin | Cell-free assay |
Note: The IC50 values presented above are collated from different studies and biological systems. Direct comparison should be made with caution. The potency of an inhibitor can vary significantly depending on the experimental conditions, such as the source of mitochondria and the specific assay used.
Specificity Profile: Assessing Off-Target Effects on other Respiratory Complexes
A crucial aspect of validating an inhibitor's action is to determine its specificity for the intended target. An ideal inhibitor will have minimal or no effect on other components of the mitochondrial respiratory chain.
| Inhibitor | Effect on Complex II | Effect on Complex III | Effect on Complex IV | Effect on Complex V |
| This compound | No Inhibition | Data Not Available | Data Not Available | Data Not Available |
| Rotenone | No Direct Inhibition | No Direct Inhibition | No Direct Inhibition | No Direct Inhibition |
| Piericidin A | No Direct Inhibition | Can inhibit at high concentrations | No Direct Inhibition | No Direct Inhibition |
Off-Target Effects Beyond the Electron Transport Chain
Beyond the mitochondrial respiratory chain, it is essential to consider other potential cellular targets that could be affected by these inhibitors.
This compound:
-
Hepatotoxicity and Nephrotoxicity: Studies in Wistar rats have shown that subchronic oral exposure to this compound can induce hepatotoxicity and nephrotoxicity, likely through the induction of oxidative stress[1].
-
General Systemic Toxicity: Repeated oral exposure in animal studies has led to decreased body weight. In dogs, clinical signs such as diarrhea, torpor, and emaciation have been observed[2].
-
Neurotoxicity: There is a hypothesized mechanism of this compound-induced neurotoxicity through the inhibition of mitochondrial Complex I, leading to mitochondrial dysfunction and the generation of reactive oxygen species[3].
Rotenone:
-
Neurotoxicity: Rotenone is a well-documented neurotoxin and is widely used to model Parkinson's disease in animal studies[4][5]. It can induce the degeneration of dopaminergic neurons through mechanisms involving oxidative stress[5][6]. The neurotoxicity of Rotenone is enhanced by the presence of glial cells[7].
-
Proteasome Inhibition: Rotenone has been shown to inhibit proteasome activity through multiple mechanisms, including oxidative stress and nitric oxide production[8].
-
Hepatotoxicity: Oral administration of Rotenone in rats has been shown to induce hepatotoxicity by activating the mitochondrial pathway of apoptosis[9][10].
Piericidin A:
-
Cytotoxicity: Piericidin A exhibits selective cytotoxicity against various cancer cell lines, including human multiple myeloma and colorectal cancer cells, while having minimal effect on the growth of normal cells[][12]. Its cytotoxic mechanism involves the induction of apoptosis through the mitochondrial pathway[12].
-
Neurotoxicity: In cultured neurons, Piericidin A can potently induce cell death[13].
-
Quorum-Sensing Inhibition: Piericidin A has been identified as a potential inhibitor of quorum sensing, a cell-to-cell communication process in bacteria[13].
Experimental Protocols
To aid researchers in validating the specificity of Complex I inhibitors, we provide detailed methodologies for key experiments.
Experimental Workflow for Validating Inhibitor Specificity
Caption: Workflow for validating inhibitor specificity.
Mitochondrial Electron Transport Chain and Inhibitor Action
Caption: Mitochondrial electron transport chain inhibitors.
Detailed Protocol: Spectrophotometric Measurement of Mitochondrial Respiratory Chain Complex Activities
This protocol is adapted from established methods for the analysis of mitochondrial enzyme activities in isolated mitochondria.
1. Isolation of Rat Liver Mitochondria:
-
Materials: Isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4), Dounce homogenizer, centrifuge.
-
Procedure:
-
Perfuse the liver with ice-cold isolation buffer to remove blood.
-
Mince the liver and homogenize in isolation buffer using a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration.
-
2. Spectrophotometric Assays for Respiratory Complex Activities:
-
General Principle: The activity of each complex is determined by measuring the change in absorbance of a specific substrate or electron acceptor over time. All assays should be performed at a constant temperature (e.g., 30°C).
-
Complex I (NADH:Ubiquinone Oxidoreductase) Activity:
-
Reaction Mixture: Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4), NADH, decylubiquinone, and an artificial electron acceptor like DCPIP (2,6-dichlorophenolindophenol).
-
Procedure:
-
Add the assay buffer and mitochondrial sample to a cuvette.
-
Add decylubiquinone and incubate for a few minutes.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
To determine the specific Complex I activity, perform a parallel assay in the presence of a known Complex I inhibitor (e.g., Rotenone) and subtract this rate from the total rate.
-
-
-
Complex II (Succinate Dehydrogenase) Activity:
-
Reaction Mixture: Assay buffer, succinate, and an artificial electron acceptor like DCPIP.
-
Procedure:
-
Add the assay buffer, mitochondrial sample, and DCPIP to a cuvette.
-
Initiate the reaction by adding succinate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
-
-
Complex III (Ubiquinol:Cytochrome c Reductase) Activity:
-
Reaction Mixture: Assay buffer, reduced decylubiquinone, and oxidized cytochrome c.
-
Procedure:
-
Add the assay buffer, mitochondrial sample, and oxidized cytochrome c to a cuvette.
-
Initiate the reaction by adding reduced decylubiquinone.
-
Monitor the increase in absorbance at 550 nm due to the reduction of cytochrome c.
-
-
-
Complex IV (Cytochrome c Oxidase) Activity:
-
Reaction Mixture: Assay buffer and reduced cytochrome c.
-
Procedure:
-
Add the assay buffer and mitochondrial sample to a cuvette.
-
Initiate the reaction by adding reduced cytochrome c.
-
Monitor the decrease in absorbance at 550 nm as cytochrome c is oxidized.
-
-
-
Complex V (ATP Synthase) Activity:
-
Reaction Mixture: Assay buffer, ATP, and a system to measure either ATP hydrolysis (e.g., by measuring phosphate release) or ATP synthesis (e.g., using a luciferase-based assay).
-
Procedure: The specific procedure will depend on the method chosen to measure ATP synthase activity. For ATP hydrolysis, monitor the production of inorganic phosphate over time.
-
By employing these standardized protocols, researchers can obtain reliable and comparable data to validate the specificity of this compound and other mitochondrial inhibitors, contributing to a more precise understanding of their mechanisms of action.
References
- 1. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. A rare case of this compound poisoning with presenting anticholinesterase poisoning signs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotenone exerts developmental neurotoxicity in a human brain spheroid model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Toxicity in Rotenone Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Dopaminergic Neurotoxicity of the Pesticide Rotenone and Inflammogen Lipopolysaccharide: Relevance to the Etiology of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Rotenone-induced Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. Rotenone induces hepatotoxicity in rats by activating the mitochondrial pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Fenpyroximate and Amitraz for the Control of Varroa destructor
Guide for Researchers and Drug Development Professionals
The ectoparasitic mite Varroa destructor is a primary threat to global populations of the Western honey bee, Apis mellifera.[1] Infestations can lead to colony collapse within two to three years if left unmanaged, causing significant economic losses to the beekeeping industry.[1] Control of Varroa mites has heavily relied on the application of synthetic acaricides. Among these, Amitraz has been a cornerstone of treatment for decades. However, the emergence of resistant mite populations necessitates the evaluation of alternative active ingredients with different modes of action, such as Fenpyroximate.[2][3][4]
This guide provides an objective comparison of the efficacy of this compound and Amitraz against Varroa destructor, presenting supporting experimental data, detailed methodologies, and an examination of their distinct mechanisms of action.
Mechanism of Action
The distinct modes of action for this compound and Amitraz are critical for understanding their application, particularly in resistance management strategies.
Amitraz: Octopamine Receptor Agonist
Amitraz is a formamidine pesticide that functions as a neurotoxin.[5] Its primary mode of action is as an agonist of octopamine receptors in the mite's central nervous system.[6][7] Octopamine, the invertebrate analogue of norepinephrine, is a key neuromodulator.[7][8] By mimicking octopamine, Amitraz binds to these receptors, triggering a catastrophic cascade of uncoordinated nerve signals.[8] This leads to overexcitation, paralysis, and ultimately, the death of the mite.[6] The selectivity of Amitraz is attributed to differences in the octopamine receptor subtype (Octβ2R) between honey bees and Varroa mites, which makes it more potent against the parasite.[7][8]
This compound: Mitochondrial Electron Transport Inhibitor (METI)
This compound belongs to the pyrazole class of acaricides and operates through a metabolic pathway.[2] It is classified as a Mitochondrial Electron Transport (Complex I) Inhibitor (METI).[9][10] By blocking the electron transport chain at Complex I, this compound halts the production of ATP, the primary energy currency of the cell. This disruption of cellular respiration leads to a rapid "stop feeding" action, followed by mite death.[9] Because this mechanism is distinct from neurotoxic acaricides, this compound does not exhibit cross-resistance with compounds like Amitraz.[9]
Comparative Efficacy: Experimental Data
Recent studies have directly compared the miticidal activity of this compound and Amitraz against Varroa destructor. Research conducted by Mortazavi et al. (2022) provides key quantitative data from both laboratory and semi-field trials.[2]
Laboratory Apiarium Bioassay Data
In a 24-hour laboratory bioassay, this compound demonstrated higher mite mortality at lower doses compared to Amitraz, with comparable or lower bee mortality.
| Acaricide | Dose per Apiarium | Mean Mite Mortality (%) | Mean Bee Mortality (%) | Reference |
| This compound | 0.05 mg | 70.3% | 14.8% | [2][11] |
| 0.5 mg | 87.0% | 16.6% | [2][11] | |
| 5 mg | 90.7% | 18.5% | [2][11] | |
| Amitraz | 0.05 mg | 53.7% | 14.8% | [2][11] |
| 0.5 mg | 79.6% | 18.5% | [2][11] | |
| 5 mg | 92.5% | 20.3% | [2][11] | |
| Control | No Treatment | 13.0% | 11.1% | [2][11] |
Semi-Field Trial Data
Consistent with laboratory results, semi-field trials showed that this compound achieved high efficacy in reducing the mean abundance of Varroa mites in mini-colonies.
| Acaricide | Application | Efficacy (% Mite Reduction) | Reference |
| This compound | Semi-field | 80% | [2][12] |
| Fenazaquin | Semi-field | >80% | [2][12] |
Note: The semi-field trial in the cited study focused on this compound and Fenazaquin as the most promising candidates from the lab assay. Amitraz was used as a positive control in the lab assay but its specific percentage reduction was not reported in the semi-field results summary.
Experimental Protocols
Standardized protocols are essential for the accurate evaluation of acaricide efficacy. The methodologies outlined below are based on the comparative study by Mortazavi et al. (2022) and general guidelines for such trials.[2][13][14]
General Workflow for Acaricide Efficacy Trials
The process for testing varroacides follows a structured workflow from initial screening to field application, ensuring that both efficacy against the target pest and safety for the honey bee colony are thoroughly evaluated.
Methodology: Laboratory Apiarium Bioassay
-
Mite & Bee Collection : Varroa-infested worker bees were collected from colonies confirmed to be susceptible to Amitraz.[2]
-
Apiarium Setup : Cages (apiariums) were prepared, each containing a group of infested worker bees.[2][11]
-
Treatment Application : Plastic strips were coated with the active ingredient (this compound or Amitraz) dissolved in acetone at three different concentrations (0.05 mg, 0.5 mg, and 5 mg per apiarium). Control groups included an untreated negative control and an Amitraz positive control.[2][11]
-
Incubation : The apiariums were incubated for 24 hours at 25 ± 1 °C and 60 ± 5% relative humidity in the dark.[2]
-
Data Collection : After 24 hours, the numbers of live and dead mites and bees were counted in each apiarium to calculate mortality rates.[2]
Methodology: Semi-Field Trial
-
Colony Setup : Varroa-infested honey bees were used to establish mini-colonies.
-
Pre-Treatment Assessment : The initial mean abundance of mites was determined using an alcohol wash method.[2]
-
Treatment : Colonies were randomly assigned to treatment groups and treated with the selected candidate compounds (including this compound).
-
Efficacy Evaluation : The reduction in the mean abundance of Varroa mites was calculated to determine the efficacy of the treatment under more realistic colony conditions.[2][12]
Resistance and Management Implications
Widespread and prolonged use of Amitraz has led to the development of resistant Varroa populations in various regions, resulting in reduced treatment efficacy and control failures.[4][6][15] The primary mechanism of Amitraz resistance involves specific amino acid modifications in the target octopamine receptor.[8]
This compound's distinct mode of action as a METI (Complex I inhibitor) means it is not subject to the same resistance mechanisms that affect Amitraz.[9] Therefore, it can be an effective tool in an Integrated Pest Management (IPM) strategy. Rotating acaricides with different modes of action is a crucial tactic to delay the development of resistance and maintain the long-term viability of chemical control options.[3][16]
Conclusion
Both this compound and Amitraz are effective acaricides for the control of Varroa destructor.
-
Amitraz remains a widely used and effective treatment, but its utility is increasingly threatened by the spread of resistant mite populations.[4][17]
-
This compound emerges as a highly promising alternative. Experimental data shows its efficacy is comparable, and in some conditions superior, to Amitraz.[2][12] Its different mode of action makes it a valuable component for resistance management programs, offering a much-needed alternative for beekeepers facing Amitraz treatment failures.[9]
Further large-scale field trials are warranted to fully establish optimal dosages and application methods for this compound in full-sized honey bee colonies and to integrate it effectively into Varroa management protocols.
References
- 1. Varroa destructor - Wikipedia [en.wikipedia.org]
- 2. Miticidal activity of fenazaquin and this compound against Varroa destructor, an ectoparasite of Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amitraz resistance in Varroa destructor: a global overview [izsvenezie.com]
- 4. Detection of amitraz resistance and reduced treatment efficacy in the Varroa Mite, Varroa destructor, within commercial beekeeping operations | PLOS One [journals.plos.org]
- 5. thebeekeepinglab.com [thebeekeepinglab.com]
- 6. Amitraz - Wikipedia [en.wikipedia.org]
- 7. An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apiaristsadvocate.com [apiaristsadvocate.com]
- 9. nichino-europe.com [nichino-europe.com]
- 10. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Miticidal activity of fenazaquin and this compound against Varroa destructor, an ectoparasite of Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. izslt.it [izslt.it]
- 14. ema.europa.eu [ema.europa.eu]
- 15. mdpi.com [mdpi.com]
- 16. preprints.org [preprints.org]
- 17. Surveillance of synthetic acaricide efficacy against Varroa destructor in Ontario, Canada | The Canadian Entomologist | Cambridge Core [cambridge.org]
Comparative analysis of Fenpyroximate dissipation kinetics in different crops
Published: December 16, 2025
This guide provides a comparative analysis of the dissipation kinetics of Fenpyroximate, a widely used acaricide, across several agricultural crops. The data presented is compiled from multiple field studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the pesticide's residual behavior.
Quantitative Data Summary
The dissipation of this compound in all studied crops was found to follow first-order kinetics.[1] The rate of dissipation, represented by the half-life (t½), varies depending on the crop type, environmental conditions, and agricultural practices. A summary of key quantitative data from various studies is presented below.
| Crop | Initial Deposit (mg/kg) | Half-Life (t½) (days) | Dissipation Rate Constant (k) (day⁻¹) | Reference |
| Fruits | ||||
| Apple | 1.63 | 2.03 | 0.341 | [2] |
| Citrus (Orange) | 1.76 | 1.9 | 0.365 | [2] |
| Citrus | 0.33 | 2.42 | 0.286 | [2] |
| Grape | 0.49 | 1.56 | 0.444 | [2] |
| Grape | Not Specified | 3.5 | 0.198 | [2][3] |
| Guava | 1.43 | 2.2 | 0.315 | [1][2] |
| Vegetables | ||||
| Eggplant | 1.64 | 1.7 | 0.408 | [1][2] |
| Other | ||||
| Black Tea Leaves | Not Specified | 2.20 - 4.22 | 0.164 - 0.315 | |
| Grape Leaves | 1.75 | 2.75 | 0.252 | [2] |
Note: The dissipation rate constant (k) is calculated using the formula k = 0.693 / t½.
Experimental Protocols
The data cited in this guide were generated using validated analytical methodologies, primarily centered around the QuEChERS extraction method followed by chromatographic analysis.
1. Field Trials & Sampling:
-
Application: this compound was applied to crops in open field conditions, typically at an authorized dose of 25 g a.i./ha.[1][2]
-
Sampling: Crop samples were collected at various intervals post-application to monitor the dissipation of the residue. A typical schedule included collection 2 hours after application (Day 0), and then on days 1, 3, 5, 7, 10, 14, and 21.[1]
2. Sample Preparation: QuEChERS Method The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for sample extraction and cleanup.[4][5][6]
-
Homogenization: A representative portion of the crop sample (e.g., 10-15 g) was homogenized.[7]
-
Extraction: The homogenized sample was placed in a centrifuge tube with an organic solvent, typically acetonitrile. The tube was shaken vigorously to ensure thorough extraction of the pesticide residues.[6]
-
Partitioning: A salt mixture (commonly containing magnesium sulfate and sodium chloride) was added to induce liquid-liquid partitioning, separating the acetonitrile layer containing the pesticides from the aqueous layer.[4][6]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant was transferred to a cleanup tube containing sorbents like primary secondary amine (PSA) and magnesium sulfate. This step removes interferences such as sugars, fatty acids, and residual water.[5][7]
3. Analytical Determination: The final extracts were analyzed using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) or a diode-array detector (DAD).
-
UHPLC-MS/MS: This was a common method for quantification, offering high sensitivity and selectivity.[1][4][8] Analysis was typically performed on a C18 column with a gradient mobile phase of water and methanol containing formic acid.[1]
-
HPLC-DAD: Several studies also utilized HPLC with diode-array detection for the quantification of this compound.[3][9]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow used in the cited studies for determining this compound dissipation kinetics.
Caption: General workflow for this compound dissipation analysis.
References
- 1. Frontiers | Residue, dissipation, and dietary intake evaluation of this compound acaricide in/on guava, orange, and eggplant under open field condition [frontiersin.org]
- 2. Residue, dissipation, and dietary intake evaluation of this compound acaricide in/on guava, orange, and eggplant under open field condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring the Residual Levels of this compound and Its Z-Isomer in Citrus Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Assessing the Related Dietary Intake Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. maxisci.com [maxisci.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. Residue, dissipation, and dietary intake evaluation of this compound acaricide in/on guava, orange, and eggplant under open field condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agriscigroup.us [agriscigroup.us]
Independent Laboratory Validation of Fenpyroximate Analytical Methods in Soil: A Comparative Guide
This guide provides a detailed comparison of analytical methodologies for the quantification of Fenpyroximate residues in soil, designed for researchers, scientists, and professionals in drug development. The focus is on an independently validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, presented alongside an alternative Ultraviolet-Visible (UV-Vis) Spectrophotometry method to offer a comprehensive overview of available techniques.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the validated LC-MS/MS method and the UV-Vis Spectrophotometry method for the analysis of this compound in soil.
| Parameter | LC-MS/MS Method (Independent Laboratory Validation) | UV-Visible Spectrophotometry Method |
| Limit of Quantification (LOQ) | 0.01 mg/kg[1] | 2.083 µg/mL (equivalent to 2.083 mg/kg assuming 1g/mL soil density)[2][3] |
| Limit of Detection (LOD) | 0.0002 mg/kg (clay loam soil)[1], 0.0004 mg/kg (sandy loam soil)[1] | 0.687 µg/mL (equivalent to 0.687 mg/kg assuming 1g/mL soil density)[2][3] |
| Mean Recovery | Within 70-120% at 0.01 mg/kg and 0.1 mg/kg fortification levels[1] | Not explicitly reported for soil samples |
| Relative Standard Deviation (RSD) | ≤20%[1] | Not explicitly reported for soil samples |
| Principle | Chromatographic separation followed by mass spectrometric detection[1] | Colorimetric reaction (azo dye formation) and measurement of absorbance[2][3] |
| Specificity | High (based on parent and fragment ion masses)[1] | Lower (potential for interference from other compounds that form colored complexes) |
| Instrumentation | HPLC coupled to a Tandem Mass Spectrometer (e.g., AB Sciex API 4000/5500/6500)[1][4] | UV-Visible Spectrophotometer[2] |
Experimental Protocols
Validated LC-MS/MS Method (Method RES-00061)
This method provides a robust and sensitive approach for the quantitative determination of this compound in soil and has undergone successful independent laboratory validation in accordance with international guidelines.[1]
-
A 25 g aliquot of soil is weighed into a polypropylene tube.[1]
-
For recovery experiments, untreated soil samples are fortified with a standard solution of this compound.[4]
-
50 mL of methanol is added to the soil sample, and the tube is shaken on an orbital shaker for 20 minutes.[4]
-
The sample is centrifuged at approximately 1500 rpm for 2 minutes.[1]
-
The supernatant is filtered through cotton wool into a collection vessel.[1]
-
The extraction process is repeated sequentially with 2 x 50 mL of methanol, 50 mL of acetone, 50 mL of methanol:water (1:1, v/v), and 50 mL of methanol:0.1M hydrochloric acid (1:1, v/v).[4]
-
The combined extracts are adjusted to a final volume of 500 mL with deionized water.[1]
-
An aliquot of the final extract is transferred to an autosampler vial for LC-MS/MS analysis.[4]
-
HPLC System: Agilent 1100/1290 Series or equivalent.[1]
-
Mass Spectrometer: AB Sciex API 4000, 5500, or 6500 Triple Quadrupole MS or equivalent.[1]
-
Column: Ascentis Express C18, 50 x 2.1 mm, 2.7 µm particle size, or equivalent.[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[1]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The primary and confirmation ion transitions for this compound are m/z 422→366 and m/z 422→135, respectively.[1]
UV-Visible Spectrophotometry Method
This method presents a more accessible and lower-cost alternative for the determination of this compound, suitable for initial screening or laboratories without access to mass spectrometry.
The method is based on the hydrolysis of this compound, followed by a coupling reaction with p-dimethylamino benzaldehyde in the presence of sodium nitrate and hydrochloric acid to form a yellow-colored azo dye.[2] The intensity of the color, which is proportional to the concentration of this compound, is measured spectrophotometrically at a maximum wavelength (λmax) of 435 nm.[2][3]
-
Soil samples are collected and prepared.
-
A known amount of the soil sample is treated with NaOH for hydrolysis.[2]
-
The hydrolyzed sample is reacted with a mixture of p-dimethylamino benzaldehyde, NaNO2, and HCl.[2]
-
The resulting solution is made up to a known volume with double-distilled water.
-
The absorbance of the yellow azo dye is measured at 435 nm using a UV-Visible spectrophotometer.[2][3]
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in soil.
References
A Comparative Analysis of Fenpyroximate and Neonicotinoids for the Management of Sucking Pests
For Immediate Release
This guide provides a detailed comparison of the acaricide/insecticide Fenpyroximate and the neonicotinoid class of insecticides, focusing on their respective impacts on economically significant sucking pests. This document is intended for researchers, scientists, and professionals in drug development, offering an objective assessment supported by experimental data to inform integrated pest management (IPM) and resistance management strategies.
Executive Summary
Sucking pests, including mites, aphids, and whiteflies, pose a significant threat to global agriculture, causing extensive crop damage through direct feeding and vectoring of plant viruses. For decades, neonicotinoids have been a primary tool for their control due to their systemic activity and broad-spectrum efficacy. However, concerns over resistance development and off-target effects have necessitated the evaluation of alternative chemistries. This compound, a mitochondrial electron transport inhibitor (METI), presents a different mode of action, making it a valuable component in rotational insecticide programs. This guide assesses the lethal and sublethal impacts of both this compound and neonicotinoids, presenting quantitative efficacy data, detailing their molecular mechanisms, and outlining standard experimental protocols for their evaluation.
Mechanism of Action
The fundamental difference between this compound and neonicotinoids lies in their molecular targets within the pest's nervous and metabolic systems.
This compound: As a member of the METI group (IRAC Group 21A), this compound acts by inhibiting mitochondrial complex I electron transport.[1][2] This disruption blocks the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to cellular energy depletion, cessation of feeding, paralysis, and eventual death.[1][2]
Neonicotinoids: This class of insecticides, which includes compounds like imidacloprid, thiamethoxam, and acetamiprid, acts as agonists of the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3][4] By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine, causing overstimulation of nerve cells, which results in paralysis and death.[3] Their selective toxicity to insects over vertebrates is attributed to a higher binding affinity for insect nAChRs.[3]
Comparative Efficacy: Lethal Concentrations
The lethal concentration required to kill 50% of a test population (LC50) is a standard metric for assessing acute toxicity. The following tables summarize LC50 values for this compound and representative neonicotinoids against key sucking pests, derived from various laboratory bioassays.
Disclaimer: The data presented below are compiled from separate studies. Experimental conditions such as pest strain, temperature, and bioassay method can influence LC50 values. Therefore, direct comparisons of absolute values should be made with caution. The data serves to illustrate the general efficacy of each compound against the specified pests.
Table 1: Efficacy (LC50) of this compound against Two-Spotted Spider Mite (Tetranychus urticae)
| Active Ingredient | Formulation | LC50 (ppm or mg/L) | Pest Stage | Bioassay Method | Source(s) |
| This compound | 5% EC | 23.10 | Adult Females | Leaf Dip | [1] |
| This compound | 5% EC | 19.86 | Adult Females | Leaf Dip | [5] |
| This compound | 5% SC | 220 (for eggs) | Eggs | Spray | [6] |
| This compound | Not Specified | 5.67 | Adults | Leaf Dip | [7] |
Table 2: Efficacy (LC50) of Neonicotinoids against Key Sucking Pests
| Active Ingredient | Pest Species | LC50 (ppm or mg/L) | Pest Stage | Bioassay Method | Source(s) |
| Imidacloprid | Bemisia tabaci (Whitefly) | 89.64 (at 24h) | Adults | Leaf Dip | [8] |
| Imidacloprid | Bemisia tabaci (Whitefly) | 6.6 | Adults | Leaf Dip | [9] |
| Thiamethoxam | Bemisia tabaci (Whitefly) | 12.28 (at 24h) | Adults | Leaf Dip | [8] |
| Acetamiprid | Bemisia tabaci (Whitefly) | 0.60 - 1.3 | Adults | Not Specified | [10] |
| Imidacloprid | Aphis gossypii (Aphid) | 20.39 | Adults | Leaf Dip | [11] |
| Acetamiprid | Aphis gossypii (Aphid) | 0.006 | Adults | Leaf Dip | [12] |
Sublethal Effects on Pest Biology
Beyond acute mortality, sublethal concentrations of these insecticides can significantly impact the behavior, development, and reproductive success of surviving pests.
This compound: Exposure to sublethal doses of this compound has been shown to have significant adverse effects on the life history of Tetranychus urticae. Studies have documented prolonged developmental times for immature stages, particularly the egg stage.[1] Furthermore, the longevity of both adult males and females was reduced, and total fecundity (number of eggs per female) decreased as concentrations increased.[1][13] Such effects can slow the population growth rate of the pest.
Neonicotinoids: The sublethal impacts of neonicotinoids are extensively documented. For sucking pests like Bemisia tabaci, exposure to sublethal concentrations of imidacloprid can significantly impair feeding behavior, leading to a reduction in phloem feeding, honeydew excretion, and overall fecundity.[14][15] These antifeedant properties can indirectly control pest populations and reduce the transmission of insect-vectored viruses.[16] However, these same neurotoxic effects are also the basis for concern regarding non-target organisms, particularly pollinators.
Experimental Protocols
The data cited in this guide are primarily generated using standardized bioassay techniques. The leaf-dip bioassay is a common and reliable method for determining the toxicity of insecticides to sucking pests like aphids and whiteflies.
Detailed Protocol: Leaf-Dip Bioassay for Adult Whiteflies/Aphids
-
Insect Rearing: Maintain a healthy, susceptible population of the target pest (e.g., Bemisia tabaci) on untreated host plants (e.g., cotton, tomato) in a controlled environment (e.g., 25±2°C, 60±5% RH, 16:8 L:D photoperiod).
-
Insecticide Preparation: Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone). Create a series of serial dilutions using distilled water containing a non-ionic surfactant (e.g., 0.05% Triton X-100) to ensure even spreading on the leaf surface. A minimum of five concentrations plus a surfactant-only control should be prepared.
-
Leaf Preparation: Select fresh, undamaged leaves from the host plant. Using forceps, dip each leaf into one of the insecticide dilutions for a standardized time (e.g., 10-20 seconds).
-
Drying: Place the treated leaves on a wire rack or paper towel to air dry completely (typically 1-2 hours) in a fume hood.
-
Exposure: Place the dried, treated leaf into a petri dish containing a moistened filter paper or agar to maintain turgor. Introduce a set number of adult insects (e.g., 20-30) into each petri dish and seal it with a ventilated lid.
-
Incubation: Keep the petri dishes in the same controlled environment used for rearing.
-
Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, 72 hours) post-exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Subject the corrected data to probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.
Conclusion and Recommendations
Both this compound and neonicotinoids are effective tools for managing sucking pests, but their distinct characteristics dictate their optimal use in IPM programs.
-
Neonicotinoids (e.g., Imidacloprid, Acetamiprid) demonstrate high toxicity to a broad range of sucking pests, including aphids and whiteflies. Their systemic nature makes them particularly effective for protecting entire plants over extended periods. However, their singular mode of action (nAChR agonist) makes them prone to resistance development, and their sublethal effects on non-target species warrant careful stewardship.
-
This compound provides an alternative mode of action (METI), making it a critical tool for resistance management. It shows high efficacy, particularly against phytophagous mites like Tetranychus urticae. As a non-systemic, contact acaricide/insecticide, its application and utility differ from systemic neonicotinoids.
For sustainable pest control, a rotational strategy alternating between different modes of action is paramount. Incorporating this compound into a program that has historically relied on neonicotinoids can help mitigate resistance pressure and prolong the utility of both chemical classes. Further research into the field efficacy and sublethal impacts of these compounds on both target pests and local beneficial insect populations is encouraged to refine IPM strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. thejaps.org.pk [thejaps.org.pk]
- 4. nile.enal.sci.eg [nile.enal.sci.eg]
- 5. pjoes.com [pjoes.com]
- 6. researchgate.net [researchgate.net]
- 7. scialert.net [scialert.net]
- 8. Effect of Neonicotinoids on Bacterial Symbionts and Insecticide-Resistant Gene in Whitefly, Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. entomoljournal.com [entomoljournal.com]
- 10. Field efficacy and baseline toxicities of pyriproxifen, acetamiprid, and diafenthiuron against Bemisia tabaci Gennadius (Homoptera: Aleyrodidae) in Burkina Faso (West Africa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. bepls.com [bepls.com]
- 13. Acute Toxicity and Sublethal Effects of this compound to Amblyseius swirskii (Acari: Phytoseiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijbs.com [ijbs.com]
- 15. Assessment of Potential Sublethal Effects of Various Insecticides on Key Biological Traits of The Tobacco Whitefly, Bemisia tabaci - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Fenpyroximate and Predatory Mites: A Comparative Analysis of Lethal and Sublethal Effects
For researchers, scientists, and drug development professionals, understanding the intricate balance between pest control and the preservation of beneficial predatory mites is paramount for sustainable integrated pest management (IPM) programs. This guide provides a comprehensive comparison of the lethal and sublethal effects of Fenpyroximate on various predatory mite species, juxtaposed with other commonly used acaricides. The data presented is compiled from multiple experimental studies to offer an objective overview for informed decision-making in crop protection strategies.
This compound, a broad-spectrum acaricide, is recognized for its efficacy against phytophagous mites. It functions as a mitochondrial electron transport inhibitor (METI), disrupting ATP synthesis and leading to cellular energy depletion.[1][2] However, its impact extends beyond target pests, affecting non-target organisms, including crucial predatory mites used in biological control. This guide delves into the specifics of these effects, offering a comparative perspective.
Comparative Lethal Effects of Acaricides on Predatory Mites
The lethal concentration (LC50) is a standard measure of acute toxicity. The following table summarizes the LC50 values of this compound and other acaricides on several predatory mite species, providing a direct comparison of their immediate lethality.
| Predatory Mite Species | Acaricide | LC50 Value | Citation |
| Amblyseius swirskii | This compound | 16.67 mg a.i. liter⁻¹ | [3] |
| Thiacloprid | 35.21 mg a.i. liter⁻¹ | [3] | |
| Scolothrips longicornis (Female) | This compound | 18.32 µg a.i./mL | [4] |
| Scolothrips longicornis (Male) | This compound | 15.49 µg a.i./mL | [4] |
Comparative Sublethal Effects on Predatory Mite Populations
Beyond immediate mortality, sublethal effects on the life-table parameters of predatory mites can have profound long-term impacts on their population dynamics and efficacy as biological control agents. These effects often manifest as reduced fecundity, longevity, and overall population growth rates.
Effects on Fecundity and Reproduction
Sublethal concentrations of this compound have been consistently shown to negatively impact the reproductive capabilities of predatory mites. Studies on Amblyseius swirskii, Phytoseiulus persimilis, and Phytoseius plumifer have all documented a significant decrease in fecundity following exposure to this compound.[3][5][6]
For instance, in A. swirskii, fecundity decreased as the concentration of this compound increased.[5][6][7][8] Similarly, in Neoseiulus womersleyi and P. persimilis, exposure to this compound reduced the net reproduction rate (R₀) in a concentration-dependent manner.[9][10] A study on Scolothrips longicornis also found that fecundity significantly decreased at all tested sublethal concentrations of this compound.[4]
The following table summarizes key life-table parameters of Amblyseius swirskii when exposed to this compound and Thiacloprid at their recommended rates.
| Life-Table Parameter | Control | This compound | Thiacloprid | Citation |
| Net Reproductive Rate (R₀) | 20.37 | 7.64 | 14.12 | [3] |
| Intrinsic Rate of Increase (r) | 0.231 | 0.154 | 0.198 | [3] |
| Finite Rate of Increase (λ) | 1.26 | 1.16 | 1.21 | [3] |
| Mean Generation Time (T) | 13.08 | 13.25 | 13.29 | [3] |
These data clearly indicate that while both acaricides have negative impacts, this compound shows a more pronounced reduction in the reproductive and population growth parameters of A. swirskii compared to Thiacloprid under the tested conditions.[3] Interestingly, a combined treatment of both pesticides at reduced rates was found to be less hazardous to A. swirskii.[3]
When compared to Pyridaben, this compound was found to be more compatible for the augmentative release of N. womersleyi.[9][10] In contrast, studies on Phytoseiulus persimilis indicated that this compound treatments are not compatible with its release up to ten days after application under laboratory conditions.
Experimental Protocols
The evaluation of lethal and sublethal effects of acaricides on predatory mites typically follows standardized laboratory bioassay protocols. A generalized methodology derived from the cited studies is outlined below.
Mite Rearing
-
Colony Establishment: Predatory mite populations are sourced from commercial suppliers or collected from pesticide-free fields.[11] They are then reared in controlled laboratory environments (e.g., 25 ± 1°C, 75 ± 10% RH, and a 12h photoperiod).
-
Rearing Units: Mites are often cultured on leaf discs (e.g., bean or grapefruit leaves) placed on water-saturated cotton or sponge in Petri dishes to maintain humidity and prevent escape.[11][12]
-
Food Source: A suitable food source, such as spider mites (Tetranychus urticae), pollen grains (Zea mays), or other suitable prey, is provided to maintain the mite culture.[13]
Bioassay Procedure
-
Preparation of Test Arenas: Leaf discs are treated with different concentrations of the test acaricide. This is typically done by dipping the leaves in the pesticide solution for a set duration or by spraying the solution onto the leaf surface.[11][13] Control groups are treated with distilled water.
-
Mite Exposure: Adult female mites of a uniform age are transferred to the treated leaf discs.
-
Data Collection:
-
Lethal Effects: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours) after exposure. Mites that are unresponsive to gentle probing with a fine brush are considered dead.[11] The data is then used to calculate LC50 values through probit analysis.
-
Sublethal Effects: Surviving mites are individually transferred to new, untreated leaf discs. Key life-history parameters are monitored daily, including:
-
Longevity: The lifespan of the adult mites.
-
Fecundity: The total number of eggs laid per female over her lifetime.
-
Oviposition Period: The duration of the egg-laying period.
-
Egg Hatchability: The percentage of eggs that successfully hatch.
-
-
Data Analysis
-
The collected life-history data is analyzed using age-stage, two-sex life table analysis to calculate population parameters such as the intrinsic rate of increase (r), the finite rate of increase (λ), the net reproductive rate (R₀), and the mean generation time (T).[4]
-
Statistical tests (e.g., ANOVA, Tukey's test) are used to determine significant differences between the treatment groups and the control.
Visualizing the Mechanisms and Processes
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the mode of action of this compound and a typical experimental workflow for assessing acaricide effects.
Caption: Mode of action of this compound as a METI.
Caption: Workflow for assessing acaricide effects on mites.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 3. Demographic analysis of this compound and thiacloprid exposed predatory mite Amblyseius swirskii (Acari: Phytoseiidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the lethal and sublethal effects of this compound on Scolothrips longicornis, a non-target predator of spider mites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute Toxicity and Sublethal Effects of this compound to Amblyseius swirskii (Acari: Phytoseiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute Toxicity and Sublethal Effects of this compound to Amblyseius swirskii (Acari: Phytoseiidae) | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Sublethal effects of this compound and pyridaben on two predatory mite species, Neoseiulus womersleyi and Phytoseiulus persimilis (Acari, Phytoseiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fenpyroximate: A Guide for Laboratory Professionals
Fenpyroximate is an acaricide and insecticide that is highly effective but also poses significant environmental risks due to its high toxicity to aquatic organisms.[1][2] Therefore, proper handling and disposal are critical to ensure the safety of personnel and the protection of the environment. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the safe disposal of this compound and associated waste.
All waste containing this compound must be treated as hazardous waste and managed in strict accordance with all applicable local, state, and federal regulations.[1][3] Under no circumstances should this chemical or its containers be disposed of in standard refuse or poured down drains or sewers.[4][5]
Hazard and Transportation Information
For safe handling and transport, it is essential to be aware of this compound's classification. The following table summarizes key hazard and transport data.
| Category | Classification | Details |
| Hazard Class | Toxic, Environmental Hazard | H301: Toxic if swallowed. H330: Fatal if inhaled. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects.[5] |
| UN Number | UN3082 (Liquid), UN3077 (Solid) | Designates it as an environmentally hazardous substance.[1] |
| Transport Class | Class 9 | Classified as a miscellaneous dangerous substance.[1] |
| Packing Group | III | Indicates a substance with a minor degree of danger.[1] |
Step-by-Step Disposal Procedures
Adherence to a systematic disposal plan minimizes risks and ensures compliance. The recommended approach follows a hierarchy of waste management controls: reduction, reuse, recycling, and, as a final step, disposal.[1][3]
Step 1: Waste Minimization and Planning
Before beginning experimental work, plan to minimize waste generation.
-
Reduce: Only prepare the amount of this compound solution required for the immediate task.
-
Reuse: If possible and appropriate for the experimental design, unused, uncontaminated stock solutions may be used in subsequent experiments. Shelf-life considerations must be applied.[1][3]
-
Recycle: Unused, uncontaminated this compound may be recyclable. It is recommended to consult the manufacturer or supplier for potential recycling or take-back options.[1][3]
Step 2: Handling and Collection of this compound Waste
Proper segregation and storage of waste are crucial.
-
Designated Waste Container: Use a dedicated, properly labeled, and sealed waste container for all this compound-contaminated materials. The container must be compatible with the chemical.[6]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound" and include relevant hazard symbols.
-
Segregation: Do not mix this compound waste with other waste streams to avoid unintended chemical reactions.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources. The storage area should be secure and accessible only to authorized personnel.[6]
Step 3: Disposal of Contaminated Materials and Spills
Any materials that come into contact with this compound must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Contaminated PPE, such as gloves and lab coats, must be disposed of as hazardous waste. Do not attempt to launder heavily contaminated clothing; it should be discarded.[1]
-
Spill Cleanup:
-
Contain the spill using an absorbent material like sand, bentonite, or other absorbent clay.[1]
-
Collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable metal drum for hazardous waste.[1][6]
-
Decontaminate the spill area by scrubbing with a strong industrial detergent and rinsing with water.[1]
-
Collect all cleaning materials and wash water for treatment and disposal as hazardous waste. Do not allow wash water to enter drains.[1][3]
-
Step 4: Disposal of Empty Containers
Empty containers retain chemical residues and must be handled as hazardous waste.[1][3]
-
Triple Rinse: Whenever possible, triple rinse the empty container with a suitable solvent.[4] The rinsate (the rinsing liquid) must be collected and treated as hazardous waste.[1]
-
Return or Recycle: If available, return the container to the supplier for reuse or recycling.[1][4]
-
Final Disposal: If the container cannot be returned or recycled, it must be made unusable by puncturing it to prevent reuse.[1][3] Following this, dispose of the container at an authorized landfill or through a licensed waste management facility.[1][3]
Step 5: Final Disposal of this compound Waste
The ultimate disposal of this compound waste must be handled by professionals.
-
Licensed Waste Contractor: Arrange for a licensed hazardous waste contractor to collect and dispose of the material.[6][7]
-
Approved Disposal Methods: Approved methods include incineration in a licensed facility (often mixed with a suitable combustible material) or burial in a landfill specifically licensed to accept chemical waste.[1][6] Consult your local or regional waste management authority to identify a suitable facility.[1][3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Workflow for this compound Waste Management.
References
- 1. croplifescience.com [croplifescience.com]
- 2. This compound (Ref: NNI 850) [sitem.herts.ac.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. cpachem.com [cpachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Fenpyroximate
For laboratory professionals engaged in critical research and development, the safe handling of chemical compounds is paramount. This guide provides essential, direct procedural information for the safe handling and disposal of Fenpyroximate, a miticide and insecticide. Adherence to these protocols is crucial for ensuring personal safety and environmental protection.
Hazard Summary
This compound presents several health hazards. It is classified as toxic if swallowed and fatal if inhaled.[1][2] It can cause serious but temporary eye injury and may lead to an allergic skin reaction.[3][4] Furthermore, this compound is very toxic to aquatic life, with long-lasting effects, necessitating strict environmental controls during disposal.[1][5][6]
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against exposure. More than 97% of pesticide exposure occurs through the skin, highlighting the importance of correct PPE selection and use.[7][8] The following equipment is mandatory when handling this compound.
| Protection Area | Required Equipment | Specifications and Best Practices |
| Respiratory | Air-Purifying Respirator | Use a respirator with an organic vapor-removing cartridge and a prefilter (MSHA/NIOSH approval prefix TC-23C), or a NIOSH-approved respirator with an organic vapor (OV) cartridge.[4][5][9] For major spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary.[5][10][11] |
| Hand | Chemical-Resistant Gloves | Wear impervious, unlined gloves.[5][8] Recommended materials include nitrile rubber, neoprene rubber, viton, or barrier laminate.[4] Always wash the outside of gloves before removing them.[11] |
| Eye & Face | Safety Goggles or Face Shield | Wear protective eyewear such as tight-sealing safety goggles or a face shield to prevent splashes.[4][5][8][11] Standard prescription glasses are not a substitute for safety eyewear.[7] |
| Body | Protective Clothing & Apron | Wear a long-sleeved shirt, long pants, and closed-toe shoes with socks at a minimum.[4][7] For mixing, loading, and cleaning, a chemical-resistant apron and impervious clothing or coveralls are required.[5][8][9] Pant legs should be worn outside of boots to prevent chemicals from draining inside.[7] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risk. The following workflow outlines the key procedural steps from preparation to post-handling cleanup.
Detailed Handling Protocol
-
Preparation :
-
Handling :
-
Decontamination and Cleanup :
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage : Store this compound in its original, correctly labeled container, which should be kept tightly sealed.[5][10] The storage area must be cool, dry, well-ventilated, and secured against unauthorized access (e.g., store locked up).[6][10] Keep it away from food, feed, and incompatible materials such as oxidizing agents.[10][13]
-
Disposal :
-
This compound and its container must be disposed of as hazardous waste.[5][13]
-
All waste disposal must comply with local, state, and federal regulations.[5]
-
Prevent the chemical from entering drains, sewers, or waterways, as it is highly toxic to aquatic organisms.[1][5][10]
-
Empty containers may still contain hazardous residues. They should be triple-rinsed (if applicable), then punctured to prevent reuse and disposed of through a licensed chemical destruction plant or an authorized landfill.[10][13]
-
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is vital.
| Emergency Type | Immediate Action Required |
| Spill | Evacuate personnel from the area and move upwind.[10][13] Wear full protective equipment, including respiratory protection.[13] Use dry cleanup procedures; avoid generating dust.[13] Collect material using spark-proof tools and place it in a suitable, closed container for disposal.[10] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth if the substance was ingested or inhaled) and seek emergency medical help.[4][5][10] |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected skin area thoroughly with soap and plenty of water.[5][10] Seek medical attention if irritation occurs.[5] |
| Eye Contact | Immediately flush the eyes with a gentle flow of water for at least 15-20 minutes, holding the eyelids open.[4][5] Remove contact lenses after the first 5 minutes and continue rinsing.[4] Get immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[4][10] Immediately call a poison control center or doctor for treatment advice. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[4][10] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. agilent.com [agilent.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. croplifescience.com [croplifescience.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. MSU Extension | Montana State University [apps.msuextension.org]
- 8. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 9. growingproduce.com [growingproduce.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. solutionsstores.com [solutionsstores.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
